APGW-amide
Beschreibung
Eigenschaften
CAS-Nummer |
126675-52-3 |
|---|---|
Molekularformel |
C21H28N6O4 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N6O4/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28)/t12-,16-,17?/m0/s1 |
InChI-Schlüssel |
UIBASYXNWHWBOR-UBZWXBNLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCCC1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
Sequenz |
APGW |
Synonyme |
Ala-Pro-Gly-Trp-NH2 alanyl-prolyl-glycyl-tryptophanamide APGW-amide APGWamide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Multifaceted Role of APGW-amide in Molluscan Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide APGW-amide (Ala-Pro-Gly-Trp-NH2) is a key signaling molecule in molluscs, exhibiting a diverse range of functions that are crucial for the regulation of reproductive behaviors, neuronal activity, and muscular control. This technical guide provides a comprehensive overview of the primary functions of this compound, consolidating current research findings to serve as a resource for researchers, scientists, and professionals in drug development. This document details the peptide's involvement in male sexual maturation and copulatory conduct, its dual role as both an inhibitory and excitatory neurotransmitter, and its modulatory effects on various muscle tissues. We present quantitative data from key studies in structured tables for comparative analysis, provide detailed experimental protocols for the methodologies cited, and offer visual representations of the underlying signaling pathways and experimental workflows through Graphviz diagrams. This guide aims to facilitate a deeper understanding of this compound's physiological significance and to support future research and the exploration of its potential as a target for pharmacological intervention.
Introduction
This compound is a tetrapeptide neuropeptide that has been identified across numerous molluscan species, where it acts as a neurotransmitter and neuromodulator.[1][2] Its discovery and subsequent research have revealed its integral role in a variety of physiological processes, with a particularly prominent function in the regulation of reproduction.[2][3] This document synthesizes the existing body of knowledge on this compound, focusing on its primary functions, the quantitative aspects of its activity, the experimental approaches used for its study, and the signaling mechanisms through which it exerts its effects.
Primary Functions of this compound
The functional repertoire of this compound in molluscs is extensive, with three primary areas of influence: reproduction, neurotransmission, and muscle modulation.
Regulation of Reproductive Behavior
A substantial body of evidence points to this compound as a critical regulator of male reproductive processes in molluscs.[1][2][4]
-
Male Copulatory Behavior: In species such as the great pond snail, Lymnaea stagnalis, this compound is centrally involved in controlling male copulation.[1][4] Neurons expressing this compound are located in the anterior lobe of the right cerebral ganglion and project to the male copulatory apparatus.[4] Electrical activity in these neurons, leading to the release of this compound, can induce eversion of the preputium, a key event in copulation.[4]
-
Penis Morphogenesis: this compound has been identified as a Penis Morphogenic Factor (PMF).[1][5] Exogenous application of this compound can induce penis growth in male snails in a dose-dependent manner.[1] Furthermore, endogenous levels of the peptide are correlated with penis length.[1][5] This morphogenic role is also implicated in the phenomenon of "imposex," where female snails develop male sexual characteristics, which can be induced by this compound.[5][6]
-
Spawning and Gamete Release: In the Pacific abalone, Haliotis discus hannai, this compound is involved in inducing the final maturation and spawning in both sexes.[2][3] In vivo injections of this compound have been shown to increase the frequency of spawning and the number of released sperm cells in mature males.[3] It also enhances germinal vesicle breakdown in oocytes.[3]
Neurotransmission and Neuromodulation
This compound functions as both an inhibitory and excitatory neurotransmitter, depending on the specific neuron and species.
-
Inhibitory Neurotransmitter: In the African giant snail, Achatina fulica, this compound acts as an inhibitory neurotransmitter, hyperpolarizing more than half of the neuron types tested.[7] This effect is mediated by an increase in membrane permeability to K+ ions.[7]
-
Modulation of Feeding Behavior: In Lymnaea stagnalis, a pair of cerebrobuccal neurons containing this compound, known as the cerebrobuccal white cells (CBWCs), are involved in the modulation of feeding motor output.[8] Stimulation of these neurons can initiate rhythmic feeding motor output, while strong stimulation can disrupt the ongoing buccal rhythm.[8] Bath application of synthetic this compound can also activate feeding motor output in quiescent preparations.[8]
Muscle Modulation
This compound exerts modulatory effects on both contraction and relaxation of various molluscan muscles.[9][10]
-
Presynaptic Modulation: In the anterior byssus retractor muscle (ABRM) of Mytilus and the radula retractor muscle of Rapana, this compound is suggested to act on presynaptic sites to modulate muscle activity.[9]
-
Relaxation of Copulatory Muscles: Consistent with its role in penis eversion, this compound induces relaxation of the penis retractor muscle in Lymnaea stagnalis.[11]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various studies on the effects of this compound.
| Species | Preparation | Effect | Concentration/Dose | Potency (EC50/ED50) | Reference |
| Achatina fulica | Right anterior pallial neurone (RAPN) | Inhibition (outward K+ current) | - | 6.2 x 10-6 M | [7] |
| Haliotis discus hannai | Mature males (in vivo) | Increased spawning frequency and sperm release | 10-3 M | - | [3] |
| Haliotis discus hannai | Fully developed oocytes (in vitro) | Enhanced germinal vesicle breakdown | > 10-7 M | - | [3] |
| Ilyanassa obsoleta | Female snails (in vivo) | Induction of imposex | Threshold dose near 10-16 moles | - | [6] |
| Lymnaea stagnalis | Preputium | Relaxation | 10-7 M to 10-4 M | 3.63 x 10-6 M | [11] |
| Mytilus edulis | Anterior byssus retractor muscle (ABRM) | Blockade of this compound action (by antagonist APGWGNamide) | 10-4 M (antagonist) vs 10-6 M (agonist) | - | [12] |
| Euhadra congenita | Crop | Blockade of this compound action (by antagonist APGWGNamide) | 10-4 M (antagonist) vs 10-6 M (agonist) | - | [12] |
| Aplysia californica | Recombinant receptors (in vitro) | Receptor activation | - | APGWa-R1: 45 nM, APGWa-R2: 2100 nM, APGWa-R3: 2600 nM | [13][14] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the function of this compound.
Immunohistochemistry and Immunocytochemistry
-
Objective: To localize this compound-immunoreactive neurons and fibers in the central nervous system and peripheral tissues.
-
General Protocol:
-
Tissue Preparation: Tissues (e.g., ganglia, reproductive organs) are dissected and fixed, typically with a fixative such as 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Sectioning: Fixed tissues are embedded in a medium like paraffin (B1166041) or a cryo-embedding medium and sectioned using a microtome or cryostat.
-
Antibody Incubation: Sections are incubated with a primary antibody raised against this compound. This is followed by incubation with a secondary antibody conjugated to a fluorescent marker (e.g., FITC) or an enzyme (e.g., peroxidase) for visualization.
-
Visualization: Labeled sections are examined under a fluorescence microscope or a light microscope after a chromogenic reaction.
-
-
Cited Application: Used to map the distribution of this compound in the nervous system and reproductive organs of Octopus vulgaris, Lymnaea stagnalis, and Idiosepius pygmaeus.[1][15][16]
Western Blotting
-
Objective: To quantify the endogenous levels of this compound in tissue homogenates.
-
General Protocol:
-
Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the homogenate is determined using a standard assay (e.g., Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody against this compound, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity is quantified to determine the relative amount of this compound.
-
-
Cited Application: Used to measure endogenous this compound levels in the mud snail, Ilyanassa obsoleta, and correlate them with penis length.[1][5]
Electrophysiology
-
Objective: To study the effects of this compound on the electrical properties of neurons.
-
General Protocol:
-
Preparation: The central nervous system is dissected and placed in a recording chamber perfused with saline.
-
Recording: Intracellular or whole-cell patch-clamp recordings are made from identified neurons using glass microelectrodes.
-
Peptide Application: this compound is applied to the bath or locally via a puffer pipette at known concentrations.
-
Data Analysis: Changes in membrane potential, input resistance, and firing frequency are recorded and analyzed. For voltage-clamp experiments, the current-voltage relationship of the this compound-induced current is determined.
-
-
Cited Application: Used to characterize the inhibitory effects of this compound on neurons of Achatina fulica and to study the activity of this compound-containing neurons in Lymnaea stagnalis.[4][7]
In Vivo and In Vitro Bioassays
-
Objective: To assess the physiological effects of this compound on whole organisms or isolated tissues.
-
General Protocol (In Vivo):
-
Animal Preparation: Animals are acclimated and divided into control and experimental groups.
-
Peptide Administration: this compound is injected into the body cavity or administered through another appropriate route.
-
Observation and Measurement: Behavioral or physiological parameters (e.g., spawning frequency, penis length) are observed and measured over a defined period.
-
-
General Protocol (In Vitro):
-
Tissue Dissection: A specific muscle or organ is dissected and mounted in an organ bath containing physiological saline.
-
Recording: The contractile activity of the muscle is recorded using a force transducer.
-
Peptide Application: this compound is added to the organ bath at various concentrations to establish a dose-response relationship.
-
-
Cited Application: In vivo injections were used to study the effects on spawning in Haliotis discus hannai and imposex in Ilyanassa obsoleta.[3][6] In vitro muscle preparations were used to characterize the modulatory effects on various molluscan muscles.[9][11]
Signaling Pathways and Molecular Mechanisms
While the complete signaling cascade for this compound is still under investigation in many species, key components have been identified.
This compound Receptors
Recent studies have begun to characterize the receptors that mediate the effects of this compound. In the sea hare Aplysia californica, three G protein-coupled receptors (GPCRs) for this compound have been identified: APGWa-R1, APGWa-R2, and APGWa-R3.[13][14] These receptors exhibit different affinities for this compound, suggesting they may mediate distinct physiological functions.[13][14] The C-terminal Trp-NH2 motif of this compound is crucial for receptor activation.[13][14]
Downstream Signaling
The inhibitory effect of this compound in Achatina fulica neurons is due to an increase in potassium conductance, which leads to hyperpolarization.[7] This suggests that the this compound receptor in these neurons is coupled to a G protein that directly or indirectly activates potassium channels. The involvement of second messenger systems is also likely, though not yet fully elucidated.[1]
Caption: Putative signaling pathway for this compound.
Caption: Experimental workflow for studying this compound function.
Implications for Drug Development
The diverse and critical roles of this compound in molluscan physiology make its signaling system a potential target for the development of novel compounds. For instance, in aquaculture, compounds that modulate this compound signaling could be used to control reproduction in commercially important molluscs. Conversely, antagonists of this compound could be explored for pest control, particularly for invasive snail species.[12][17] The identification of potent and specific antagonists, such as APGWG(Bip)amide and APGWG(dHfe)amide, provides valuable tools for further functional studies and as lead compounds for drug design.[17]
Conclusion
This compound is a pleiotropic neuropeptide in molluscs, with its primary functions centered on the regulation of male reproductive behavior, neurotransmission, and muscle modulation. Its role as a penis morphogenic factor and a modulator of copulatory actions is particularly well-established. The dual nature of its neurotransmitter activity, being both inhibitory and excitatory, highlights its complex role in the molluscan nervous system. The continued elucidation of its signaling pathways, including the characterization of its receptors and downstream effectors, will undoubtedly open new avenues for research and potential applications in aquaculture and pest management. This guide provides a foundational resource for professionals in the field to build upon in their future investigations of this important signaling molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as an inhibitory neurotransmitter of Achatina fulica Ferussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of an identified cerebrobuccal neuron containing the neuropeptide APGWamide (Ala-Pro-Gly-Trp-NH2) in the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 11. researchgate.net [researchgate.net]
- 12. Development of an antagonist of molluscan neuropeptide APGWamide with a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The presence of APGWamide in Octopus vulgaris: a possible role in the reproductive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distribution of APGWamide-immunoreactivity in the brain and reproductive organs of adult pygmy squid, Idiosepius pygmaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
APGW-amide: A Comprehensive Technical Guide on its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, initial characterization, and physiological roles of the neuropeptide APGW-amide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.
Introduction and Discovery
This compound is a tetrapeptide neuropeptide with the amino acid sequence Alanine-Proline-Glycine-Tryptophan-amide (Ala-Pro-Gly-Trp-NH2). It was first identified in the ganglia of the prosobranch mollusc, Fusinus ferrugineus.[1] Subsequent research has established its widespread presence and significant physiological roles in various molluscan species, primarily as a neurotransmitter and neuromodulator.[2][3] this compound is particularly recognized for its involvement in the regulation of male reproductive behavior and the development of male sexual characteristics.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from initial characterization studies of this compound.
Table 1: Dose-Dependent Effect of this compound on Penis Morphogenesis in Ilyanassa obsoleta
| This compound Dose (moles) | Penis Length (normalized) | Reference |
| Control | Baseline | [4] |
| 10-16 | Threshold for significant increase | [1] |
| Dose-dependent increase | Correlated with increasing dose | [4][5] |
Note: Specific normalized penis length values were presented graphically in the source material. The table reflects the reported dose-dependent relationship and the threshold of action.
Table 2: Potency of this compound and Related Peptides on Molluscan Muscle Contraction
| Peptide | Relative Potency | Target Muscle | Reference |
| GW-amide | ≥ this compound | Anterior byssus retractor muscle (Mytilus) | [6] |
| This compound | - | Radula retractor muscle (Rapana) | [6] |
| Fthis compound | < this compound | Anterior byssus retractor muscle (Mytilus) | [6] |
| RPCH | < Fthis compound | Anterior byssus retractor muscle (Mytilus) | [6] |
| PGW-amide | < RPCH | Anterior byssus retractor muscle (Mytilus) | [6] |
| W-amide | Little to no effect | Anterior byssus retractor muscle (Mytilus) | [6] |
Table 3: Electrophysiological Effects of this compound on Identified Neurons in Helix aspersa
| Neuron Type | This compound Concentration | Observed Effect | Postulated Mechanism | Reference |
| F1 Neurons | 0.5 - 5 µM | Reversible inhibition of evoked dopaminergic IPSPs | Presynaptic inhibition | [7] |
| F2 Neurons | 0.5 - 10 µM | Inhibition of spike activity, membrane hyperpolarization | Postsynaptic; increase in K+ conductance | [7] |
Experimental Protocols
This section details the methodologies for key experiments involved in the discovery and characterization of this compound.
Peptide Isolation and Purification from Molluscan Ganglia
This protocol outlines a general procedure for the extraction and purification of neuropeptides like this compound from the central nervous system of molluscs.
-
Tissue Collection and Homogenization:
-
Dissect the desired ganglia (e.g., cerebral, pedal, visceral) from the mollusc species of interest on ice.
-
Immediately freeze the collected ganglia in liquid nitrogen and store at -80°C until use.
-
Homogenize the frozen tissue in an acidic extraction solution (e.g., cold acetone, or methanol/water/acetic acid in a 90:9:1 ratio) to precipitate larger proteins and prevent enzymatic degradation.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated material.
-
Collect the supernatant containing the peptides.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the supernatant with an appropriate acid (e.g., trifluoroacetic acid, TFA).
-
Pass the acidified supernatant through a C18 SPE cartridge pre-equilibrated with an acidic aqueous solution.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA) to remove salts and very polar molecules.
-
Elute the peptides with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA).
-
Lyophilize the eluted peptide fraction.
-
-
Multi-Step High-Performance Liquid Chromatography (HPLC) Purification:
-
Reconstitute the lyophilized peptide extract in the initial mobile phase for the first HPLC step.
-
Step 1: Size-Exclusion Chromatography (Optional): Fractionate the crude extract based on molecular size to separate peptides from other small molecules.
-
Step 2: Reversed-Phase HPLC (RP-HPLC) - First Dimension:
-
Inject the peptide fraction onto a C18 RP-HPLC column.
-
Elute the peptides using a linear gradient of increasing acetonitrile concentration in an aqueous solution containing an ion-pairing agent like TFA (e.g., 0-60% acetonitrile in 0.1% TFA over 60 minutes).
-
Collect fractions at regular intervals.
-
-
Step 3: Bioassay or Immunoassay: Screen the collected fractions for biological activity of interest (e.g., muscle contraction, immunoassay with an anti-APGW-amide antibody) to identify fractions containing the peptide.
-
Step 4: Reversed-Phase HPLC (RP-HPLC) - Second and Third Dimensions:
-
Pool the active fractions and subject them to further rounds of RP-HPLC purification using different column chemistries (e.g., C8, phenyl) or different gradient conditions to achieve separation to homogeneity.
-
-
Peptide Sequencing
This classical method determines the amino acid sequence from the N-terminus of a purified peptide.[8][9][10][11]
-
Sample Preparation: Ensure the purified peptide sample is free of salts and detergents. The peptide can be in solution or blotted onto a PVDF membrane.
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC covalently attaches to the N-terminal amino acid.
-
Cleavage: The sample is treated with anhydrous acid (e.g., trifluoroacetic acid), which cleaves the peptide bond between the first and second amino acids. This releases the N-terminal amino acid as a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. The PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and identification to determine the sequence of the subsequent amino acid.
Mass spectrometry provides a sensitive and high-throughput method for peptide sequencing.[2][12]
-
Sample Preparation: The purified peptide is subjected to enzymatic digestion (e.g., with trypsin) if it is a larger protein, or analyzed directly if it is a small peptide like this compound. The sample is then co-crystallized with a matrix on a target plate for MALDI-MS or infused into an electrospray source for ESI-MS.
-
MS Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide is determined.
-
Tandem MS Analysis (MS/MS or MS2): The peptide ion of interest is isolated and fragmented by collision-induced dissociation (CID) or other fragmentation methods.
-
Fragment Ion Analysis: The m/z ratios of the resulting fragment ions (b- and y-ions) are measured. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence.
Western Blotting for this compound Detection
This protocol is for the detection and semi-quantification of endogenous this compound levels in tissue homogenates.[4][13]
-
Protein Extraction: Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The intensity of the bands can be quantified using densitometry.
Immunohistochemistry for this compound Localization
This method is used to visualize the distribution of this compound within tissues.[4][14]
-
Tissue Preparation: Fix the tissue of interest (e.g., ganglia, reproductive organs) in a suitable fixative (e.g., 4% paraformaldehyde). Embed the tissue in paraffin (B1166041) or cryo-section it.
-
Antigen Retrieval (if necessary): For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the epitope.
-
Blocking: Incubate the tissue sections in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.
-
Visualization: If using a fluorescent secondary antibody, visualize the staining using a fluorescence microscope. If using an enzyme-conjugated secondary antibody, add a substrate to produce a colored precipitate and visualize with a light microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound research.
Caption: Hypothesized signaling pathway for this compound in molluscan neurons and muscle cells.
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: A hypothetical workflow for a competitive receptor binding assay for an this compound receptor.
References
- 1. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric analysis of molluscan neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. bioone.org [bioone.org]
- 6. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of this compound and GW-amide on identified central neurons of the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Sequencing of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Frontiers | Identification and Characterization of Neuropeptides by Transcriptome and Proteome Analyses in a Bivalve Mollusc Patinopecten yessoensis [frontiersin.org]
- 13. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to APGW-amide Precursor Protein Sequence and Cleavage Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide APGW-amide is a small, biologically active peptide that plays a significant role in regulating various physiological processes in mollusks, particularly those related to reproduction.[1][2] First identified in the ganglia of the gastropod Fusinus ferrugineus, this tetrapeptide, with the amino acid sequence Ala-Pro-Gly-Trp-NH2, is synthesized as part of a larger precursor protein.[3][4] Understanding the structure of this precursor, the precise locations of proteolytic cleavage that release the mature peptide, and the signaling pathways it activates is crucial for elucidating its function and for the development of novel therapeutic agents targeting these systems.
This technical guide provides a comprehensive overview of the this compound precursor protein, detailing its amino acid sequence in several key mollusk species, identifying the putative cleavage sites, and outlining the experimental protocols used for their determination. Furthermore, it visualizes the precursor processing, experimental workflows, and the known signaling pathway of this compound.
This compound Precursor Protein Sequences and Cleavage Sites
The this compound precursor protein, like many neuropeptide precursors, is a multi-functional protein that contains a signal peptide at its N-terminus, which directs it to the secretory pathway. The precursor also contains multiple copies of the this compound sequence, which are liberated through post-translational processing.[3][5] In some species, the precursor may also contain other related peptides.
The processing of the precursor protein is a critical step in the biosynthesis of active this compound. This process is primarily carried out by prohormone convertases (PCs), a family of endoproteases that typically cleave at the C-terminal side of basic amino acid residues, most commonly pairs of basic residues such as Lys-Arg (KR) or Arg-Arg (RR).[5] Following the initial endoproteolytic cleavage, the resulting peptides are often further trimmed by carboxypeptidases to remove the C-terminal basic residues. The final step in the maturation of this compound is the amidation of the C-terminal tryptophan residue, a modification that is crucial for its biological activity. In some instances, further processing by enzymes like dipeptidyl aminopeptidase (B13392206) (DPAP) can occur.[6][7]
Below are the full-length amino acid sequences of the this compound precursor protein from four mollusk species, with the putative dibasic cleavage sites and the this compound sequences highlighted.
Data Presentation: this compound Precursor Protein Characteristics
| Species | NCBI Accession Number | Full-Length Sequence (Amino Acids) | Signal Peptide (Predicted) | Number of this compound Copies |
| Aplysia californica | NP_001191.1 | 224 | 1-23 | 9 |
| Lymnaea stagnalis | CAA44449.1 | 219 | 1-22 | 10 |
| Mytilus edulis | CAA63651.1 | 148 | 1-20 | 0 (Contains related peptides) |
| Biomphalaria glabrata | XP_013076829.1 | 239 | 1-21 | 8 |
Aplysia californica (California Sea Hare) - NP_001191.1
Putative Cleavage Sites: The nine copies of APGWG are flanked by Lys-Arg (KR) dibasic cleavage sites.
Lymnaea stagnalis (Great Pond Snail) - CAA44449.1
Putative Cleavage Sites: The ten copies of APGWG are flanked by Lys-Arg (KR) dibasic cleavage sites.
Mytilus edulis (Blue Mussel) - CAA63651.1
Putative Cleavage and Related Peptides: This precursor in Mytilus edulis does not contain the canonical this compound. Instead, it possesses related peptides: five copies of RPGW-amide, one copy of KPGW-amide, and one copy of TPGW-amide. These are also flanked by Lys-Arg (KR) dibasic cleavage sites.
Biomphalaria glabrata (Bloodfluke Snail) - XP_013076829.1
Putative Cleavage Sites: The eight copies of APGWG are flanked by Lys-Arg (KR) dibasic cleavage sites.
Experimental Protocols for Cleavage Site Identification
The determination of proteolytic cleavage sites is a critical step in characterizing the maturation of neuropeptide precursors. The following sections detail the key experimental methodologies employed for this purpose.
Mass Spectrometry for Neuropeptide Identification and Cleavage Site Mapping
Mass spectrometry (MS) is a powerful analytical technique for identifying and sequencing peptides, making it an indispensable tool for neuropeptidomics.[8][9]
Protocol for Neuropeptide Extraction and LC-MS/MS Analysis:
-
Tissue Dissection and Extraction:
-
Dissect the relevant neural tissue (e.g., ganglia) from the mollusk on a cold plate.
-
Immediately homogenize the tissue in an extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to preserve peptide integrity and precipitate larger proteins.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant containing the peptides.
-
Further purify and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 cartridge.
-
-
Liquid Chromatography (LC) Separation:
-
Resuspend the dried peptide extract in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) or nano-LC system equipped with a C18 reversed-phase column.
-
Separate the peptides using a gradient of increasing organic solvent concentration (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:
-
The eluent from the LC system is directly introduced into the mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
The most intense ions from the MS scan are automatically selected for fragmentation (MS/MS) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The fragmentation of the peptide backbone generates a series of b- and y-ions.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database containing the this compound precursor sequence using software such as Mascot, Sequest, or MaxQuant.
-
The software identifies peptides by matching the experimental fragmentation pattern to the theoretical fragmentation pattern of peptides from the database.
-
The identification of peptides that span the predicted cleavage sites provides experimental validation of the processing events.
-
Edman Degradation for N-terminal Sequencing
Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[10][11][12][13] This technique can be used to confirm the N-terminus of a purified, cleaved peptide, thereby verifying the cleavage site.
Protocol for Edman Degradation:
-
Sample Preparation:
-
The peptide of interest must be purified to homogeneity, typically by HPLC.
-
The purified peptide is immobilized on a solid support (e.g., a PVDF membrane).
-
-
Coupling Reaction:
-
The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.
-
-
Cleavage Reaction:
-
The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
-
Conversion and Identification:
-
The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
The PTH-amino acid is then identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.
-
-
Cycle Repetition:
-
The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated to determine the sequence of the peptide.
-
Visualization of Pathways and Processes
This compound Precursor Processing
Caption: Processing of the this compound precursor protein.
Experimental Workflow for Cleavage Site Identification
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. borea.mnhn.fr [borea.mnhn.fr]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric analysis of molluscan neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification and Characterization of Neuropeptides by Transcriptome and Proteome Analyses in a Bivalve Mollusc Patinopecten yessoensis [frontiersin.org]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 13. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
The Evolutionary Trajectory of the APGW-amide Neuropeptide Family: A Technical Guide for Researchers
An in-depth exploration of the discovery, phylogenetic distribution, physiological functions, and putative signaling mechanisms of the APGW-amide neuropeptide family, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The this compound neuropeptide family, characterized by the conserved Ala-Pro-Gly-Trp-amide motif, represents a significant area of research in invertebrate neurobiology. First isolated from the ganglia of the sea snail Fusinus ferrugineus, this tetrapeptide has since been identified in a wide range of molluscan species, where it plays a crucial role in regulating reproductive processes.[1] This technical guide provides a detailed overview of the evolutionary history of the this compound family, its physiological functions, the experimental methodologies used for its study, and its relationship to other neuropeptide families, offering valuable insights for researchers in neuroscience and drug development.
Discovery and Phylogenetic Distribution
The discovery of this compound in the early 1990s opened a new avenue for understanding peptidergic signaling in invertebrates. Subsequent research has revealed its widespread presence across the phylum Mollusca, including gastropods, bivalves, and cephalopods.[1][2][3] The this compound precursor gene exhibits significant variation in the number of peptide copies it encodes, a feature that has been a subject of evolutionary studies.[4][5]
Phylogenetic analyses of this compound precursor sequences indicate a clear separation between gastropod and bivalve lineages, suggesting a divergence of the gene before the evolutionary split of these two major molluscan classes.[6] Interestingly, peptides with similar C-terminal GW-amide motifs have been identified in other invertebrate phyla, hinting at a deeper evolutionary origin of this peptide family.
Evolutionary Relationship with the AKH/RPCH Family
A compelling hypothesis in the evolutionary history of this compound is its proposed ancestral relationship with the adipokinetic hormone (AKH) and red pigment-concentrating hormone (RPCH) family of neuropeptides found in arthropods. This theory is supported by several lines of evidence:
-
Precursor Structure Similarity: Both this compound and AKH/RPCH precursors share a common architecture, typically consisting of a signal peptide, the active peptide, and a related peptide.[4]
-
Gene Structure Homology: The genes encoding these precursors exhibit similarities in their intron-exon organization, suggesting a shared ancestral gene.[4]
-
The "DNA Loss Model": This model postulates that the genes for various neuropeptide families, including this compound and AKH/RPCH, may have evolved from a common ancestral gene through processes of gene duplication and subsequent loss of DNA fragments.[4][7] This model helps to explain the observed structural and functional relationships between these seemingly disparate peptide families.
The current understanding suggests that the this compound and AKH/RPCH families likely arose from a gene duplication event in a common ancestor of protostomes, followed by divergent evolution in the molluscan and arthropod lineages.
Physiological Functions
The primary physiological role of this compound in mollusks is the regulation of male reproductive behavior and physiology. Studies across various species have demonstrated its involvement in:
-
Copulatory Behavior: this compound has been shown to be a key neuromediator in the control of male copulation in several gastropod species.[8]
-
Spermiation and Spawning: In vivo injections of this compound have been shown to induce spawning and increase the number of released sperm in mature male abalone.[6]
-
Penis Morphogenesis: Evidence suggests that this compound may act as a penis morphogenic factor in some gastropods.[9]
-
Muscle Contraction: this compound and its related peptides have been shown to modulate the contraction of various muscles, including those involved in reproduction.[10]
Quantitative Data on Physiological Effects
The following tables summarize some of the quantitative data available on the physiological effects of this compound.
| Species | Tissue/Effect | Peptide Concentration | Observed Effect | Reference |
| Haliotis discus hannai | Spawning in mature males | 10⁻³ M | Increased frequency of spawning and number of released sperm cells (P < 0.05) | [6] |
| Haliotis discus hannai | Germinal vesicle breakdown in oocytes | > 10⁻⁷ M | Enhanced germinal vesicle breakdown (P < 0.05) | [6] |
| Ilyanassa obsoleta | Imposex induction | ~10⁻¹⁶ moles | Threshold dose for significant induction of imposex | [7] |
| Mytilus edulis | Anterior byssus retractor muscle | 10⁻⁶ M | Blocked by 10⁻⁴ M APGWGNamide (antagonist) | [11] |
| Euhadra congenita | Crop | 10⁻⁶ M | Blocked by 10⁻⁴ M APGWGNamide (antagonist) | [11] |
The Putative this compound Receptor and Signaling Pathway
While the this compound receptor has not yet been definitively cloned and characterized, substantial evidence suggests it is a G-protein coupled receptor (GPCR) belonging to the AKH/corazonin/ACP/GnRH receptor superfamily.[2][3][4] This superfamily of receptors is ancient, with origins dating back to the common ancestor of protostomes and deuterostomes.[2]
Based on the signaling mechanisms of other members of this superfamily, it is highly probable that the this compound receptor couples to a G-protein to initiate an intracellular signaling cascade. While the specific G-protein and downstream effectors are unknown, studies on related receptors suggest potential involvement of pathways leading to changes in intracellular calcium levels or cyclic AMP (cAMP).[12][13][14]
The diagram below illustrates a hypothetical signaling pathway for the putative this compound receptor, based on its homology to other members of the AKH/GnRH receptor superfamily.
Caption: Hypothetical signaling pathway of the putative this compound receptor.
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of the this compound neuropeptide family.
Peptide Identification and Quantification
5.1.1. Tissue Extraction for HPLC-MS
This protocol is adapted from methods used for the identification of neuropeptides in molluscan tissues.[15][16]
-
Tissue Homogenization: Dissect the neural ganglia or other tissues of interest on ice. Homogenize the tissue in an appropriate extraction solvent (e.g., acidified acetone (B3395972) or methanol/chloroform/water).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Resuspension: Resuspend the dried extract in a solvent compatible with HPLC (e.g., 0.1% trifluoroacetic acid in water).
-
HPLC Separation: Inject the resuspended sample into an HPLC system equipped with a C18 reverse-phase column. Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase.
-
Mass Spectrometry Analysis: Analyze the eluted fractions using an electrospray ionization mass spectrometer (ESI-MS) to identify and quantify this compound and related peptides based on their mass-to-charge ratio.
5.1.2. Solid-Phase Peptide Synthesis
This protocol outlines the general steps for the chemical synthesis of this compound for use in physiological and pharmacological studies, based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methods.[11][17][18][19]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Tryptophan) using a coupling reagent (e.g., HATU) and a base (e.g., DIEA). Add this activated amino acid to the resin to form the first peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence (Glycine, Proline, Alanine).
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry.
Localization of this compound and its Precursor mRNA
5.2.1. Immunohistochemistry
This protocol is a general guide for localizing this compound-like immunoreactivity in molluscan nervous tissue.[8][14][20]
-
Tissue Fixation: Fix the dissected nervous tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Cryoprotection and Sectioning: Cryoprotect the tissue in a sucrose (B13894) solution, embed in a suitable medium, and cut thin sections using a cryostat.
-
Permeabilization: Permeabilize the tissue sections with a detergent solution (e.g., Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody raised against this compound overnight at 4°C.
-
Washing: Wash the sections with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Washing and Mounting: Wash the sections again, mount on slides with an anti-fading mounting medium, and visualize using a fluorescence microscope.
5.2.2. In Situ Hybridization
This protocol provides a general workflow for localizing the mRNA encoding the this compound precursor in molluscan tissues, particularly for whole-mount preparations.[21][22][23][24][25][26]
-
Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound precursor mRNA sequence.
-
Tissue Fixation and Permeabilization: Fix whole embryos or dissected tissues in 4% paraformaldehyde and permeabilize with proteinase K.
-
Prehybridization: Incubate the tissue in a hybridization buffer to block non-specific binding sites.
-
Hybridization: Incubate the tissue with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 65°C).
-
Washing: Perform a series of stringent washes to remove unbound probe.
-
Antibody Incubation: Incubate the tissue with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Washing: Wash to remove unbound antibody.
-
Detection: Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted into a colored precipitate by the enzyme, revealing the location of the mRNA.
-
Imaging: Document the staining pattern using a microscope.
Experimental and Logical Workflows
The following diagrams illustrate common workflows in this compound research.
Caption: A typical workflow for the discovery and characterization of neuropeptides like this compound.
References
- 1. Identification and Characterization of Neuropeptides by Transcriptome and Proteome Analyses in a Bivalve Mollusc Patinopecten yessoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of the AKH/corazonin/ACP/GnRH receptor superfamily and their ligands in the Protostomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | EVOLUTION OF SUPERFAMILIES FOR GNRH AND ITS RECEPTOR [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic evolution of the GnRH receptor gene family in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localization of the neuropeptide APGWamide in gastropod molluscs by in situ hybridization and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Lymnaea Cardioexcitatory Peptide (LyCEP) Receptor: A G-Protein–Coupled Receptor for a Novel Member of the RFamide Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Cloning, Characterization, and Expression of a G-Protein-Coupled Receptor from Lymnaea stagnalis and Identification of a Leucokinin-Like Peptide, PSFHSWSamide, as Its Endogenous Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The lymnaea cardioexcitatory peptide (LyCEP) receptor: a G-protein-coupled receptor for a novel member of the RFamide neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. borea.mnhn.fr [borea.mnhn.fr]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wernerlab.weebly.com [wernerlab.weebly.com]
- 20. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RNA In situ Hybridization in Whole Mount Embryos and Cell Histology Adapted for Marine Elasmobranchs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 26. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
APGW-amide Gene Expression in the Central Nervous system of Snails: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of APGW-amide gene expression within the central nervous system (CNS) of snails. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the quantitative aspects of this compound expression, the experimental protocols for its study, and the signaling pathways it modulates.
Introduction
The neuropeptide this compound (Ala-Pro-Gly-Trp-NH2) is a significant signaling molecule in the nervous system of mollusks, including snails. It plays a crucial role in regulating a variety of physiological processes, most notably male reproductive behavior and the development of reproductive organs.[1][2][3] Understanding the expression patterns and function of the this compound gene is fundamental to unraveling the complexities of molluscan neurobiology and may offer insights for the development of novel therapeutic agents.
Data Presentation: Quantitative Analysis of this compound Expression
The following tables summarize the quantitative data on this compound expression in the central nervous system of various snail species, compiled from multiple research findings.
| Snail Species | Ganglion/CNS Region | Number of this compound Immunoreactive Neurons | Reference |
| Lymnaea stagnalis | Entire Central Nervous System | 200-250 | [4] |
| Right Anterior Lobe (Cerebral Ganglion) | Majority of the 200-250 total neurons | [4] | |
| Right Ventral Lobe (Cerebral Ganglion) | 30-40 | [4] | |
| Aplysia californica | Right Cerebral Ganglion | 30-40 | |
| Right Pedal Ganglion | 15-20 | ||
| Other Ganglia | ~10 |
| Receptor | Ligand | EC50 Value (nM) | Snail Species | Reference |
| APGWa-R1 | This compound | 45 | Aplysia californica | [5][6] |
| APGWa-R2 | This compound | 2100 | Aplysia californica | [5][6] |
| APGWa-R3 | This compound | 2600 | Aplysia californica | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments utilized in the study of this compound gene expression are provided below. These protocols are generalized from established methods and may require optimization for specific snail species and laboratory conditions.
In Situ Hybridization for this compound mRNA Localization
This protocol is adapted from standard procedures for in situ hybridization in molluscan central nervous systems.
1. Tissue Preparation:
-
Dissect the central nervous system (ganglia) from the snail in cold saline.
-
Fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Cryoprotect the tissue by incubating in a series of sucrose (B13894) solutions of increasing concentration (10%, 20%, 30%) in PBS, each for several hours to overnight at 4°C.
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.
-
Cut frozen sections (10-20 µm) on a cryostat and mount them on RNase-free slides.
2. Probe Synthesis:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence. A sense probe should be used as a negative control.
3. Hybridization:
-
Pre-treat sections with proteinase K to improve probe penetration.
-
Pre-hybridize the sections in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (typically 55-65°C).
-
Hybridize the sections with the DIG-labeled probe in hybridization buffer overnight in a humidified chamber at the determined optimal temperature.
4. Washing and Detection:
-
Perform a series of stringent washes in saline-sodium citrate (B86180) (SSC) buffer at the hybridization temperature to remove the unbound probe.
-
Block non-specific binding sites with a blocking solution (e.g., normal sheep serum in Tris-buffered saline with Tween 20 - TBST).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively in TBST.
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.
5. Imaging:
-
Mount the slides with an aqueous mounting medium and visualize under a light microscope.
Immunohistochemistry for this compound Peptide Localization
This protocol outlines the steps for localizing the this compound peptide in snail CNS tissue.
1. Tissue Preparation:
-
Follow the same tissue preparation steps as for in situ hybridization (fixation, cryoprotection, sectioning).
2. Staining:
-
Permeabilize the sections with a detergent such as Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100) for at least 1 hour.
-
Incubate the sections with a primary antibody raised against this compound overnight at 4°C.
-
Wash the sections thoroughly in PBS with Triton X-100.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash the sections again to remove unbound secondary antibody.
3. Mounting and Imaging:
-
Mount the slides with an anti-fade mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the sections using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qPCR) for this compound Gene Expression Analysis
This protocol is for quantifying the relative expression levels of this compound mRNA.
1. RNA Extraction and cDNA Synthesis:
-
Dissect the desired ganglia and immediately homogenize in an RNA lysis buffer.
-
Extract total RNA using a commercially available kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. qPCR Reaction:
-
Design and validate qPCR primers specific to the this compound gene and a stable reference gene (e.g., actin or GAPDH).
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction in a real-time PCR cycler with an appropriate thermal cycling program (denaturation, annealing, and extension steps).
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the this compound gene and the reference gene in each sample.
-
Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the reference gene expression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and the general workflows for the experimental protocols described above.
Caption: Proposed this compound signaling pathway via a G-protein coupled receptor.
Caption: Experimental workflow for in situ hybridization.
Caption: Experimental workflow for immunohistochemistry.
Caption: Experimental workflow for qPCR analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. borea.mnhn.fr [borea.mnhn.fr]
- 4. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
The Neuropeptide APGW-amide: A Key Modulator in Gastropod Reproduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide APGW-amide (Ala-Pro-Gly-Trp-amide) is a neuropeptide widely distributed throughout the Mollusca phylum, playing a crucial role in the regulation of reproductive processes, particularly in gastropods. Its involvement in male sexual behavior, development of reproductive organs, and muscle contractility has made it a significant target for research in neurobiology, reproductive physiology, and even ecotoxicology. This technical guide provides a comprehensive overview of the localization of this compound in the reproductive tissues of gastropods, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Localization of this compound in Reproductive Tissues
This compound has been localized in both the central nervous system (CNS) and peripheral reproductive tissues of numerous gastropod species. The primary methods for its detection have been immunohistochemistry (IHC) and in situ hybridization (ISH), which have revealed a conserved pattern of expression in neurons that innervate the male reproductive organs.
In the great pond snail, Lymnaea stagnalis, a significant population of 200-250 central neurons synthesizes and contains this compound.[1] A majority of these neurons are located in the right anterior lobe of the cerebral ganglion, with projections to the penial nerve.[1] This asymmetrical distribution in the cerebral ganglia, with a predominance in the right ganglion which innervates the asymmetrically located penial complex, is a recurring theme in many gastropod species, including the sea hare Aplysia californica and the slugs Arion ater and Limax maximus.[2]
Immunoreactive varicose fibers containing this compound have been observed in a dense plexus within the penis and preputium, as well as in the vas deferens and prostate gland of Lymnaea stagnalis.[1] In Aplysia californica, this compound-like immunoreactivity is abundant in the walls of the white hemiduct, the muscular wall of the penis, and the penis retractor muscle. In the mud snail, Ilyanassa obsoleta, large patches of immuno-reactive areas are found in the top portion of the visceral mass in males and imposex females.[3]
Quantitative Analysis of this compound
While absolute quantification of this compound in specific reproductive tissues is not widely available, several studies have provided valuable comparative quantitative data, highlighting the peptide's correlation with male reproductive function.
| Species | Tissue/Parameter | Method | Key Findings |
| Ilyanassa obsoleta | Whole animal homogenates | Western Blotting | Endogenous this compound levels are significantly higher in control males compared to control females. A positive correlation (r² = 0.475) exists between male normalized penis length and endogenous this compound levels. Tributyltin (TBT)-treated males, females, and imposex individuals show this compound levels similar to control males.[3][4] |
| Idiosepius pygmaeus (Pygmy Squid) | Brain | Immunocytochemistry | The number of this compound-immunoreactive neurons in the brain is significantly higher in males than in females.[5] |
| Haliotis discus hannai (Pacific Abalone) | Pleuro-pedal ganglion (PPG) | Quantitative PCR | The mRNA expression level of Hdh-APGWamide in the PPG of males is significantly higher at maturity.[6] |
Experimental Protocols
Immunohistochemistry (IHC)
This protocol is a generalized procedure based on methodologies reported for neuropeptide localization in gastropod tissues.
-
Tissue Preparation:
-
Dissect the central nervous system and reproductive organs in a cold saline solution.
-
Fix the tissues in 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer (pH 7.4) for 4-24 hours at 4°C.
-
Rinse the tissues in phosphate-buffered saline (PBS).
-
Cryoprotect the tissues by incubating in a graded series of sucrose (B13894) solutions (e.g., 10%, 20%, 30%) in PBS.
-
Embed the tissues in a suitable medium (e.g., OCT compound) and freeze at -80°C.
-
Cut sections (10-20 µm) on a cryostat and mount on coated glass slides.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against this compound (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Mount the coverslips with an anti-fading mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
In Situ Hybridization (ISH)
This protocol provides a general workflow for the localization of this compound mRNA in gastropod tissues.
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence. A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Prepare tissue sections as described for immunohistochemistry (steps 1.1-1.6).
-
-
Hybridization:
-
Wash the sections in PBS.
-
Treat with proteinase K to improve probe penetration.
-
Post-fix with 4% paraformaldehyde.
-
Wash with PBS.
-
Prehybridize the sections in a hybridization buffer without the probe for 1-2 hours at the hybridization temperature.
-
Hybridize the sections with the DIG-labeled probe in the hybridization buffer overnight at an optimized temperature (e.g., 55-65°C).
-
-
Post-Hybridization Washes and Detection:
-
Perform a series of stringent washes in saline-sodium citrate (B86180) (SSC) buffer to remove the unbound probe.
-
Wash in a suitable buffer (e.g., MABT - maleic acid buffer containing Tween 20).
-
Block non-specific binding with a blocking reagent.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) overnight at 4°C.
-
Wash the sections with MABT.
-
Equilibrate the sections in a detection buffer.
-
Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with PBS.
-
Dehydrate the sections and mount with a suitable mounting medium.
-
Signaling and Functional Pathways
This compound exerts its effects on reproductive tissues through specific signaling pathways, leading to physiological responses such as muscle contraction and penis morphogenesis.
Caption: this compound signaling pathway in gastropod reproductive tissues.
This diagram illustrates that neuronal signals or exposure to substances like tributyltin (TBT) can trigger the release of this compound. This peptide then binds to its receptor on target cells, initiating a second messenger cascade. This cascade can lead to two primary physiological outcomes: modulation of muscle contractility, which is essential for copulatory behaviors like penis eversion, and the activation of morphogenetic pathways that control the development and growth of the penis.
Experimental and Logical Workflows
The investigation of this compound localization and function follows a structured experimental workflow.
Caption: Experimental workflow for studying this compound localization.
Conclusion
The neuropeptide this compound is a critical signaling molecule in the reproductive system of gastropods, with a well-documented localization in the neural pathways that control male reproductive organs. The quantitative differences in its expression between sexes and during different life stages underscore its importance in male reproductive physiology. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the precise mechanisms of this compound action and to explore its potential as a target for novel drug development or as a biomarker for environmental endocrine disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Localization of the neuropeptide APGWamide in gastropod molluscs by in situ hybridization and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of APGW-amide in Male Reproductive Behavior of Lymnaea stagnalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The freshwater snail, Lymnaea stagnalis, a simultaneous hermaphrodite, serves as a valuable model organism for neurobiological research, particularly in understanding the neural control of reproductive behaviors. This technical guide provides an in-depth examination of the neuropeptide APGW-amide (Ala-Pro-Gly-Trp-NH2) and its pivotal role in orchestrating male copulatory behavior in this species. The information presented herein is compiled from key scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound is a key neuropeptide that governs a critical component of male sexual behavior in Lymnaea stagnalis: the eversion of the preputium, the penis-carrying structure. This peptide is synthesized by a specific cluster of neurons in the central nervous system and acts peripherally on the male copulatory apparatus. Electrical activity in these neurons directly correlates with the initiation of preputium eversion. In vitro studies have demonstrated that this compound induces relaxation of the preputium muscles, a necessary action for its eversion from the body cavity. This guide details the quantitative effects of this compound, the experimental protocols used to elucidate its function, and the neural circuitry involved.
Quantitative Data on this compound Function
The physiological effects of this compound on the male reproductive organs of Lymnaea stagnalis have been quantified through various experimental paradigms. The following tables summarize the key findings.
Table 2.1: In Vivo Effects of this compound Injection on Preputium Eversion
| Concentration of Injected this compound | Volume Injected | Outcome | Temporal Pattern of Eversion and Retraction |
| 5 x 10⁻⁵ M | 20 µl | Induces eversion of the preputium | No effect on the temporal pattern |
Data sourced from De Boer et al. (1997).[1][2]
Table 2.2: Dose-Response of this compound on In Vitro Preputium Relaxation
| Concentration of this compound (M) | Mean Relaxation Response (Normalized) | Standard Deviation | Number of Preparations (n) |
| 10⁻⁹ | ~0 | - | 4 |
| 10⁻⁸ | Induces relaxation | - | 4 |
| 10⁻⁷ | > 0 | - | 5 |
| 10⁻⁶ | Approaching half-maximal | - | 5 |
| 10⁻⁵ | > Half-maximal | - | 5 |
| 10⁻⁴ | Maximal relaxation | - | 5 |
| 10⁻³ | ~Maximal | - | 4 |
Half-maximal effective concentration (EC₅₀): 3.63 x 10⁻⁶ M[3] This table summarizes the sigmoidal dose-response relationship observed. Relaxation is normalized to the length of the preputium at the start of the experiment. Data adapted from De Boer et al. (1997).[1][3]
Table 2.3: Cellular Localization and Co-expression of this compound
| Neuronal Cluster | Location in CNS | Number of Neurons | Projection Target | Co-localization with Conopressin |
| rAL Neurons | Anterior Lobe of the Right Cerebral Ganglion | 200-250 | Male copulatory apparatus (penis, preputium, prostate, vas deferens) via the penis nerve | 60% of rAL neurons |
Data compiled from Croll and Van Minnen (1992), De Lange et al. (1997), and De Boer et al. (1997).[1][2][4]
Experimental Protocols
The functional role of this compound has been elucidated through a combination of in vivo and in vitro experimental approaches.
In Vivo Injection of Neuropeptides
This protocol is used to assess the behavioral effects of neuropeptides when introduced into the snail's body cavity.
-
Animal Preparation: Adult Lymnaea stagnalis are used.
-
Peptide Preparation: this compound is dissolved in a saline solution to the desired concentration (e.g., 5 x 10⁻⁵ M).
-
Injection: A specific volume (e.g., 20 µl) of the peptide solution is injected into the body cavity of the snail.
-
Behavioral Observation: The snail is placed in a glass tank with continuously perfused water and observed for behaviors associated with male copulation, specifically the eversion of the preputium.
-
Data Recording: The timing of eversion and subsequent retraction of the preputium is recorded. Images or videos can be captured to document the physical changes.
In Vitro Preputium Muscle Relaxation Assay
This protocol measures the direct effect of neuropeptides on the preputium musculature.
-
Dissection: The preputium is dissected from the snail and mounted in an in vitro organ bath containing fresh saline.
-
Transducer Attachment: One end of the preputium is fixed, while the other is attached to a length transducer to continuously measure changes in muscle length (contraction or relaxation).
-
Acclimatization: The preparation is allowed to acclimatize in the saline bath until a stable baseline length is established.
-
Peptide Application: The saline in the bath is replaced with saline containing a known concentration of this compound. A range of concentrations (e.g., 10⁻⁹ M to 10⁻³ M) is tested sequentially.
-
Data Acquisition: The output from the length transducer is recorded, showing relaxation as an increase in length.
-
Washout: Between applications of different concentrations, the organ is washed with fresh saline to return the muscle to its baseline state.
-
Data Analysis: The magnitude of relaxation is measured for each concentration and plotted to generate a dose-response curve.
In Vivo Electrophysiological Recording
This protocol is used to correlate neuronal activity with specific behaviors.
-
Electrode Implantation: A fine wire electrode (e.g., 25 µm stainless steel) is chronically implanted into the anterior lobe of the right cerebral ganglion (rAL) of a living snail.
-
Recovery: The animal is allowed to recover from the implantation procedure.
-
Recording Setup: The implanted electrode is connected to a high-impedance head stage and an amplifier. The animal is placed in an observation tank.
-
Behavioral Monitoring: The snail's behavior is continuously monitored, with a particular focus on spontaneous male sexual behaviors like preputium eversion.
-
Data Correlation: The recorded electrical activity from the rAL neurons is correlated in time with the observed behaviors to determine if neuronal firing precedes or accompanies specific actions.
Signaling Pathways and Workflows
The control of male reproductive behavior by this compound involves a defined neural circuit and a clear physiological response.
Neural Pathway for Male Copulation Control
The following diagram illustrates the neural pathway from the this compound-producing neurons in the central nervous system to the target male reproductive organs.
Caption: Neural circuit for this compound action in L. stagnalis.
Logical Flow of Preputium Eversion
This diagram outlines the sequence of events leading from the activation of rAL neurons to the physical act of preputium eversion.
Caption: Cascade of events leading to preputium eversion.
Experimental Workflow for In Vitro Assay
The diagram below details the workflow for the in vitro preputium muscle relaxation assay.
Caption: Workflow for the in vitro muscle relaxation experiment.
Conclusion and Future Directions
This compound is unequivocally a principal actor in the control of male copulatory behavior in Lymnaea stagnalis. It is released from neurons in the right anterior lobe of the cerebral ganglion and acts directly on the muscles of the preputium to cause relaxation, leading to its eversion.[1][2] This neuropeptide's function is distinct from that of conopressin, with which it is partially co-localized, as conopressin does not induce male sexual activities.[1][2]
Future research could focus on identifying the specific receptor for this compound in the preputium musculature, which would be a prime target for drug development studies aimed at modulating reproductive behaviors. Furthermore, exploring the downstream intracellular signaling cascade initiated by this compound binding would provide a more complete picture of its mechanism of action. Understanding the interplay between this compound and other neurotransmitters, such as serotonin (B10506) and dopamine, which are known to cause muscle contractions, will also be crucial for a comprehensive understanding of the regulation of this complex behavior.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Functional role of peptidergic anterior lobe neurons in male sexual behavior of the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
APGW-amide as a Penis Morphogenic Factor (PMF) in Gastropods: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide APGW-amide (Ala-Pro-Gly-Trp-NH2) has been identified as a key neuropeptide involved in the regulation of male reproductive processes in various gastropod mollusks. It functions as a penis morphogenic factor (PMF), playing a crucial role in the development and regulation of male accessory sex organs. This technical guide provides a comprehensive overview of the role of this compound in gastropod penis morphogenesis, with a focus on its mechanism of action, the signaling pathways involved, and the experimental protocols used to elucidate its function. This document is intended to be a valuable resource for researchers in reproductive biology, neuroendocrinology, and toxicology, as well as for professionals in drug development exploring novel pathways for therapeutic intervention.
Introduction
This compound is a highly conserved neuropeptide found throughout the Mollusca phylum, where it is implicated in a variety of physiological processes, including reproductive behaviors and muscle activity.[1] In gastropods, a significant body of evidence has established its role as a penis morphogenic factor (PMF), a substance that governs the development of the penis and other male accessory sex organs.[2] This role is particularly evident in the phenomenon of "imposex," where female gastropods develop male sexual characteristics, such as a penis and vas deferens, in response to certain environmental pollutants like tributyltin (TBT).[1][3] The abnormal release of this compound is considered a key mechanism in TBT-induced imposex.[1][3] Understanding the physiological function and signaling of this compound is therefore critical for both fundamental biology and ecotoxicology.
Evidence for this compound as a Penis Morphogenic Factor
Several lines of evidence support the function of this compound as a PMF in gastropods:
-
Exogenous Administration: Direct administration of this compound to male snails leads to an increase in penis size.[2] In female snails, it induces the formation of a penis bud, a hallmark of imposex.[1][2]
-
Endogenous Levels: There is a significant positive correlation between the endogenous levels of this compound and the normalized penis length in male snails.[2][4][5] Control male snails exhibit significantly higher levels of this compound compared to control females.[2][4][5]
-
Localization: this compound is found in the central nervous system and is localized in the male reproductive organs of several gastropod species, including the penis, gonads, and even the heads of spermatozoa.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's role in penis morphogenesis.
| Parameter | Species | Value | Reference |
| Correlation (r²) between endogenous this compound levels and normalized male penis length | Ilyanassa obsoleta | 0.475 | [2][4][5] |
| Threshold dose for imposex induction by this compound (subcutaneous injection over 2 weeks) | Ilyanassa obsoleta | 10⁻¹⁶ moles | [1][3] |
| Half-maximal effective concentration (EC₅₀) for preputium relaxation | Lymnaea stagnalis | 3.63 x 10⁻⁶ M | [6] |
Table 1: Key quantitative data on the effects of this compound.
Signaling Pathways
The precise signaling pathway through which this compound exerts its morphogenic effects is still under investigation, but current evidence points towards a mechanism involving G-protein coupled receptors (GPCRs). The effects of this compound appear to be distinct from those of steroid hormones like testosterone.
Hypothesized this compound Signaling Pathway
This compound, released from neurons, is thought to bind to a specific GPCR on target cells within the reproductive tissues. This binding event likely initiates an intracellular signaling cascade, though the specific second messengers and downstream effectors are yet to be fully characterized. In the marine mollusk Aplysia californica, three GPCRs for this compound have been identified, lending support to this model.[1]
References
- 1. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks1 | Semantic Scholar [semanticscholar.org]
- 4. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks [pubmed.ncbi.nlm.nih.gov]
- 5. complete.bioone.org [complete.bioone.org]
- 6. Analysis of Gene Expression in Neurons and Synapses by Multi-color In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Cellular Mechanism of Action of APGW-amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APGW-amide (Ala-Pro-Gly-Trp-NH2) is a neuropeptide primarily identified in mollusks that plays a significant role in a variety of physiological processes. Notably, it is involved in the modulation of muscle contractility and has been identified as a key regulator of male reproductive behavior and development.[1][2][3][4][5][6] This peptide often acts as a neurotransmitter or neuromodulator, exerting its effects through complex cellular signaling pathways.[2][7] Despite extensive research into its physiological roles, the complete mechanism of action at the cellular and molecular level, including the definitive identification of its receptor and the full elucidation of its signaling cascade, remains an active area of investigation.
This technical guide provides a comprehensive overview of the current understanding of the cellular mechanism of action of this compound. It consolidates quantitative data from key studies, outlines representative experimental protocols for its study, and presents diagrams of its known and hypothesized signaling pathways to serve as a resource for researchers in the field.
Cellular and Physiological Actions
This compound exerts a range of effects on different cell types, primarily neurons and muscle cells, through both presynaptic and postsynaptic mechanisms.
Neuronal Effects: In the central nervous system of snails, this compound has been shown to act as an inhibitory neurotransmitter.[7] This inhibitory action is achieved by hyperpolarizing the neuronal membrane, an effect mediated by an increase in the membrane's permeability to potassium ions (K+).[7][8] Specifically, studies on identified neurons in Helix aspersa have indicated that this compound's postsynaptic inhibition involves an increase in K+ conductance, affecting both transient and delayed rectifier K+ channels.[8]
Beyond its direct postsynaptic effects, this compound also demonstrates presynaptic activity. It can inhibit the amplitude of evoked inhibitory postsynaptic potentials (IPSPs) that are dopaminergic, suggesting that it acts on presynaptic sites to modulate the release of other neurotransmitters.[1][8]
Muscular Effects: this compound and its related peptides have modulatory effects on the contraction and relaxation of various molluscan muscles.[1][9] These effects can also be mediated presynaptically, influencing the nerve terminals that innervate the muscles.[1]
Reproductive System Effects: A significant body of research points to the role of this compound in male reproductive functions in gastropods. It is considered a "penis morphogenic factor" (PMF), inducing penis growth in male snails and causing imposex—the development of male sexual characteristics in female snails.[2][4][5] This suggests that this compound signaling interacts with pathways controlling sexual differentiation and development.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data from studies on this compound and its related peptides. This information is crucial for understanding the peptide's potency and metabolism.
| Parameter | Value | Species/Tissue | Description | Reference |
| ED50 | 6.2 x 10⁻⁶ M | Achatina fulica neurons | Effective dose for 50% maximal hyperpolarization (outward current). | [7] |
| DPAP Processing | 44.7% | Sepia officinalis optic lobe extract | Percentage of this compound processed into GW-amide by dipeptidyl aminopeptidase (B13392206) (DPAP) in vitro. | [10][11] |
| DPAP Processing | 24.3% | Sepia officinalis optic lobe extract | Percentage of RPGW-amide processed into GW-amide by DPAP. | [10][11] |
| DPAP Processing | 19.3% | Sepia officinalis optic lobe extract | Percentage of KPGW-amide processed into GW-amide by DPAP. | [10][11] |
| DPAP Processing | 11.7% | Sepia officinalis optic lobe extract | Percentage of TPGW-amide processed into GW-amide by DPAP. | [10][11] |
Proposed Mechanism of Action
While the specific receptor for this compound has not yet been cloned or definitively identified, the available evidence suggests it is likely a G-protein coupled receptor (GPCR). The downstream signaling pathway is not fully elucidated, but studies have implicated the involvement of a second messenger system, potentially linked to the arachidonic acid pathway.[2][6]
Signaling through a Putative GPCR: The hyperpolarization of neurons via the modulation of K+ channels is a hallmark of signaling through certain GPCRs. It is hypothesized that this compound binds to a specific GPCR on the cell surface, leading to the activation of G-proteins.
Involvement of the Arachidonic Acid Pathway: There is indirect evidence suggesting a link between this compound and the arachidonic acid signaling cascade. One study on the mollusk Lymnaea stagnalis found that the activation of an S-like potassium channel by this compound (along with dopamine (B1211576) and FMRF-amide) is blocked by an inhibitor of arachidonic acid.[6] This suggests that the activation of phospholipase A2 (PLA2) and the subsequent release of arachidonic acid from the cell membrane may be a key step in the signaling pathway.[12][13][14] Arachidonic acid can then be metabolized into various eicosanoids, which act as second messengers to modulate ion channel activity.[12][13][14]
The following diagrams illustrate the known cellular actions of this compound and a hypothesized signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of this compound's mechanism of action. Below are representative methodologies for key experiments.
Electrophysiological Recording of this compound Effects on Molluscan Neurons
This protocol describes the intracellular recording from identified neurons of a mollusk (e.g., Lymnaea stagnalis or Helix aspersa) to measure changes in membrane potential and conductance in response to this compound application.
Materials:
-
Dissecting microscope and tools
-
Vibrating microtome (optional)
-
Perfusion chamber
-
Micromanipulators
-
Glass microelectrodes (10-30 MΩ resistance)
-
Microelectrode puller
-
Amplifier for intracellular recording (e.g., Axoclamp)
-
Digitizer and data acquisition software (e.g., pCLAMP)
-
Molluscan saline solution (composition varies by species)
-
This compound stock solution (e.g., 1 mM in distilled water)
-
Syringe pump or picospritzer for peptide application
Methodology:
-
Preparation of Ganglia:
-
Anesthetize the snail by injection of MgCl2 solution (e.g., 50 mM).
-
Dissect the central ring ganglia and pin them to the bottom of a silicone elastomer-lined perfusion chamber.
-
Desheath the ganglia carefully using fine forceps to expose the identified neurons.
-
Continuously perfuse the preparation with molluscan saline at a constant flow rate (e.g., 2 ml/min).
-
-
Intracellular Recording:
-
Pull glass microelectrodes and backfill with a suitable electrolyte (e.g., 3 M KCl).
-
Mount the microelectrode on a headstage connected to the amplifier and position it using a micromanipulator.
-
Under visual guidance, impale a target neuron (e.g., a F2 neuron in Helix).
-
Monitor the resting membrane potential. A stable potential of -40 mV or more negative is considered a healthy recording.
-
-
Application of this compound:
-
Prepare working dilutions of this compound in saline just before use.
-
Apply the peptide to the preparation either by switching the perfusion solution to one containing this compound or by local application near the neuron using a picospritzer.
-
Record the changes in membrane potential and input resistance. To measure input resistance, inject hyperpolarizing current pulses of known amplitude and duration at regular intervals.
-
-
Data Analysis:
-
Measure the peak hyperpolarization or depolarization in response to this compound.
-
Calculate the change in input conductance (the reciprocal of resistance) before and during peptide application.
-
To determine the reversal potential, hold the neuron at different membrane potentials using a two-electrode voltage clamp and measure the current induced by this compound application.
-
Construct dose-response curves by applying a range of this compound concentrations and plotting the response. Calculate the ED50 from this curve.
-
Competitive Binding Assay to Characterize Receptor Interaction
This protocol provides a general framework for a competitive binding assay to identify and characterize the binding of this compound to its putative receptor in a membrane preparation. This requires a labeled version of the peptide (e.g., radiolabeled or fluorescently tagged) or a known labeled ligand that competes for the same binding site.
Materials:
-
Tissue source rich in putative this compound receptors (e.g., molluscan ganglia or muscle tissue)
-
Homogenizer (e.g., Dounce or Polytron)
-
Ultracentrifuge
-
Binding buffer (e.g., Tris-HCl with protease inhibitors)
-
Labeled this compound (e.g., [³H]this compound or a fluorescent conjugate)
-
Unlabeled this compound and other test compounds
-
Glass fiber filters
-
Filter manifold for vacuum filtration
-
Scintillation counter or fluorescence plate reader
-
96-well plates
Methodology:
-
Membrane Preparation:
-
Dissect the target tissue and place it in ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
-
Saturation Binding Assay (to determine Kd and Bmax of the labeled ligand):
-
Set up a series of reactions in 96-well plates. Each well should contain a fixed amount of membrane protein and increasing concentrations of the labeled this compound.
-
For each concentration, prepare a parallel set of wells that also contain a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubate the plates at a set temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Competitive Binding Assay:
-
Set up reactions with a fixed amount of membrane protein and a fixed concentration of labeled this compound (typically at or near its Kd).
-
Add increasing concentrations of unlabeled this compound (or other competitor compounds).
-
Incubate to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from free ligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound ligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.
-
Measure the amount of bound radioactivity on the filters using a scintillation counter or the fluorescence using a plate reader.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding (total minus non-specific) against the concentration of the labeled ligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competitive binding, plot the percentage of specific binding of the labeled ligand against the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
References
- 1. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, Characterization, and Expression of a G-Protein-Coupled Receptor from Lymnaea stagnalis and Identification of a Leucokinin-Like Peptide, PSFHSWSamide, as Its Endogenous Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple actions of a molluscan cardioexcitatory neuropeptide and related peptides on identified Helix neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fabgennix.com [fabgennix.com]
- 6. Arachidonic Acid Pathway Members PLA2G7, HPGD, EPHX2, and CYP4F8 Identified as Putative Novel Therapeutic Targets in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and tissue mapping of APGWamide-related peptides in Sepia officinalis using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 13. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
APGW-amide Signaling: A Technical Guide to a Molluscan Neuropeptide System
For Immediate Release
This technical guide provides a comprehensive overview of the APGW-amide neuropeptide signaling pathway, with a focus on its molecular components and the second messenger systems through which it exerts its physiological effects. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.
Introduction to APGW-amides
APGW-amides are a family of small, biologically active neuropeptides predominantly found in mollusks. They are critically involved in the regulation of reproductive behaviors and physiological processes.[1][2] The canonical peptide, Ala-Pro-Gly-Trp-NH2, and its variants are known to act as neurotransmitters or neuromodulators, influencing everything from penis morphogenesis to muscle contraction.[1] Understanding the signaling pathways of these peptides is crucial for dissecting the neurobiology of molluscan reproduction and may offer insights into novel therapeutic targets.
The this compound Receptors
Recent research has identified three putative G-protein coupled receptors (GPCRs) for this compound in the marine mollusk Aplysia californica, designated APGWa-R1, APGWa-R2, and APGWa-R3.[3] These receptors are the primary targets of this compound and initiate the downstream signaling cascade upon ligand binding.
Quantitative Analysis of Receptor Activation
The activation of these receptors by this compound has been quantified, revealing distinct potencies. The half-maximal effective concentration (EC50) values provide a measure of the peptide concentration required to elicit 50% of the maximum receptor response.
| Receptor | Ligand | EC50 (nM) | Source |
| APGWa-R1 | This compound | 45 | Wang et al., 2023[3] |
| APGWa-R2 | This compound | 2100 | Wang et al., 2023[3] |
| APGWa-R3 | This compound | 2600 | Wang et al., 2023[3] |
Table 1: Quantitative data for the activation of Aplysia californica this compound receptors.
Second Messenger Signaling Pathways
While the specific G-protein coupling (Gαs, Gαi/o, or Gαq/11) for the recently identified APGWa-R1, -R2, and -R3 receptors has not yet been experimentally detailed in published literature, the activation of GPCRs canonically leads to the modulation of intracellular second messenger systems. The two primary pathways involve the regulation of cyclic adenosine (B11128) monophosphate (cAMP) and the mobilization of intracellular calcium (Ca2+).
A hypothesized signaling pathway for an this compound receptor is depicted below. This generalized diagram illustrates the potential cascades following receptor activation, which can be experimentally verified.
Key Experimental Protocols
To elucidate the specific second messenger pathway utilized by an this compound receptor, functional assays are performed following heterologous expression of the receptor in a host cell line (e.g., HEK293 or CHO cells) that lacks endogenous this compound receptors.
Heterologous Expression of this compound Receptors
This is the foundational step for in vitro characterization of receptor signaling.
Objective: To express the this compound receptor of interest in a mammalian cell line suitable for functional assays.
Methodology:
-
Vector Construction: The open reading frame of the this compound receptor (e.g., APGWa-R1) is cloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Transfection: The expression vector is transfected into a suitable host cell line, such as HEK293 cells, using a lipid-based transfection reagent or electroporation.
-
Cell Culture: Transfected cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) for 24-48 hours to allow for receptor expression.
-
Verification: Expression of the receptor can be verified by methods such as RT-qPCR for mRNA levels or Western blot/immunocytochemistry if a tagged receptor or specific antibody is available.
cAMP Accumulation Assay
This assay determines if the this compound receptor couples to Gαs (stimulatory) or Gαi/o (inhibitory) G-proteins, which respectively increase or decrease the production of cAMP.
Objective: To measure changes in intracellular cAMP levels in response to this compound receptor activation.
Methodology:
-
Cell Preparation: HEK293 cells expressing the this compound receptor are seeded in a multi-well plate.
-
Pre-treatment: Cells are incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP. For detecting Gαi/o coupling, cells are also treated with forskolin (B1673556) to stimulate basal cAMP production.
-
Agonist Stimulation: Cells are treated with varying concentrations of this compound for a defined period.
-
Cell Lysis: A lysis buffer is added to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The resulting signal is used to generate dose-response curves and calculate EC50 or IC50 values.
Intracellular Calcium Mobilization Assay
This assay is used to determine if the this compound receptor couples to Gαq/11 G-proteins, which activate phospholipase C and lead to the release of Ca2+ from intracellular stores.
Objective: To measure transient increases in intracellular Ca2+ concentration following this compound receptor activation.
Methodology:
-
Cell Preparation: HEK293 cells expressing the this compound receptor are seeded in a black, clear-bottom multi-well plate.
-
Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader equipped with an automated injection system.
-
Agonist Injection: Varying concentrations of this compound are injected into the wells.
-
Signal Detection: Fluorescence is continuously monitored immediately after injection to capture the transient increase in intracellular Ca2+.
-
Data Analysis: The change in fluorescence intensity is used to generate dose-response curves and calculate EC50 values.
Conclusion and Future Directions
The identification of specific this compound receptors in Aplysia californica marks a significant advancement in the field of molluscan neuroendocrinology. The provided quantitative data on receptor activation serves as a foundation for further investigation. The immediate next step for the research community is the functional characterization of these receptors to determine their G-protein coupling and downstream second messenger signaling pathways. The experimental protocols detailed in this guide provide a clear roadmap for these critical experiments. Elucidating the complete signaling cascade from peptide binding to cellular response will not only enhance our fundamental understanding of neuropeptide function but may also unveil novel targets for controlling reproduction and other physiological processes in mollusks, with potential applications in aquaculture and pest management.
References
An In-depth Technical Guide to Endogenous APGW-amide Levels in Mollusc Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide Ala-Pro-Gly-Trp-amide (APGW-amide) is a key signaling molecule in molluscs, playing a crucial role in the regulation of various physiological processes, most notably reproductive behaviors. This technical guide provides a comprehensive overview of the endogenous levels of this compound across different mollusc species, details the experimental protocols for its quantification, and elucidates its signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on molluscan neurobiology and related fields.
Endogenous Levels of this compound
The concentration of this compound exhibits significant variation among different mollusc species and is often localized to specific tissues, particularly the central nervous system and reproductive organs. While precise quantitative data across a wide range of species remains an active area of research, existing studies provide valuable qualitative and semi-quantitative insights.
This compound expression is frequently higher in males and has been implicated as a penis morphogenic factor.[1][2] For instance, in the mud snail Ilyanassa obsoleta, endogenous levels of this compound, as measured by Western blotting of whole-animal homogenates, are significantly higher in males compared to females.[2][3][4] Furthermore, exposure to tributyltin (TBT), an environmental contaminant known to induce imposex (the development of male sexual characteristics in female snails), leads to an increase in this compound levels in female snails to concentrations comparable to those found in males.[2][3][4]
In the pond snail Lymnaea stagnalis, this compound is highly expressed in the right anterior lobe of the cerebral ganglia, a region known to be involved in the control of male copulatory behavior.[5][6] Immunohistochemical studies have identified 200-250 central neurons that synthesize and contain this compound in the central nervous system of Lymnaea.[7] These neurons project to various parts of the male reproductive system, including the penis, preputium, prostate, and vas deferens, forming a dense plexus of nerve fibers.[7]
In the cephalopod Sepia officinalis, this compound and related peptides have been identified in the central nervous system (CNS) and nerve endings.[8][9] Interestingly, different forms of this compound related peptides show differential tissue distribution, suggesting distinct physiological roles.[8][9] For example, TPGW-amide and GW-amide are found exclusively in the CNS, while this compound is present in both the CNS and nerve endings.[8][9]
The following table summarizes the available data on the presence and relative levels of this compound and related peptides in various mollusc species.
| Mollusc Species | Tissue/Organ | Method of Detection | Relative this compound Levels/Observations | Reference(s) |
| Ilyanassa obsoleta (Mud Snail) | Whole-body homogenates | Western Blotting | Higher in males than females. Levels in TBT-treated females are similar to males. | [2][3][4] |
| Abdominal areas | Immunohistochemistry | Immuno-reactive areas present in males and imposex females; absent in control females. | [2][3][4] | |
| Lymnaea stagnalis (Pond Snail) | Central Nervous System (Right Anterior Lobe of Cerebral Ganglia) | In situ hybridization, Immunohistochemistry | Highly expressed in neurons controlling male copulation. 200-250 immunoreactive central neurons identified. | [5][6][7] |
| Penis, Preputium, Prostate, Vas Deferens | Immunohistochemistry | Dense plexus of this compound-containing nerve fibers. | [7] | |
| Aplysia californica (Sea Hare) | Central Nervous System (Right Cerebral and Pedal Ganglia) | Immunohistochemistry | Majority of immunoreactivity localized in 30-40 neurons in the right cerebral ganglion and 15-20 neurons in the right pedal ganglion. | [10] |
| Male reproductive organs (small hermaphroditic duct, white hemiduct, penial complex) | Immunohistochemistry | This compound is present in organs involved in sperm storage and transport. | [10] | |
| Sepia officinalis (Cuttlefish) | Central Nervous System, Nerve Endings | HPLC-ESI-MS/MS | This compound detected in both CNS and nerve endings. TPGW-amide and GW-amide are exclusive to the CNS. | [8][9] |
| Mytilus edulis (Blue Mussel) | Muscles | HPLC-ESI-MS | KPGW-amide, RPGW-amide, and TPGW-amide detected. This compound also present. | [1] |
| Octopus vulgaris | Central Nervous System (Posterior Olfactory Lobule, Inferior Frontal System), Oviducal Gland | Immunohistochemistry | This compound immunoreactivity is present in brain regions involved in chemosensory processing and in the female reproductive system. | [11] |
Experimental Protocols
Accurate quantification of endogenous this compound levels requires specific and sensitive methodologies. The following sections provide detailed protocols for the most common techniques used in this field.
Neuropeptide Extraction from Molluscan Tissue
This protocol is a general guideline for the extraction of neuropeptides from molluscan tissues for subsequent analysis by HPLC, RIA, or mass spectrometry.[12]
Materials:
-
Acidified Methanol (B129727) (90% methanol, 9% glacial acetic acid, 1% water)
-
Homogenizer (e.g., Potter-Elvehjem or sonicator)
-
Centrifuge
-
Vacuum concentrator or lyophilizer
Procedure:
-
Dissect the tissue of interest on ice and immediately place it in a pre-weighed tube containing ice-cold acidified methanol (approximately 10 volumes of solvent to 1 volume of tissue).
-
Homogenize the tissue thoroughly until no visible particles remain. For tougher tissues, sonication on ice may be necessary.
-
Incubate the homogenate on ice for 30 minutes to allow for complete extraction.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted peptides.
-
To maximize yield, the pellet can be re-extracted with a smaller volume of acidified methanol, and the supernatants pooled.
-
Dry the supernatant using a vacuum concentrator or by lyophilization.
-
The dried peptide extract can be stored at -80°C until further analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV or mass spectrometer) is a powerful tool for the separation and quantification of neuropeptides.[8]
Materials:
-
HPLC system with a C18 reverse-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Synthetic this compound standard
-
Peptide extract (reconstituted in Solvent A)
Procedure:
-
Equilibrate the C18 column with Solvent A at a constant flow rate.
-
Inject a known amount of the reconstituted peptide extract onto the column.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% Solvent B over 60 minutes).
-
Monitor the elution profile at a wavelength of 214 nm for peptide bond detection.
-
To identify the this compound peak, compare the retention time with that of the synthetic this compound standard run under the same conditions.
-
Quantify the amount of this compound by integrating the area of the corresponding peak and comparing it to a standard curve generated with known concentrations of the synthetic peptide.
Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive competitive binding assay that can be used to quantify picogram levels of neuropeptides.[13][14][15]
Materials:
-
Specific primary antibody against this compound
-
Radiolabeled this compound (e.g., ¹²⁵I-APGW-amide)
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Normal serum from the same species as the secondary antibody
-
Assay buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of a known concentration of synthetic this compound in assay buffer.
-
Assay Setup: In duplicate or triplicate tubes, add a fixed amount of primary antibody and radiolabeled this compound to each standard dilution and to the unknown samples.
-
Incubation: Incubate the tubes at 4°C for 16-24 hours to allow for competitive binding between the labeled and unlabeled this compound for the antibody.
-
Precipitation: Add the secondary antibody and normal serum to each tube and incubate for a sufficient time to precipitate the primary antibody-antigen complexes. Further precipitate the immune complexes by adding a PEG solution.
-
Separation: Centrifuge the tubes to pellet the precipitated complexes.
-
Counting: Carefully decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the concentration of the unlabeled standard. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
Signaling Pathways of this compound
This compound exerts its physiological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[3][16] The activation of these receptors initiates an intracellular signaling cascade that ultimately leads to a cellular response.
In the sea hare Aplysia californica, three distinct this compound receptors (APGWa-R1, APGWa-R2, and APGWa-R3) have been identified and characterized.[3][16] These receptors exhibit different affinities for this compound, with EC50 values of 45 nM, 2100 nM, and 2600 nM for APGWa-R1, APGWa-R2, and APGWa-R3, respectively.[3][16] This suggests that different concentrations of this compound can elicit distinct physiological responses through the activation of different receptor subtypes.
The downstream signaling pathways following this compound receptor activation are still being fully elucidated. However, studies in the snail Helix aspersa have shown that this compound can modulate the activity of potassium channels in central neurons.[17] Specifically, this compound was found to inhibit both transient (IA) and delayed rectifier (IK) potassium currents, leading to neuronal depolarization and increased excitability.[17] This modulation of ion channel activity is a common mechanism by which neuropeptides regulate neuronal function.
While the specific G-protein subtypes (Gαq, Gαs, or Gαi) that couple to this compound receptors have not been definitively identified in all species, the modulation of potassium channels suggests a potential involvement of Gαi or Gαq pathways. Activation of Gαi typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then influence a variety of downstream effectors, including protein kinases and ion channels.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the extraction and quantification of this compound from molluscan tissues.
Putative this compound Signaling Pathway
Caption: A putative signaling pathway for this compound in molluscan neurons.
Conclusion
This compound is a neuropeptide of significant interest in molluscan neurobiology, with established roles in reproductive physiology. This guide has summarized the current knowledge on its endogenous levels, provided detailed experimental protocols for its quantification, and outlined its putative signaling pathway. Further research is needed to obtain more comprehensive quantitative data across a wider range of species and to fully elucidate the downstream components of its signaling cascade. Such studies will undoubtedly provide deeper insights into the diverse functions of this important neuropeptide and may open avenues for the development of novel pharmacological tools for manipulating molluscan physiology.
References
- 1. HPLC and electrospray ionization mass spectrometry as tools for the identification of APGWamide-related peptides in gastropod and bivalve mollusks: comparative activities on Mytilus muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]
- 4. Neuropeptide Localization in Lymnaea stagnalis: From the Central Nervous System to Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an identified cerebrobuccal neuron containing the neuropeptide APGWamide (Ala-Pro-Gly-Trp-NH2) in the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a cDNA clone encoding multiple copies of the neuropeptide APGWamide in the mollusk Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. borea.mnhn.fr [borea.mnhn.fr]
- 9. researchgate.net [researchgate.net]
- 10. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The presence of APGWamide in Octopus vulgaris: a possible role in the reproductive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Exploring Efficient Neuropeptide Extraction Methods for Quantitative P" by Ahmad Hejji A Al Mousa [digscholarship.unco.edu]
- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 14. medicallabnotes.com [medicallabnotes.com]
- 15. microbenotes.com [microbenotes.com]
- 16. researchgate.net [researchgate.net]
- 17. Actions of this compound and GW-amide on identified central neurons of the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of APGW-amide in Somatic Growth and Development of Abalone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide APGW-amide (Ala-Pro-Gly-Trp-amide) is a significant signaling molecule in mollusks, implicated in a variety of physiological processes including reproduction and neuromuscular control. Emerging evidence highlights its crucial role in the somatic growth and overall development of abalone (Haliotis spp.), a commercially important marine gastropod. This technical guide provides an in-depth analysis of the current understanding of this compound's function in abalone growth, detailing the quantitative effects, outlining a hypothesized signaling pathway, and providing comprehensive experimental protocols for its further investigation. This document is intended to serve as a valuable resource for researchers in marine biotechnology, aquaculture, and drug development seeking to understand and potentially modulate abalone growth and development.
Introduction
The aquaculture of abalone is a globally significant industry, with a continuous drive to improve growth rates and developmental consistency. Understanding the endogenous factors that regulate these processes is paramount for developing innovative approaches to enhance production. Neuropeptides, as key regulators of physiological functions, are prime targets for such research. This compound, a member of the Wamide family of neuropeptides, has been identified in the nervous systems of various mollusks and is increasingly recognized for its pleiotropic effects. In abalone, while much of the initial research focused on its reproductive functions, compelling evidence now demonstrates its direct influence on somatic growth. This guide synthesizes the existing data on this topic, offering a technical overview for advanced research and development.
Quantitative Data on this compound's Effect on Somatic Growth
The most direct evidence for the role of this compound in abalone somatic growth comes from in-vivo injection studies. Research on the tropical abalone, Haliotis asinina, has provided key quantitative data demonstrating the growth-promoting effects of this neuropeptide.
Table 1: Effect of this compound Injections on Somatic Growth of Juvenile Haliotis asinina [1]
| Treatment Group (this compound dose) | Mean Body Weight Gain ( g/week ) | Fold Increase in Body Growth Rate (vs. Control) | Mean Shell Length Increase (mm/week) | Fold Increase in Shell Length Growth Rate (vs. Control) |
| Control (0 ng/g Body Weight) | ~0.05 | 1.0 | ~0.25 | 1.0 |
| 20 ng/g Body Weight | ~0.10 | ~2.0 | ~0.30 | ~1.2 |
| 200 ng/g Body Weight | ~0.10 | ~2.0* | Not significantly different from control | Not significantly different from control |
*Indicates a statistically significant increase (P ≤ 0.05) compared to the control group.[1]
These findings clearly indicate that this compound administration can significantly enhance body mass accumulation in juvenile abalone.[1] The effect on shell growth appears to be dose-dependent and less pronounced than the impact on overall body weight.[1]
Localization and Expression
This compound is predominantly expressed in the nervous system of abalone. Immunohistochemical studies have localized this compound in neuronal cells of the cerebral ganglia and associated nerve fibers.[1] The expression of the gene encoding the this compound precursor is high in the neural ganglia of both sexes of the Pacific abalone, Haliotis discus hannai.[2][3] In males, the expression level in the pleuro-pedal ganglion increases with sexual maturity, suggesting a dual role in both reproductive and somatic processes.[2][3]
Signaling Pathway
While the specific this compound receptor in abalone has yet to be fully characterized, based on studies in other mollusks, it is hypothesized to be a G-protein coupled receptor (GPCR). The downstream signaling cascade likely involves the modulation of intracellular second messengers, leading to changes in gene expression and cellular processes that govern growth.
Caption: Hypothesized this compound signaling pathway in abalone.
Experimental Protocols
Further research into the precise mechanisms of this compound action requires robust experimental methodologies. The following sections provide detailed protocols for key investigative techniques.
Immunohistochemistry for Localization of this compound
This protocol is adapted from general immunohistochemistry procedures and studies conducted on abalone tissues.[4][5]
Caption: Workflow for immunohistochemical localization of this compound.
Detailed Methodology:
-
Tissue Preparation and Fixation:
-
Dissect the cerebral ganglia and other tissues of interest from the abalone.
-
Fix the tissues in Davidson's fixative for 24-48 hours at 4°C.[5]
-
Dehydrate the tissues through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissues in xylene and embed in paraffin wax.
-
-
Sectioning and Mounting:
-
Cut 5-7 µm thick sections using a microtome.
-
Float the sections on a warm water bath and mount them on positively charged glass slides.
-
Dry the slides overnight at 37°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes) to remove paraffin.
-
Rehydrate through a descending series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (rabbit anti-APGW-amide) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 30-60 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Visualization and Mounting:
-
Visualize the antigen-antibody complex by incubating with a diaminobenzidine (DAB) substrate solution until the desired brown color develops.
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through an ascending series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Examine under a light microscope.
-
In-situ Hybridization for this compound mRNA Localization
This protocol provides a general framework for localizing this compound precursor mRNA in abalone tissues.
Detailed Methodology:
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound precursor mRNA. A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Fix tissues as described for immunohistochemistry.
-
After paraffin embedding and sectioning, deparaffinize and rehydrate the tissue sections.
-
Treat with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C to increase probe accessibility.
-
Post-fix with 4% paraformaldehyde in PBS.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer (50% formamide (B127407), 5x SSC, 50 µg/ml heparin, 0.1% Tween 20, 100 µg/ml yeast tRNA) for 2-4 hours at 60°C.
-
Hybridize overnight at 60°C with the DIG-labeled probe diluted in hybridization buffer.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes in solutions containing decreasing concentrations of SSC and formamide at 65°C to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block non-specific binding with a blocking solution (e.g., 2% Roche blocking reagent in MABT).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively with MABT.
-
-
Visualization:
-
Equilibrate the sections in an alkaline phosphatase buffer.
-
Incubate with a colorimetric substrate solution (e.g., NBT/BCIP) in the dark until a purple precipitate forms.
-
Stop the reaction by washing in PBS.
-
Mount with an aqueous mounting medium.
-
Gene Knockdown using RNA Interference (RNAi)
Investigating the loss-of-function phenotype for the this compound gene can be achieved through RNAi. This protocol outlines a general workflow for RNAi in abalone, which may require optimization.
Caption: General workflow for RNA interference (RNAi) in abalone.
Detailed Methodology:
-
dsRNA Synthesis:
-
Design primers with T7 promoter sequences to amplify a 300-500 bp region of the this compound precursor cDNA.
-
Perform PCR to generate the DNA template.
-
Synthesize double-stranded RNA (dsRNA) using an in vitro transcription kit.
-
Purify the dsRNA and verify its integrity and concentration. A control dsRNA (e.g., targeting GFP) should also be prepared.
-
-
dsRNA Delivery:
-
Microinjection: Inject a defined concentration of dsRNA into the foot muscle or gonad of juvenile abalone.
-
Bacterial Feeding: Transform an RNase III-deficient E. coli strain (e.g., HT115) with a plasmid expressing the dsRNA. Feed the abalone with a diet containing these bacteria.
-
-
Analysis of Knockdown Effects:
-
Maintain the treated abalone under controlled conditions for a specified period.
-
Monitor somatic growth parameters (body weight, shell length) regularly and compare with control groups.
-
At selected time points, sacrifice a subset of abalone and dissect tissues (e.g., ganglia) to assess the knockdown efficiency of this compound mRNA using quantitative PCR (qPCR).
-
Observe for any other phenotypic changes, such as in feeding behavior or activity levels.
-
Future Directions and Conclusion
The role of this compound in the somatic growth and development of abalone is a promising area of research with significant implications for aquaculture. While its growth-promoting effects have been demonstrated, further investigation is required to fully elucidate the underlying molecular mechanisms. Key future research directions include:
-
Receptor Identification and Characterization: Cloning and functional characterization of the abalone this compound receptor(s) are crucial next steps.
-
Downstream Signaling Components: Identifying the specific G-proteins, effector enzymes, and second messengers involved in the this compound signaling cascade will provide a more complete picture of its mode of action.
-
Transcriptomic and Proteomic Analyses: High-throughput studies of abalone treated with this compound or following this compound gene knockdown can reveal the downstream genes and proteins that mediate its effects on growth.
-
Development of Agonists and Antagonists: The synthesis of potent and stable agonists and antagonists of the this compound receptor could lead to the development of novel feed additives or therapeutic agents to modulate abalone growth in aquaculture settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
The Physiological Effects of APGW-amide on Non-Reproductive Tissues: A Technical Guide
December 12, 2025
This technical guide provides an in-depth analysis of the physiological effects of the neuropeptide APGW-amide on non-reproductive tissues, with a primary focus on molluscan species where it has been most extensively studied. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and physiological roles of this peptide.
Introduction
This compound (Ala-Pro-Gly-Trp-NH2) is a neuropeptide first identified in the ganglia of the sea snail Fusinus ferrugineus.[1] While it is widely recognized for its significant role in controlling male reproductive behavior and physiology in gastropods, a growing body of evidence demonstrates its diverse modulatory effects on various non-reproductive tissues, including muscle and nervous systems.[2][3] This guide synthesizes the current understanding of these effects, presenting quantitative data, experimental methodologies, and known signaling pathways.
Effects on Muscular Tissues
This compound and its analogues have been shown to modulate the contractility of various molluscan muscles. These effects are often complex, including both potentiation and inhibition of contractions depending on the specific muscle tissue and the presence of other neurotransmitters.
The following table summarizes the observed effects and potency of this compound and related peptides on different muscle preparations.
| Muscle Preparation | Species | Effect | Peptide | Potency / Effective Concentration | Citation |
| Anterior Byssus Retractor Muscle (ABRM) | Mytilus edulis | Modulation of phasic contraction | This compound | Potency less than or equal to GW-amide | [2] |
| Radula Retractor Muscle | Rapana thomasiana | Modulation of contraction | This compound | Potency less than Fthis compound and RPCH | [2] |
| Crop Muscle | Euhadra congenita | Antagonism of spontaneous contraction | APGWGNamide (antagonist) | 10-4 M almost completely blocked 10-6 M this compound action | [4] |
| Preputium | Lymnaea stagnalis | Relaxation | This compound | Half-maximal effective concentration (EC50) = 3.63 x 10-6 M | [5] |
| Oviduct | Sepia officinalis | Inhibitory effect on contraction | This compound | Not specified | [5] |
A typical experimental setup for assessing the effects of this compound on muscle contractility involves an isolated tissue bath system.
Protocol: Isolated Muscle Contraction Assay
-
Tissue Dissection and Preparation:
-
The desired muscle (e.g., ABRM of Mytilus edulis) is carefully dissected from the animal.
-
The muscle is mounted in an organ bath containing an appropriate physiological saline solution (e.g., artificial seawater) maintained at a constant temperature and aerated.
-
One end of the muscle is fixed, and the other is attached to an isometric force transducer to record contractions.
-
-
Peptide Application:
-
The muscle is allowed to equilibrate in the organ bath until a stable baseline of spontaneous or electrically induced contractions is achieved.
-
This compound or its analogues are added to the bath in a cumulative or non-cumulative manner to establish a dose-response relationship.
-
For antagonist studies, the antagonist (e.g., APGWGNamide) is typically pre-incubated with the muscle before the addition of the agonist (this compound).[4]
-
-
Data Acquisition and Analysis:
-
Changes in muscle tension are recorded continuously.
-
The amplitude and frequency of contractions are measured and compared to the pre-treatment baseline.
-
Dose-response curves are generated to determine parameters such as EC50 (for agonists) or IC50 (for antagonists).
-
Effects on the Nervous System
This compound acts as a neuromodulator or neurotransmitter in the central nervous system (CNS) of molluscs.[6][7] Its presence has been confirmed in various ganglia, and it has been shown to have direct effects on neuronal activity.
The following table summarizes the electrophysiological effects of this compound on identified neurons.
| Neuron Type | Species | Effect | Effective Concentration (ED50) | Maximum Effect (Emax) | Citation |
| Right Anterior Pallial Neurone (RAPN) | Achatina fulica | Inhibition (hyperpolarization) via increased K+ permeability | 6.2 x 10-6 M | 3.9 ± 0.2 nA outward current | [7] |
The physiological effects of this compound on individual neurons are typically investigated using intracellular recording techniques.
Protocol: Intracellular Recording from Identified Neurons
-
Preparation:
-
The central nervous system (ganglia) is dissected from the animal and pinned to the bottom of a recording chamber.
-
The chamber is continuously perfused with physiological saline.
-
The connective tissue sheath surrounding the ganglia may be partially removed to allow for electrode penetration.
-
-
Recording:
-
Glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) are used to impale identified neurons under visual control.
-
A stable resting membrane potential is established.
-
The neuron's electrical activity (action potentials, synaptic potentials) is recorded using an amplifier.
-
-
Peptide Application:
-
This compound is applied to the bath via the perfusing saline at known concentrations.
-
Changes in membrane potential, input resistance, and firing frequency are recorded.
-
For voltage-clamp experiments, the membrane potential is held constant, and the currents induced by this compound are measured.
-
-
Data Analysis:
-
The magnitude of hyperpolarization or depolarization is measured.
-
In voltage-clamp mode, current-voltage (I-V) relationships are plotted to determine the reversal potential of the induced current, providing insights into the underlying ionic mechanisms.[7]
-
Effects on Somatic Growth
Recent studies have indicated that this compound may also play a role in regulating somatic growth in some molluscan species.
The following table presents data from a study on the effects of this compound injections on the growth of juvenile abalone.
| Parameter | Species | Treatment Group | Dosage | Duration | Result | Citation |
| Body Weight Growth Rate | Haliotis asinina | Experimental | 20 ng/g BW | 14 weeks (weekly injections) | ~2-fold increase compared to control (P ≤ 0.05) | [6] |
| Body Weight Growth Rate | Haliotis asinina | Experimental | 200 ng/g BW | 14 weeks (weekly injections) | ~2-fold increase compared to control (P ≤ 0.05) | [6] |
| Shell Length | Haliotis asinina | Experimental | 20 ng/g BW | 14 weeks (weekly injections) | ~1.2-fold increase compared to control (P ≤ 0.05) | [6] |
| Shell Length | Haliotis asinina | Experimental | 200 ng/g BW | 14 weeks (weekly injections) | No significant difference from control | [6] |
Protocol: In Vivo Growth Assay
-
Animal Acclimation and Grouping:
-
Juvenile animals of a specific age and size are acclimated to laboratory conditions.
-
Animals are randomly assigned to control and experimental groups.
-
-
Peptide Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Animals in the experimental groups receive periodic injections (e.g., weekly) of this compound at specified dosages (e.g., ng/g body weight).[6]
-
Control animals receive injections of the vehicle only.
-
-
Growth Measurement:
-
Body weight and shell dimensions (e.g., length) are measured at regular intervals throughout the experimental period.
-
-
Data Analysis:
-
Growth rates are calculated for each group.
-
Statistical analyses (e.g., ANOVA) are performed to determine if there are significant differences in growth parameters between the control and experimental groups.
-
Processing and Metabolism
This compound can be processed by enzymes in the central nervous system, leading to the formation of other active peptides.
The following table shows the in vitro processing efficiency of this compound and related tetrapeptides into GW-amide by optic lobe extract from Sepia officinalis.
| Substrate Peptide | Processing Efficiency (%) | Citation |
| This compound | 44.7 | [8][9] |
| RPGW-amide | 24.3 | [8][9] |
| KPGW-amide | 19.3 | [8][9] |
| TPGW-amide | 11.7 | [8][9] |
Protocol: In Vitro Digestion Assay
-
Tissue Homogenate Preparation:
-
A specific tissue, such as the optic lobe, is homogenized in a suitable buffer.[9]
-
The homogenate may be centrifuged to obtain a supernatant containing the enzymes of interest.
-
-
Incubation:
-
Synthetic peptides (e.g., this compound) are incubated with the tissue homogenate for a defined period (e.g., 1 minute).[9]
-
-
Analysis:
-
The reaction is stopped, and the resulting peptide fragments are analyzed using techniques such as Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS).[8][9]
-
The amount of the product (e.g., GW-amide) and the remaining substrate are quantified to determine the processing efficiency.
-
Conclusion
This compound is a pleiotropic neuropeptide with significant physiological effects beyond its well-established role in reproduction. In non-reproductive tissues of molluscs, it acts as a potent modulator of muscle contractility and neuronal excitability, and may also influence somatic growth. The development of specific antagonists has further opened the door to elucidating the precise physiological functions of the endogenous this compound system.[4][10] Future research should aim to further characterize the receptors and intracellular signaling pathways mediating these diverse effects, which could provide novel targets for pharmacological intervention in both veterinary and potentially human applications, given the conserved nature of many neuropeptide systems.
References
- 1. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an antagonist of molluscan neuropeptide APGWamide with a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound as an inhibitory neurotransmitter of Achatina fulica Ferussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. borea.mnhn.fr [borea.mnhn.fr]
- 10. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
APGW-amide and its involvement in imposex induction in snails
An In-depth Technical Guide to APGW-amide and its Involvement in Imposex Induction in Snails
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imposex, the imposition of male sexual characteristics onto female gastropods, is a profound example of endocrine disruption in marine ecosystems. A key molecule implicated in this phenomenon is the neuropeptide this compound. This document provides a comprehensive technical overview of the role of this compound in both natural male sexual development and chemically induced imposex in snails. We will delve into the proposed mechanisms of action, present key quantitative data from seminal studies, detail relevant experimental protocols, and visualize the complex signaling pathways involved. The evidence strongly suggests that this compound functions as a penis morphogenic factor (PMF) and that environmental contaminants like tributyltin (TBT) can trigger imposex by dysregulating the release of this neuropeptide.[1][2]
This compound: A Key Neuropeptide in Molluscan Reproduction
This compound (Ala-Pro-Gly-Trp-NH2) is a neuropeptide found throughout the central nervous system and reproductive organs of many molluscan species.[3][4] It is fundamentally involved in controlling male reproductive behavior and development.[3] In male snails, endogenous levels of this compound are significantly higher than in females and are directly correlated with penis size.[1][5] The peptide is localized in the penis, gonads, and even the heads of spermatozoa in some species.[1] Functionally, this compound is known to induce the eversion of the preputium (a part of the male copulatory organ), likely by causing the relaxation of retractor muscles.[6] This body of evidence points to its role as a natural regulator of male sexual organ development and function.
The Role of this compound in Imposex Induction
The link between this compound and imposex was solidified by studies on the mud snail, Ilyanassa obsoleta. Exogenous administration of this compound was found to induce imposex in females and increase penis size in males in a dose-dependent manner, confirming it can act as a PMF.[1][7]
The Tributyltin (TBT) Neurotoxic Pathway
The leading hypothesis for TBT-induced imposex is that TBT acts as a neurotoxin.[2] TBT accumulates in the snail's ganglia, leading to an abnormal and sustained release of this compound.[2][3] This hypothesis is supported by several key findings:
-
Females with TBT-induced imposex exhibit elevated endogenous levels of this compound, comparable to those of control males.[1][5]
-
Immunohistochemistry reveals that the pattern of this compound expression in imposex snails is similar to that of males, with large clusters of immunoreactive areas in the visceral mass, which are absent in control females.[1][5]
The Testosterone (B1683101) Pathway: A Separate Mechanism
Testosterone is also a known inducer of imposex. However, its mechanism appears to be distinct from that of TBT. Snails treated with testosterone develop imposex, but their endogenous this compound levels remain unchanged and comparable to those of control females.[1][3][5] This crucial finding suggests that testosterone acts either downstream of the this compound signaling event or through an entirely separate pathway to induce the development of male sex organs.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and imposex.
Table 1: Efficacy and Correlation of this compound
| Parameter | Species | Value | Source |
| Imposex Induction Threshold | Ilyanassa obsoleta | ~10⁻¹⁶ moles | [2][7] |
| Correlation (r²) of Male Penis Length to Endogenous this compound | Ilyanassa obsoleta | 0.475 | [1][5] |
Table 2: Comparative Effects of TBT and Testosterone on Endogenous this compound Levels
| Treatment Group | Species | Effect on Endogenous this compound Levels | Source |
| Control Males | Ilyanassa obsoleta | Significantly higher than control females | [1][5] |
| Control Females | Ilyanassa obsoleta | Baseline (low) | [1][5] |
| TBT-Treated Animals (Male, Female, Imposex) | Ilyanassa obsoleta | Elevated to levels similar to control males | [1][5] |
| Testosterone-Treated Animals | Ilyanassa obsoleta | No significant change from control levels | [1][5][8] |
Signaling Pathways and Mechanisms of Action
While the complete downstream signaling cascade of this compound is still under investigation, it is known to have both presynaptic and postsynaptic effects on molluscan central neurons.[9] Its actions often involve the modulation of ion channels, specifically increasing potassium (K+) conductance, which can lead to hyperpolarization and inhibition of neuronal activity.[9] It is hypothesized that in the context of imposex, this compound may trigger cell signaling pathways that regulate steroidogenesis or the release of free testosterone from fatty acid conjugates.[1][10]
The diagrams below illustrate the proposed pathways for imposex induction.
Caption: Hypothesized neurotoxic pathway for TBT-induced imposex.
Caption: Proposed separate or downstream action of testosterone in imposex induction.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of imposex and the role of this compound.
Protocol for Imposex Induction and Assessment
This protocol outlines the process for inducing and quantifying imposex in a laboratory setting.
-
Animal Collection and Acclimation:
-
Collect snails (e.g., Ilyanassa obsoleta) from a clean, uncontaminated site.
-
Acclimate animals in a controlled laboratory environment (e.g., filtered seawater at a constant temperature and salinity) for a minimum of one week.
-
-
Dosing Regimen:
-
This compound/Testosterone: Prepare stock solutions of this compound or testosterone in a suitable solvent (e.g., EtOH/saline).[1] Perform subcutaneous injections at specified molar concentrations (e.g., 10⁻¹⁶ moles for this compound).[2][7] Administer injections over a period of 7 to 14 days.[7]
-
TBT Exposure: Expose snails to TBT in the water at environmentally relevant concentrations (e.g., as low as 2 ng/L).[2] Maintain exposure for a duration sufficient to induce imposex (typically several weeks).
-
Control Group: Administer solvent-only injections or maintain in clean seawater.
-
-
Imposex Assessment:
-
After the exposure period, sacrifice the snails and carefully remove the shell.
-
Examine the snails under a dissecting microscope.
-
Quantify Imposex Stage: Use the Vas Deferens Sequence (VDS) index, which classifies the development of the vas deferens and penis into stages (typically 0-4).[11] Calculate the Vas Deferens Sequence Index (VDSI) as the mean VDS stage for the population.[12]
-
Measure Penis Length: For both males and imposex females, measure the length of the penis. Calculate the Relative Penis Size Index (RPSI) to normalize for the animal's size.[12]
-
Caption: General experimental workflow for an imposex induction study.
Protocol for Quantification of Endogenous this compound (Western Blotting)
This method is used to measure the relative levels of this compound in snail tissues.[1]
-
Sample Preparation:
-
Homogenize whole snail tissue or dissected ganglia in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., Bradford assay).
-
-
SDS-PAGE:
-
Load equal amounts of protein from each sample onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to this compound.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the enzyme-conjugated secondary antibody to produce light.
-
Image the resulting bands using a suitable imager.
-
Perform densitometry analysis on the bands to quantify the relative abundance of this compound in each sample.
-
Protocol for Localization of this compound (Immunohistochemistry)
This protocol visualizes the location of the neuropeptide within snail tissues.[1]
-
Tissue Preparation:
-
Fix snail tissues (e.g., visceral mass) in a suitable fixative (e.g., 4% paraformaldehyde).
-
Dehydrate the tissue through an ethanol (B145695) series and embed in paraffin (B1166041) wax.
-
Section the paraffin-embedded tissue using a microtome.
-
Mount the thin sections onto microscope slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary to unmask the epitope.
-
Block non-specific binding sites using a blocking serum.
-
Incubate the sections with the primary antibody against this compound.
-
Wash the sections.
-
Incubate with a labeled secondary antibody (e.g., fluorescently tagged or enzyme-conjugated).
-
Wash the sections.
-
-
Visualization:
-
If using a fluorescently labeled secondary antibody, apply a mounting medium with an anti-fade reagent and visualize under a fluorescence microscope.
-
If using an enzyme-conjugated secondary antibody, add a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Visualize the stained sections under a light microscope and capture images.
-
Conclusion and Future Directions
The neuropeptide this compound is unequivocally a central player in the induction of imposex in snails, acting as a penis morphogenic factor.[1] The evidence strongly supports a model where TBT acts as a neurotoxin, causing the aberrant release of this compound, which then drives the development of male sex organs in females.[2][7] This is distinct from the mechanism of testosterone, which appears to bypass the this compound release step.[1]
For researchers and drug development professionals, this system provides a powerful model for studying neuroendocrine disruption. Future research should focus on identifying the specific receptor for this compound and elucidating the downstream intracellular signaling cascades that ultimately regulate gene expression and lead to penis morphogenesis. Understanding these pathways could not only refine our knowledge of endocrine disruption but also potentially uncover novel targets for therapeutic intervention in other systems where neuropeptide signaling is dysregulated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of imposex induction in the mud snail, Ilyanassa obsoleta: TBT as a neurotoxin and aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Actions of this compound and GW-amide on identified central neurons of the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. researchgate.net [researchgate.net]
- 12. marine-monitoring.se [marine-monitoring.se]
The Genesis of a Molluscan Neuropeptide: A Technical Guide to the Biosynthesis and Post-Translational Modification of APGW-amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide APGW-amide (Ala-Pro-Gly-Trp-NH2) is a neuropeptide widely distributed within the phylum Mollusca, where it plays a significant role in modulating reproductive behaviors and other physiological processes. Its discovery and characterization have provided valuable insights into the intricate mechanisms of neuronal signaling in these invertebrates. This technical guide offers an in-depth exploration of the molecular journey of this compound, from its genetic blueprint to its final, biologically active form. We will delve into the key enzymatic steps of its biosynthesis and the critical post-translational modifications that ultimately define its function. This document is intended to serve as a comprehensive resource, providing both foundational knowledge and detailed experimental methodologies for researchers in the fields of neuroscience, endocrinology, and pharmacology.
Biosynthesis of the this compound Precursor
The journey of this compound begins with the transcription and translation of a precursor protein, a common strategy for the synthesis of many neuropeptides. This prepropeptide serves as a scaffold, containing multiple copies of the immature peptide sequence, which are later liberated through a series of enzymatic cleavages.
The this compound Gene and its Transcript
Molecular cloning studies in various molluscan species, including the sea hare Aplysia californica, the great pond snail Lymnaea stagnalis, and the blue mussel Mytilus edulis, have led to the identification and sequencing of the cDNA encoding the this compound precursor protein.[1] Northern blot analyses have revealed the presence of this compound mRNA transcripts in the central nervous system of these organisms. For instance, in Aplysia, two major transcripts of approximately 1.3 kb and 2.4 kb have been identified, with the highest abundance in the right cerebral and right pedal ganglia.[1]
Structure of the this compound Precursor Protein
The deduced amino acid sequence of the precursor protein reveals a typical structure for a secreted polypeptide, including a signal peptide at the N-terminus that directs it into the endoplasmic reticulum. The core of the precursor protein contains multiple copies of the APGWG sequence, which is the direct antecedent to the mature this compound. The number of these repeats can vary between species. For example, the precursor in Aplysia is predicted to generate nine copies of this compound.[1] These repeated motifs are often flanked by basic amino acid residues (lysine and arginine), which serve as recognition sites for processing enzymes.[2]
Post-Translational Processing and Modification
Once synthesized, the this compound precursor undergoes a series of crucial post-translational modifications within the secretory pathway to yield the mature, biologically active neuropeptide. These modifications include proteolytic cleavage and C-terminal amidation, with potential for further processing by other peptidases.
Proteolytic Cleavage by Proprotein Convertases
The liberation of the individual APGWG peptides from the precursor protein is initiated by the action of proprotein convertases (PCs), a family of subtilisin-like endoproteases.[3] In neuroendocrine cells, PC1/3 and PC2 are the primary enzymes responsible for processing neuropeptide precursors at single or paired basic amino acid residues.[3] In the central nervous system of Lymnaea stagnalis, a PC2-like enzyme has been identified and is exclusively expressed in this tissue, suggesting its involvement in the processing of prohormones like the this compound precursor.[1]
The processing pathway can be visualized as a series of enzymatic steps:
C-terminal Amidation: A Critical Activation Step
The conversion of the C-terminal glycine (B1666218) residue of the APGWG peptide into an amide group is a critical step for the biological activity of this compound. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[4][5] The PAM enzyme has two distinct catalytic domains:
-
Peptidylglycine α-hydroxylating monooxygenase (PHM): This domain hydroxylates the α-carbon of the C-terminal glycine.
-
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain cleaves the C-N bond, releasing glyoxylate (B1226380) and the amidated peptide.[4]
In some organisms, these two enzymatic functions are carried out by separate proteins, but in mollusks like Aplysia californica, they reside on a single, bifunctional polypeptide.[6]
Further Processing by Dipeptidyl Aminopeptidase (DPAP)
In some tissues, this compound can be further processed by a dipeptidyl aminopeptidase (DPAP). This enzyme cleaves the N-terminal Ala-Pro dipeptide, resulting in the formation of GW-amide.[7] This processing step can modulate the biological activity of the peptide, as GW-amide has been shown to have potent effects on molluscan muscles.[8]
Quantitative Data on this compound Processing
The efficiency of post-translational processing can vary depending on the specific peptide sequence and the enzymatic milieu of the tissue. In vitro studies using optic lobe extracts from the cuttlefish Sepia officinalis have provided quantitative insights into the differential processing of this compound-related peptides by DPAP.
| Peptide Substrate | % Processed (in vitro) |
| This compound | 44.7% |
| RPGW-amide | 24.3% |
| KPGW-amide | 19.3% |
| TPGW-amide | 11.7% |
| Table 1: In vitro processing of this compound and related tetrapeptides by optic lobe extract from Sepia officinalis.[7] |
This compound Signaling Pathway
This compound exerts its physiological effects by binding to specific receptors on target cells. Recent studies in Aplysia californica have identified three G protein-coupled receptors (GPCRs) for this compound: APGWa-R1, APGWa-R2, and APGWa-R3.[9] These receptors exhibit different affinities for this compound, suggesting distinct physiological roles.
| Receptor | EC50 (nM) for this compound |
| APGWa-R1 | 45 |
| APGWa-R2 | 2100 |
| APGWa-R3 | 2600 |
| Table 2: Binding affinities of this compound for its receptors in Aplysia californica.[9] |
Upon ligand binding, these GPCRs are expected to activate intracellular second messenger cascades, although the specific pathways are still under investigation. A plausible signaling pathway, based on the nature of GPCRs, is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis and post-translational modification.
Neuropeptide Extraction from Molluscan Ganglia
This protocol is designed for the extraction of neuropeptides from the central nervous system of mollusks for subsequent analysis by mass spectrometry or other biochemical assays.
Materials:
-
Dissection tools (fine forceps, scissors)
-
Cold plate or ice bucket
-
Glass homogenizer
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Extraction buffer: Acidified acetone (e.g., 90% acetone, 9.9% water, 0.1% HCl)
Protocol:
-
Dissect the desired ganglia from the mollusk on a cold plate to minimize enzymatic degradation.
-
Immediately place the dissected ganglia into a pre-chilled glass homogenizer containing ice-cold extraction buffer.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptides, and transfer it to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried peptide extract in a suitable buffer for downstream applications (e.g., 0.1% formic acid for mass spectrometry).
In Vitro Neuropeptide Processing Assay
This assay allows for the characterization of enzymatic processing of neuropeptide precursors or intermediates by tissue extracts.
Materials:
-
Synthetic peptide substrate (e.g., APGWG)
-
Tissue extract (e.g., optic lobe homogenate)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reaction tubes
-
Water bath or incubator
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol:
-
Prepare a reaction mixture containing the synthetic peptide substrate at a known concentration in the incubation buffer.
-
Initiate the reaction by adding the tissue extract to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course.
-
At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic activity by adding the quenching solution.
-
Analyze the quenched samples by HPLC to separate and quantify the substrate and the resulting processed peptide products.
-
Calculate the percentage of processed peptide over time to determine the reaction rate.
Immunohistochemistry for this compound Localization
This protocol describes the localization of this compound within tissue sections using specific antibodies.
Materials:
-
Tissue samples
-
Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)
-
Embedding medium (paraffin or OCT compound)
-
Microtome or cryostat
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
Primary antibody (rabbit anti-APGW-amide)
-
Labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to HRP or a fluorophore)
-
Detection reagent (e.g., DAB substrate kit or mounting medium with DAPI)
-
Wash buffer (PBS with 0.1% Tween 20)
-
Microscope
Protocol:
-
Fix the tissue by immersion in 4% paraformaldehyde for an appropriate time.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin, or embed in OCT for frozen sections.
-
Cut thin sections (5-10 µm) using a microtome or cryostat and mount them on microscope slides.
-
If using paraffin sections, deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if necessary (e.g., by heat-induced epitope retrieval).
-
Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against this compound, diluted in blocking solution, overnight at 4°C.
-
Wash the sections three times with wash buffer.
-
Incubate with the labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature.
-
Wash the sections three times with wash buffer.
-
For chromogenic detection, incubate with the detection reagent until the desired color intensity is reached. For fluorescent detection, mount with a coverslip using a mounting medium containing a nuclear counterstain like DAPI.
-
Image the stained sections using a bright-field or fluorescence microscope.
Conclusion
The biosynthesis and post-translational modification of this compound represent a highly regulated and intricate process that is fundamental to its physiological function in mollusks. From the initial transcription of its precursor gene to the final enzymatic modifications that produce the active neuropeptide, each step is precisely controlled to ensure the correct temporal and spatial availability of this important signaling molecule. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the multifaceted roles of this compound and to explore its potential as a target for novel therapeutic interventions. As our understanding of the molecular machinery governing neuropeptide synthesis and function continues to expand, so too will our ability to unravel the complexities of neuronal communication in both health and disease.
References
- 1. Molluscan putative prohormone convertases: structural diversity in the central nervous system of Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic nucleotide second messengers (cAMP and cGMP) play a central role in signal transduction and regulation of mesenteric postcapillary fluid leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunocytochemical Identification of G-Protein-Coupled Receptor Expression and Localization | Springer Nature Experiments [experiments.springernature.com]
- 7. borea.mnhn.fr [borea.mnhn.fr]
- 8. Actions of this compound and GW-amide on identified central neurons of the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of APGW-amide Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of the neuropeptide APGW-amide (Ala-Pro-Gly-Trp-NH₂). The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) and purification methodologies, tailored for the successful production of this specific tetrapeptide.
Overview of this compound
This compound is a neuropeptide first identified in mollusks and is known to be involved in a variety of physiological processes, including the regulation of reproductive behaviors and somatic growth.[1] Its synthesis is crucial for further investigation into its biological functions, receptor interactions, and potential therapeutic applications.
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most effectively achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
-
Resin: Rink Amide resin (e.g., Rink Amide AM resin, 100-200 mesh, loading capacity ~0.5 mmol/g) is recommended to obtain the C-terminal amide.
-
Fmoc-Protected Amino Acids:
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
Fmoc-Ala-OH
-
-
Coupling/Activating Agents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Synthesis Workflow
The synthesis of this compound proceeds from the C-terminus (Tryptophan) to the N-terminus (Alanine).
Experimental Protocol: Solid-Phase Synthesis
1. Resin Preparation:
- Place the Rink Amide resin in a reaction vessel.
- Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. First Amino Acid Loading (Fmoc-Trp(Boc)-OH):
- The first amino acid is typically pre-loaded on the Rink Amide resin. If starting with an unloaded resin, follow the manufacturer's protocol for loading the first amino acid.
3. Peptide Chain Elongation (Cycles for Gly, Pro, Ala):
4. Final Fmoc Deprotection:
- After coupling the final amino acid (Fmoc-Ala-OH), perform a final Fmoc deprotection as described above.
- Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
Cleavage and Deprotection
Due to the presence of a tryptophan residue, which is susceptible to modification during cleavage, a scavenger-containing cleavage cocktail is essential.[2][3][4][5]
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Air-dry the crude peptide pellet.
Purification of this compound by HPLC
The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment
-
Preparative RP-HPLC system with a UV detector
-
Column: C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Purification Workflow
Experimental Protocol: HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A/5% B).
-
Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for this hydrophobic tetrapeptide is:
-
5% to 45% B over 40 minutes.
-
-
Fraction Collection: Collect fractions as the peptide elutes, monitoring the UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure this compound.
-
Pooling and Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a white, fluffy powder.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed using analytical techniques.
Analytical Methods
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the peptide. The expected monoisotopic mass of this compound (C₂₁H₂₈N₆O₄) is approximately 428.22 g/mol .
Expected Quantitative Data
The following table summarizes the expected quantitative data from the synthesis and purification of this compound.
| Parameter | Expected Value |
| Crude Yield | 70-85% |
| Purity (Crude) | 50-70% |
| Pure Yield | 20-40% |
| Purity (Final) | >98% |
| Molecular Weight (ESI-MS) | ~429.2 [M+H]⁺ |
This compound Signaling Pathway
The precise signaling pathway for this compound is not fully elucidated. However, it is known to act as a neurotransmitter or neuromodulator, often in reproductive tissues. It is proposed to interact with a G-protein coupled receptor (GPCR), leading to downstream cellular responses. In some contexts, its effects are linked to the modulation of ion channels and intracellular signaling cascades that influence muscle contraction and cell growth.
This document provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and equipment.
References
Application Notes and Protocols for Developing a Specific Antibody for APGW-amide Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and application of a specific polyclonal antibody for the immunohistochemical detection of the neuropeptide APGW-amide. This compound (Ala-Pro-Gly-Trp-amide) is a tetrapeptide known to play significant roles in the regulation of male reproductive functions and as an inhibitory neurotransmitter in various invertebrate species, particularly mollusks.[1][2][3] Its localization has been identified in the central nervous system and reproductive organs of several species, making it a target of interest for neurobiological and reproductive studies.[1][4]
Section 1: Antigen Preparation - Synthetic this compound Peptide
The production of a high-quality anti-peptide antibody begins with the careful design and synthesis of the peptide antigen.[5] Since this compound is a small tetrapeptide, it must be conjugated to a larger carrier protein to elicit a robust immune response.[5]
1.1. Peptide Design and Synthesis
The target peptide sequence is Ala-Pro-Gly-Trp-NH2 . To facilitate conjugation to a carrier protein, a cysteine (Cys) residue will be added to the N-terminus of the peptide. The final sequence for synthesis is Cys-Ala-Pro-Gly-Trp-NH2 .
Protocol for Peptide Synthesis:
This protocol outlines the solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin to ensure the C-terminal amide.
-
Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Monitor the coupling reaction for completion using a ninhydrin (B49086) test.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
1.2. Conjugation to Carrier Protein
To enhance immunogenicity, the synthesized peptide is conjugated to Keyhole Limpet Hemocyanin (KLH).[6]
Protocol for Peptide-Carrier Conjugation:
-
Dissolve Peptide: Dissolve 5-10 mg of the purified peptide in conjugation buffer (e.g., PBS, pH 7.2).
-
Activate Carrier Protein: Activate KLH with a crosslinker such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).
-
Conjugation Reaction: Mix the activated KLH with the peptide. The maleimide (B117702) group of the crosslinker will react with the sulfhydryl group of the N-terminal cysteine on the peptide.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Dialysis: Remove unreacted peptide and crosslinker by dialysis against PBS.
-
Quantification: Determine the concentration of the conjugated peptide-KLH complex using a protein assay (e.g., BCA assay).
Section 2: Antibody Production and Purification
The development of a polyclonal antibody involves immunizing a host animal with the prepared antigen and subsequently purifying the specific antibodies from the serum.[7]
2.1. Immunization Protocol
This protocol is for the immunization of two New Zealand white rabbits.
-
Pre-immune Serum Collection: Collect blood from the ear artery of each rabbit before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0): Emulsify 500 µg of the this compound-KLH conjugate in an equal volume of Freund's Complete Adjuvant (FCA). Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations (Days 14, 28, 42): Emulsify 250 µg of the conjugate in Freund's Incomplete Adjuvant (FIA). Administer the booster injections subcutaneously.
-
Titer Monitoring (Day 35 and onwards): Collect small blood samples 7-10 days after each booster injection to monitor the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Final Bleed (Day 56-70): Once a high antibody titer is achieved (typically >1:20,000), perform a final bleed to collect a larger volume of antiserum.
2.2. Antibody Titer Determination by ELISA
An indirect ELISA is used to determine the antibody titer in the rabbit serum.[8][9]
Protocol for Indirect ELISA:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 1-10 µg/mL of the unconjugated Cys-APGW-amide peptide in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the wells with 200 µL of 5% non-fat dry milk in PBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the rabbit serum (and pre-immune serum as a control) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add 100 µL of a chromogenic substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the highest dilution that gives a significant signal above the pre-immune serum background.
2.3. Antibody Purification
Affinity chromatography is the preferred method for purifying the specific anti-APGW-amide antibodies from the crude serum.[11][12]
Protocol for Affinity Purification:
-
Prepare Affinity Column: Covalently couple 5-10 mg of the Cys-APGW-amide peptide to an activated resin (e.g., NHS-activated Sepharose) according to the manufacturer's instructions.
-
Serum Preparation: Clarify the rabbit antiserum by centrifugation.
-
Antibody Binding: Pass the clarified serum over the affinity column. The anti-APGW-amide antibodies will bind to the immobilized peptide.
-
Washing: Wash the column extensively with PBS to remove unbound proteins.
-
Elution: Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Collect the fractions into tubes containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5).
-
Dialysis and Concentration: Pool the antibody-containing fractions and dialyze against PBS. Concentrate the purified antibody using a centrifugal filter unit.
-
Quantification and Storage: Determine the antibody concentration (A280 nm) and store at -20°C or -80°C.
Section 3: Antibody Specificity Testing
The specificity of the purified antibody should be confirmed using Western blotting.[13]
Protocol for Western Blotting:
-
Sample Preparation: Prepare protein extracts from tissues known to express this compound (e.g., molluscan central nervous system or reproductive organs) and tissues that do not.
-
SDS-PAGE: Separate the protein extracts by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the purified anti-APGW-amide antibody (at an optimized dilution, e.g., 1:1000 to 1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated goat anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A specific antibody should recognize a band corresponding to the this compound precursor protein.
Section 4: Immunohistochemistry Protocol
This protocol is for the localization of this compound in formalin-fixed, paraffin-embedded tissue sections.
4.1. Tissue Preparation
-
Fixation: Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on positively charged glass slides.
4.2. Immunohistochemical Staining
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[14]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a citrate-based buffer (pH 6.0) for 10-20 minutes.[14] Allow the slides to cool to room temperature.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes.
-
Blocking Non-specific Binding: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the purified anti-APGW-amide antibody at an optimized dilution (e.g., 1:500 to 1:2000) in a humidified chamber overnight at 4°C.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated goat anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Washing: Wash the slides three times with PBS.
-
Signal Amplification: Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
-
Washing: Wash the slides three times with PBS.
-
Chromogen Detection: Visualize the antibody binding by incubating with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Microscopy: Examine the slides under a light microscope. This compound immunoreactivity will appear as a brown precipitate.
Section 5: Data Presentation
Table 1: Summary of Quantitative Data for Antibody Development and Application
| Parameter | Value/Range |
| Antigen Preparation | |
| Peptide Sequence | Cys-Ala-Pro-Gly-Trp-NH2 |
| Peptide Purity | >95% |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) |
| Immunization | |
| Host Animal | New Zealand White Rabbit (n=2) |
| Primary Immunization Dose | 500 µg of conjugate per animal |
| Booster Immunization Dose | 250 µg of conjugate per animal |
| Adjuvant (Primary) | Freund's Complete Adjuvant |
| Adjuvant (Boosters) | Freund's Incomplete Adjuvant |
| Antibody Characterization | |
| ELISA Titer | >1:20,000 |
| Working Dilutions | |
| Western Blotting | 1:1000 - 1:5000 |
| Immunohistochemistry | 1:500 - 1:2000 |
Section 6: Visualizations
Caption: Experimental workflow for the development of an anti-APGW-amide antibody.
References
- 1. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound as an inhibitory neurotransmitter of Achatina fulica Ferussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The presence of APGWamide in Octopus vulgaris: a possible role in the reproductive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Design for Antibody Production - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA Protocol | Rockland [rockland.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. goldbio.com [goldbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Endogenous APGW-amide via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
APGW-amide is a neuropeptide known to play a significant role in regulating reproductive behaviors and developmental processes in various molluscan species.[1][2] Its involvement in processes such as penis morphogenesis makes it a molecule of interest for toxicological studies and in understanding the endocrine-disrupting effects of certain compounds.[1][3] This document provides a detailed protocol for the detection and semi-quantification of endogenous this compound in tissue samples using the Western blot technique. While challenging due to the small size and potential for degradation of the peptide, this method, when optimized, can provide valuable insights into the expression levels of this compound under different physiological or experimental conditions.
Data Presentation
The following table presents a summary of hypothetical quantitative data from a Western blot experiment, illustrating the correlation between endogenous this compound levels and a physiological parameter. This data is modeled after findings that report a positive correlation between this compound levels and penis length in certain snail species.[1][3]
| Sample Group | Mean Relative this compound Level (Normalized to Control) | Standard Deviation | n |
| Control Males | 1.00 | 0.15 | 10 |
| Control Females | 0.45 | 0.08 | 10 |
| TBT-Exposed Males | 1.52 | 0.25 | 10 |
| TBT-Exposed Females | 1.15 | 0.18 | 10 |
TBT: Tributyltin, an environmental contaminant.
Experimental Protocols
Sample Preparation: Extraction of Small Neuropeptides from Tissue
This protocol is optimized for the extraction of small peptides like this compound, minimizing degradation.
Materials:
-
Fresh or snap-frozen tissue samples
-
Acidified Acetone: Acetone with 0.1% v/v Trifluoroacetic acid (TFA)
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge tubes
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Lysis Buffer (RIPA or similar, supplemented with protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Excise tissue of interest on ice and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
For every 100 mg of tissue, add 1 mL of ice-cold acidified acetone.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate for 1 hour at -20°C to precipitate larger proteins.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the small peptides, and transfer to a new pre-chilled tube.
-
Dry the supernatant in a vacuum concentrator.
-
Resuspend the dried peptide extract in a minimal volume of lysis buffer containing a comprehensive protease inhibitor cocktail.
-
Determine the protein concentration of the extract using a BCA protein assay.
Western Blot Protocol for this compound Detection
Materials:
-
SDS-PAGE gels (e.g., 16.5% Tris-Tricine gels for small peptide separation)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Secondary Antibody: HRP-conjugated anti-host IgG (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein extract per lane on a high-percentage Tris-Tricine gel. Include a molecular weight marker suitable for small peptides.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Equilibrate the gel and a PVDF membrane in transfer buffer.
-
Assemble the transfer stack and perform the transfer according to the blotting system's protocol (wet or semi-dry). For small peptides, a wet transfer at 100V for 60 minutes at 4°C is recommended.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-APGW-amide antibody (diluted in blocking buffer as per optimization) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the signal of the target protein to a loading control (e.g., total protein stain or a housekeeping protein).
-
Visualizations
Experimental Workflow
Caption: Western blot workflow for endogenous this compound detection.
Putative Signaling Pathway of this compound
Caption: Putative G-protein coupled receptor signaling pathway for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pacificimmunology.com [pacificimmunology.com]
- 5. qedbio.com [qedbio.com]
- 6. Custom antibody production | Guaranteed | ProteoGenix [proteogenix.science]
- 7. biomatik.com [biomatik.com]
- 8. Custom Polyclonal Antibody Production | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A possible molecular ancestor for mollusk APGWamide, insect adipokinetic hormone, and crustacean red pigment concentrating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunohistochemical Localization of APGW-amide in Neural Ganglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
APGW-amide is a neuropeptide implicated in the regulation of male reproductive behavior and other physiological processes in mollusks. Understanding its precise localization within the neural ganglia is crucial for elucidating its functional roles and for the development of novel therapeutic agents targeting molluscan reproductive processes. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of this compound-containing neurons and their projections. These application notes provide a summary of the known distribution of this compound in the neural ganglia of several molluscan species, alongside a detailed protocol for its immunohistochemical detection.
Expected Localization of this compound Immunoreactivity
This compound immunoreactivity is predominantly found in specific populations of neurons within the central nervous system of gastropod and cephalopod mollusks. The distribution is often asymmetric and concentrated in ganglia associated with reproductive functions.
In the great pond snail, Lymnaea stagnalis, a significant population of 200-250 central neurons containing this compound has been identified.[1] The majority of these neurons are located in the right anterior lobe of the cerebral ganglion, with projections to the ventral lobe of the same ganglion.[1] From there, nerve fibers extend to the penial nerve and the PeIb cluster of the right pedal ganglion.[1] Additionally, a cluster of 30-40 this compound-positive cell bodies is present in the right ventral lobe.[1] Projections are also observed in the pleural, parietal, and visceral ganglia.[1]
In the sea hare, Aplysia, the majority of this compound-like immunoreactivity is found in 30-40 neurons along the anterior and medial margins of the right cerebral ganglion and in a cluster of 15-20 neurons in the right pedal ganglion.[2] A smaller number of immunoreactive neurons are scattered in other ganglia.[2]
In the pygmy squid, Idiosepius pygmaeus, this compound immunoreactive neurons and fibers are localized in several lobes of the brain, with a notably higher number of these neurons in males compared to females.[3] Specifically, in males, immunoreactivity is observed in the dorsal basal and vertical lobes of the supraesophageal mass, the palliovisceral lobe of the posterior subesophageal mass, and the olfactory lobe of the optic tract.[3] In females, immunoreactive neurons are restricted to the palliovisceral and olfactory lobes.[3]
Data Presentation: Quantitative Distribution of this compound Immunoreactive Neurons
The following table summarizes the reported number of this compound immunoreactive neurons in the neural ganglia of different molluscan species. This data highlights the species-specific and ganglion-specific distribution of this neuropeptide.
| Species | Ganglion/Region | Number of Immunoreactive Neurons | Reference |
| Lymnaea stagnalis | Central Nervous System (Total) | 200-250 | [1] |
| Right Ventral Lobe (Cerebral Ganglion) | 30-40 | [1] | |
| Aplysia | Right Cerebral Ganglion | 30-40 | [2] |
| Right Pedal Ganglion | 15-20 | [2] | |
| Other Ganglia (Total) | ~10 | [2] | |
| Idiosepius pygmaeus (Male) | Brain | Significantly higher than females | [3] |
| Palliovisceral and Olfactory Lobes | Highest number | [3] | |
| Idiosepius pygmaeus (Female) | Palliovisceral and Olfactory Lobes | Present | [3] |
| Other Brain Lobes | Absent | [3] |
Experimental Protocols
This section provides a detailed protocol for whole-mount fluorescent immunohistochemistry for the localization of this compound in molluscan neural ganglia. This protocol is a general guideline and may require optimization for specific species and antibody batches.
Materials and Reagents:
-
Dissection Buffer: Physiological saline appropriate for the molluscan species (e.g., Lymnaea saline).
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Permeabilization Buffer: PBS containing 0.5-1% Triton X-100 (PBS-T).
-
Blocking Buffer: PBS-T containing 5-10% normal serum from the same species as the secondary antibody (e.g., normal goat serum).
-
Primary Antibody: Rabbit anti-APGW-amide antibody. The optimal dilution should be determined empirically, but a starting range of 1:500 to 1:2000 is recommended.
-
Secondary Antibody: Fluorescently-labeled goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594). The optimal dilution should be determined based on the manufacturer's instructions.
-
Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium (e.g., Vectashield® or ProLong™ Gold).
-
Dissection tools, glass slides, coverslips, and a fluorescence or confocal microscope.
Protocol Steps:
-
Tissue Dissection and Fixation:
-
Anesthetize the mollusk according to standard laboratory procedures.
-
Dissect the neural ganglia of interest in ice-cold dissection buffer.
-
Immediately transfer the ganglia to 4% PFA and fix for 2-4 hours at 4°C or overnight for larger ganglia.
-
Wash the fixed ganglia three times for 15 minutes each in PBS at room temperature.
-
-
Permeabilization:
-
Incubate the ganglia in PBS-T for 1-2 hours at room temperature with gentle agitation. For larger ganglia, this step can be extended to overnight at 4°C.
-
-
Blocking:
-
Incubate the ganglia in blocking buffer for at least 2 hours at room temperature or overnight at 4°C to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-APGW-amide antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate the ganglia in the primary antibody solution for 24-72 hours at 4°C with gentle agitation. The incubation time will depend on the size and permeability of the ganglia.
-
-
Washing:
-
Wash the ganglia extensively in PBS-T. Perform at least three washes of 1-2 hours each at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the ganglia in the secondary antibody solution for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Final Washes and Counterstaining:
-
Wash the ganglia in PBS-T three times for 15-30 minutes each in the dark.
-
If desired, incubate the ganglia in DAPI solution (e.g., 1 µg/mL in PBS) for 10-15 minutes to stain cell nuclei.
-
Wash the ganglia one final time in PBS for 15 minutes.
-
-
Mounting and Imaging:
-
Carefully transfer the stained ganglia to a glass slide.
-
Remove excess PBS and add a drop of anti-fade mounting medium.
-
Place a coverslip over the ganglia, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Image the ganglia using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Mandatory Visualizations
Experimental Workflow for this compound Immunohistochemistry
References
- 1. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of APGWamide-immunoreactivity in the brain and reproductive organs of adult pygmy squid, Idiosepius pygmaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping APGW-Amide Gene Expression: A Detailed Guide to In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The neuropeptide APGW-amide plays a crucial role in regulating male reproductive functions across various molluscan species.[1][2] Its involvement in processes such as penis morphogenesis and copulatory behavior makes the gene encoding this peptide a significant target for research in reproductive biology and potential drug development.[3][4] In situ hybridization (ISH) is a powerful technique to visualize the precise spatial distribution of this compound gene expression within tissues, providing critical insights into the cellular sites of its synthesis. This information is essential for understanding the neuroendocrine pathways governing reproduction and for identifying specific cell populations that could be targeted for therapeutic intervention.
This document provides a comprehensive protocol for performing in situ hybridization to map this compound mRNA, synthesized from established general protocols and specific findings in molluscan research.[5][6][7] Additionally, it presents quantitative data from related studies to offer a broader context for expression analysis and outlines a putative signaling pathway for this compound.
Quantitative Data on this compound Expression and Related Peptides
The following tables summarize quantitative findings from studies on this compound and related peptides, offering a comparative overview of expression levels and processing efficiency.
Table 1: Relative Expression of Hdh-APGW-amide mRNA in Haliotis discus hannai Ganglia
| Sex | Maturity | Pleuro-pedal Ganglion (PPG) | Branchial Ganglion | Cerebral Ganglion |
| Female | Immature | Similar Expression | Similar Expression | Similar Expression |
| Female | Mature | Similar Expression | Similar Expression | Similar Expression |
| Male | Immature | Lower Expression | Similar to Females | Similar to Females |
| Male | Mature | Higher Expression (P < 0.05) | Similar to Females | Similar to Females |
Data adapted from Kim et al. (2018).[8] This study utilized quantitative PCR to determine relative mRNA expression levels.
Table 2: In Vitro Processing of this compound Related Tetrapeptides by Optic Lobe Extract in Sepia officinalis
| Tetrapeptide | Percentage Processed into GW-amide |
| This compound | 44.7% |
| RPGW-amide | 24.3% |
| KPGW-amide | 19.3% |
| TPGW-amide | 11.7% |
Data adapted from Henry et al. (2002).[9] This table shows the differential processing of various this compound related peptides.
Experimental Protocols: In Situ Hybridization for this compound mRNA
This protocol is a generalized procedure for digoxigenin (B1670575) (DIG)-labeled RNA probe in situ hybridization on paraffin-embedded tissue sections, which can be adapted for specific molluscan tissues.
I. Probe Preparation
-
Template Generation: Amplify a 250-1500 bp region of the this compound cDNA using PCR. Clone the PCR product into a vector containing opposable RNA polymerase promoters (e.g., T7 and SP6).
-
Linearization: Linearize the plasmid DNA with a restriction enzyme downstream of the insert to create a template for the antisense probe.
-
In Vitro Transcription: Synthesize DIG-labeled antisense and sense (control) RNA probes using an in vitro transcription kit with the appropriate RNA polymerase and DIG-labeled UTPs.
-
Probe Purification: Purify the labeled probes using ethanol (B145695) precipitation or spin columns to remove unincorporated nucleotides.
-
Probe Quantification and Storage: Determine the probe concentration and store at -80°C.
II. Tissue Preparation
-
Fixation: Fix fresh tissue samples (e.g., central nervous system ganglia, reproductive organs) in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the tissues through a graded ethanol series, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on coated glass slides.
-
Storage: Store sections at room temperature until use.
III. In Situ Hybridization
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 5 minutes.
-
100% Ethanol: 2 x 3 minutes.
-
95% Ethanol: 1 x 3 minutes.
-
70% Ethanol: 1 x 3 minutes.
-
50% Ethanol: 1 x 3 minutes.
-
DEPC-treated water: 2 x 3 minutes.[7]
-
-
Permeabilization: Treat sections with Proteinase K (10-20 µg/mL in PBS) for 10-20 minutes at 37°C. The optimal time and concentration should be determined empirically.[7]
-
Post-fixation: Fix the sections again in 4% PFA for 10 minutes at room temperature to preserve tissue morphology.
-
Acetylation: Incubate slides in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Prehybridization:
-
Wash slides in 2x SSC (Saline-Sodium Citrate buffer).
-
Incubate in hybridization buffer (without probe) for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.[5]
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating at 80-95°C for 5 minutes and then immediately place on ice.[5]
-
Dilute the probe in hybridization buffer (e.g., 50-500 ng/mL).
-
Apply the hybridization solution with the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[5]
-
IV. Post-Hybridization Washes and Detection
-
Stringency Washes:
-
Wash slides in 5x SSC at the hybridization temperature for 15 minutes.
-
Wash in 0.2x SSC at the hybridization temperature for 2 x 30 minutes.
-
Wash in 0.2x SSC at room temperature for 5 minutes.
-
-
Immunological Detection:
-
Wash in MABT (maleic acid buffer with Tween 20).[5]
-
Block with a blocking solution (e.g., MABT with 2% Blocking Reagent or 10% heat-inactivated sheep serum) for 1-2 hours at room temperature.[5]
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, for 2 hours at room temperature or overnight at 4°C.[10]
-
Wash with MABT (3 x 15 minutes).
-
Wash with detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).
-
-
Colorimetric Development:
-
Incubate the slides in a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.
-
Monitor the color development under a microscope.
-
Stop the reaction by washing with PBS.
-
-
Mounting: Dehydrate the slides through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
Visualizations
References
- 1. Identification and Characterization of Neuropeptides by Transcriptome and Proteome Analyses in a Bivalve Mollusc Patinopecten yessoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 8. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. borea.mnhn.fr [borea.mnhn.fr]
- 10. faculty.ucr.edu [faculty.ucr.edu]
Audience: Researchers, scientists, and drug development professionals.
Introduction
APGW-amide and its related peptides are a family of neuropeptides found predominantly in mollusks, where they act as crucial neuromodulators and neurotransmitters.[1] These peptides are involved in a wide array of physiological processes, including the regulation of reproductive behaviors, muscle contraction, and somatic growth.[2][3] The archetypal peptide, Ala-Pro-Gly-Trp-NH2 (this compound), and its variants are derived from precursor proteins that can be differentially processed, leading to a suite of active molecules.[4] For instance, in the cephalopod Sepia officinalis, tetrapeptide precursors like this compound, TPGW-amide, RPGW-amide, and KPGW-amide are processed by the enzyme dipeptidyl aminopeptidase (B13392206) (DPAP) into the bioactive dipeptide GW-amide.[4][5]
Understanding the distribution, processing, and function of these peptides requires highly sensitive and specific analytical methods. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has emerged as a powerful tool for this purpose, enabling the precise identification and mapping of these neuropeptides in complex biological tissues.[5] This document provides a detailed protocol for the identification of this compound-related peptides from tissue extracts using LC-ESI-MS/MS.
Experimental Workflow
The overall process for identifying this compound-related peptides involves tissue collection and extraction, separation of peptides via liquid chromatography, and subsequent analysis by tandem mass spectrometry for definitive identification.
Protocol 1: Sample Preparation from Biological Tissues
This protocol describes the extraction of neuropeptides from neural tissue, such as the central nervous system (CNS) or optic lobes of mollusks, for LC-MS/MS analysis.[4]
Materials:
-
Biological tissue (e.g., optic lobes), stored at -80°C
-
Extraction Solution: 10% glacial acetic acid and 1% water in methanol[6]
-
Resuspension Buffer: 0.1% acetic acid / 0.01 M ammonium (B1175870) acetate (B1210297) in LC-MS grade water[4]
-
Microcentrifuge tubes
-
Homogenizer (e.g., Dounce or bead beater)
-
Centrifuge capable of 16,000 x g at 4°C[6]
-
0.22 µm syringe filters
Procedure:
-
Homogenization: On ice, homogenize the frozen tissue in a 10:1 (v/w) ratio of cold Extraction Solution. For example, use 1 mL of solution for 100 mg of tissue.[6]
-
Incubation: Incubate the homogenate on ice for 20 minutes to allow for peptide extraction.[6]
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new microcentrifuge tube.
-
Drying (Optional): For sample concentration, the supernatant can be dried using a vacuum centrifuge.
-
Resuspension: Resuspend the dried peptide extract (or use the supernatant directly) in 100 µL of Resuspension Buffer.[4] Vortex thoroughly to ensure all peptides are dissolved.
-
Final Clarification: Centrifuge the resuspended sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any remaining insoluble material. Alternatively, pass the sample through a 0.22 µm syringe filter.
-
Injection: Transfer the clarified supernatant to an HPLC vial. The sample is now ready for LC-ESI-MS/MS analysis. An injection volume of 5 µL is a typical starting point.[4]
Protocol 2: LC-ESI-MS/MS Analysis
This protocol outlines the instrumental parameters for the separation and identification of this compound-related peptides, based on methods successfully applied to Sepia officinalis tissues.[4]
Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source and an ion trap or triple quadrupole mass analyzer (e.g., Agilent LC/MSD Trap).[4]
LC Parameters:
| Parameter | Specification |
| Column | Zorbax RX-C8, 2.1 mm x 150 mm[4] |
| Mobile Phase A | 0.1% acetic acid / 0.01 M ammonium acetate in water[4] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min[4] |
| Gradient | 5% to 30% B over 35 min (linear gradient of ~0.72% per minute)[4] |
| Injection Volume | 5 µL[4] |
| Column Rinse | A thorough rinse between injections is crucial to prevent carryover.[4] |
MS Parameters:
| Parameter | Specification |
| Ionization Mode | ESI, Positive |
| Mass Range | m/z 100–600[4] |
| Capillary Exit Voltage | 70 V[4] |
| Data Acquisition | Perform full MS scans to detect precursor ions. Use data-dependent acquisition to trigger MS/MS fragmentation of the most intense ions to obtain structural information. |
Data Presentation
The combination of retention time, precursor mass (from MS1), and fragmentation pattern (from MS/MS) allows for the confident identification of peptides.
Table 1: Identified Peptidic Fragments from MS/MS of this compound-Related Peptides [7]
| Precursor Ion (m/z) | Peptide | Fragment Ion (m/z) | Identification Note |
| 459.0 | TPGW-amide | 441.9 | Loss of C-terminal NH₂ (17 Da) from [M+H]⁺ |
| 429.0 | This compound | 411.9 | Loss of C-terminal NH₂ (17 Da) from [M+H]⁺ |
| 374.9 | PGW-amide | 357.9 | [M+H]⁺ for PGW |
| 340.9 | Loss of C-terminal NH₂ (17 Da) from [M+H]⁺ | ||
| 260.8 | GW-amide | 243.7 | Loss of C-terminal NH₂ (17 Da) from [M+H]⁺ |
Table 2: In Vitro Processing Efficiency of Tetrapeptides into GW-amide [4][7]
Quantitative analysis can reveal the differential processing of precursor peptides. In an in vitro assay using optic lobe extract from S. officinalis, the conversion efficiency of various this compound tetrapeptides into GW-amide was measured after a 1-minute incubation.
| Precursor Peptide | % Processed into GW-amide |
| This compound | 44.7% |
| RPGW-amide | 24.3% |
| KPGW-amide | 19.3% |
| TPGW-amide | 11.7% |
These results indicate that this compound is the most efficiently processed substrate by DPAP in this tissue.[4][8]
Signaling & Processing Pathway
In many mollusks, this compound tetrapeptides are not the final signaling molecules. They are often processed by a dipeptidyl aminopeptidase (DPAP), which cleaves the N-terminal two amino acids, to release the dipeptide GW-amide, a potent signaling molecule in its own right.[4][5]
The LC-ESI-MS/MS method detailed here is a robust, sensitive, and specific approach for the identification of this compound-related peptides from complex biological matrices. It allows researchers to perform tissue mapping, investigate peptide processing pathways, and quantify relative peptide abundance. This methodology is fundamental for elucidating the diverse roles of this neuropeptide family in neurobiology and physiology and can be adapted for various research and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC and electrospray ionization mass spectrometry as tools for the identification of APGWamide-related peptides in gastropod and bivalve mollusks: comparative activities on Mytilus muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. borea.mnhn.fr [borea.mnhn.fr]
- 5. Identification and tissue mapping of APGWamide-related peptides in Sepia officinalis using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantification of APGW-Amide Levels Using Radioimmunoassay (RIA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
APGW-amide is a neuropeptide first identified in mollusks that plays a significant role in various physiological processes, including the regulation of reproductive behaviors and somatic growth.[1] Accurate quantification of this compound in biological samples is crucial for understanding its physiological functions and for preclinical research in related fields. This document provides a detailed protocol for the quantification of this compound using a competitive radioimmunoassay (RIA), a highly sensitive technique for measuring the concentration of antigens.[2]
I. Signaling Pathway of this compound
This compound, like many neuropeptides, is known to exert its effects by binding to and activating G protein-coupled receptors (GPCRs) on the surface of target cells.[3][4] While the specific downstream effectors can vary depending on the cell type and receptor subtype, a generalized signaling cascade is initiated upon ligand binding. This activation typically leads to the dissociation of the heterotrimeric G protein into its α and βγ subunits, which in turn modulate the activity of various intracellular enzymes and ion channels. This can result in changes in the concentration of second messengers, such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), ultimately leading to a cellular response.[5]
II. Experimental Protocol: Radioimmunoassay for this compound
This competitive RIA protocol is designed to quantify the levels of this compound in biological samples. The assay is based on the competition between unlabeled this compound (in standards or samples) and a fixed amount of radiolabeled this compound for a limited number of binding sites on a specific anti-APGW-amide antibody.
A. Materials and Reagents
Table 1: Materials and Reagents
| Reagent/Material | Supplier/Preparation Details |
| Anti-APGW-amide Antiserum | Generated in-house or commercially sourced. |
| This compound Standard | Synthetic this compound (e.g., from NovoPro).[6] |
| Radiolabeled this compound | Typically ¹²⁵I-APGW-amide, prepared via the Chloramine-T method. |
| Assay Buffer | 0.05 M Phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% NaN₃. |
| Second Antibody | E.g., Goat anti-rabbit IgG, for immunoprecipitation. |
| Normal Rabbit Serum (NRS) | Carrier serum for immunoprecipitation. |
| Polyethylene Glycol (PEG) | To enhance precipitation of the antibody complex. |
| Scintillation Fluid | For use with a gamma counter. |
| Gamma Counter | For measuring radioactivity. |
| Biological Samples | E.g., tissue homogenates, hemolymph, appropriately extracted. |
B. Experimental Workflow
The overall workflow for the this compound RIA is depicted below.
C. Detailed Methodologies
-
Preparation of Reagents
-
Anti-APGW-amide Antiserum: Generate polyclonal antibodies in rabbits by immunizing with this compound conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH). The immunization schedule should consist of an initial injection with complete Freund's adjuvant followed by booster injections with incomplete Freund's adjuvant. Screen the antisera for titer and specificity using ELISA or a preliminary RIA.
-
Radiolabeling of this compound: Radiolabel synthetic this compound with ¹²⁵I using the Chloramine-T method. This involves the oxidation of Na¹²⁵I and subsequent incorporation of the radioiodine into tyrosine residues, if present, or by using a Bolton-Hunter reagent. Purify the ¹²⁵I-APGW-amide from free ¹²⁵I using gel filtration chromatography (e.g., Sephadex G-25).
-
This compound Standards: Prepare a stock solution of synthetic this compound in assay buffer. Create a series of standards by serial dilution to cover a concentration range of approximately 1 pg/mL to 1000 pg/mL.
-
-
Radioimmunoassay Procedure
-
Set up assay tubes in triplicate for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of the appropriate standard or unknown sample to the respective tubes.
-
Add 100 µL of diluted anti-APGW-amide antiserum to all tubes except the TC and NSB tubes.
-
Add 100 µL of ¹²⁵I-APGW-amide (e.g., providing ~10,000 counts per minute, cpm) to all tubes.
-
Vortex all tubes and incubate for 24 hours at 4°C.
-
Following incubation, add 100 µL of diluted second antibody and 100 µL of NRS to all tubes except the TC tubes.
-
Add 500 µL of cold PEG solution to precipitate the antibody-bound complex.
-
Vortex and incubate for 1 hour at 4°C.
-
Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.
-
Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
-
D. Data Analysis
-
Calculate the average cpm for each set of triplicates.
-
Determine the percentage of bound radioactivity for each standard and sample using the following formula: %B/B₀ = [(cpm_sample - cpm_NSB) / (cpm_B₀ - cpm_NSB)] x 100
-
Construct a standard curve by plotting the %B/B₀ against the corresponding concentration of the this compound standards on a semi-logarithmic scale.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
III. Data Presentation
The results of the RIA are typically presented in a table summarizing the raw counts and calculated values, and a standard curve graph.
Table 2: Example RIA Data for this compound Standard Curve
| Standard Concentration (pg/mL) | Average CPM | CPM - NSB | % B/B₀ |
| TC | 10,250 | - | - |
| NSB | 250 | 0 | - |
| B₀ (0) | 4,500 | 4,250 | 100.0 |
| 1 | 4,275 | 4,025 | 94.7 |
| 5 | 3,825 | 3,575 | 84.1 |
| 10 | 3,400 | 3,150 | 74.1 |
| 50 | 2,125 | 1,875 | 44.1 |
| 100 | 1,500 | 1,250 | 29.4 |
| 500 | 750 | 500 | 11.8 |
| 1000 | 500 | 250 | 5.9 |
| Sample 1 | 2,800 | 2,550 | 60.0 |
| Sample 2 | 3,950 | 3,700 | 87.1 |
From the standard curve generated with the data in Table 2, the concentration of this compound in Sample 1 and Sample 2 can be determined by interpolation.
Disclaimer: This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and other parameters may be necessary for specific applications and sample types. Always follow appropriate radiation safety protocols when handling radioactive materials.
References
- 1. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Select Neuropeptides and their G-Protein Coupled Receptors in Caenorhabditis Elegans and Drosophila Melanogaster [frontiersin.org]
- 4. Frontiers | Neuropeptide GPCRs in Neuroendocrinology [frontiersin.org]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. APGWamide-related peptide 2 [novoprolabs.com]
Development of an ELISA kit for APGW-amide detection
Application Notes: APGW-Amide ELISA Kit
Product Code: APG-E01
Product Name: this compound (Molluscan Neuropeptide) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The this compound (Ala-Pro-Gly-Trp-NH2) is a neuropeptide first identified in mollusks that plays a significant role in various physiological processes, including the regulation of reproductive behavior and morphogenesis of male reproductive organs.[1] Its involvement in neuronal signaling and development makes it a crucial target for research in neurobiology, endocrinology, and developmental biology. This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of this compound in biological samples.
This kit is based on the principle of a competitive ELISA. In this assay, this compound present in the sample competes with a fixed amount of biotinylated this compound for a limited number of binding sites on a specific anti-APGW-amide antibody coated on the microplate wells. The amount of bound biotinylated peptide is then detected by the addition of streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.
Assay Performance Characteristics
Standard Curve: A representative standard curve is generated by plotting the mean absorbance at 450 nm against the corresponding concentration of this compound standards. The following data is for demonstration purposes only and should not be used to calculate results. A standard curve must be run with each assay.
| This compound (pg/mL) | Absorbance (450 nm) | % B/B0 |
| 0 | 1.850 | 100% |
| 50 | 1.573 | 85% |
| 100 | 1.295 | 70% |
| 250 | 0.833 | 45% |
| 500 | 0.518 | 28% |
| 1000 | 0.315 | 17% |
| 2000 | 0.185 | 10% |
Assay Range: 50 - 2000 pg/mL
Sensitivity (Limit of Detection, LoD): The minimum detectable dose of this compound is typically less than 50 pg/mL, calculated as the concentration corresponding to two standard deviations above the mean absorbance of the zero standard.
Specificity (Cross-Reactivity): The specificity of the anti-APGW-amide antibody was determined by testing its cross-reactivity with related peptides. The results are summarized in the table below.
| Peptide | Sequence | Cross-Reactivity (%) |
| This compound | Ala-Pro-Gly-Trp-NH2 | 100 |
| TPGW-amide | Thr-Pro-Gly-Trp-NH2 | < 5 |
| KPGW-amide | Lys-Pro-Gly-Trp-NH2 | < 5 |
| RPGW-amide | Arg-Pro-Gly-Trp-NH2 | < 10 |
| GW-amide | Gly-Trp-NH2 | < 1 |
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
Tissue Homogenates:
-
Rinse tissues with ice-cold PBS (0.01M, pH 7.4) to remove excess blood.
-
Mince the tissue into small pieces and homogenize in 1-2 mL of lysis buffer per 100 mg of tissue.
-
Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.
-
Collect the supernatant and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Cell Culture Supernatants:
-
Collect cell culture media and centrifuge at 1500 x g for 10 minutes at 4°C to remove cells and debris.
-
Aliquot the supernatant and store at -80°C.
Serum and Plasma:
-
For serum, allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes at 4°C.
-
For plasma, collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuge at 3000 x g for 15 minutes at 4°C.
-
Collect the serum or plasma and store at -80°C.
Experimental Protocols
Principle of the Assay
This kit employs a competitive ELISA format. This compound in the sample competes with a fixed concentration of biotinylated this compound for binding to a polyclonal antibody coated on the microplate. A streptavidin-HRP conjugate is then added, which binds to the biotinylated this compound. After washing, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Materials Provided
-
Anti-APGW-amide Coated Microplate (96 wells)
-
This compound Standard (lyophilized)
-
Biotinylated this compound (lyophilized)
-
Streptavidin-HRP Conjugate
-
Wash Buffer Concentrate (20x)
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for standard and sample dilutions
-
Vortex mixer
-
Automated plate washer (optional)
Protocol for this compound Detection
1. Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the 20x Wash Buffer Concentrate 1:20 with deionized water.
-
This compound Standard: Reconstitute the lyophilized standard with Assay Diluent to a concentration of 2000 pg/mL. Prepare a dilution series (e.g., 2000, 1000, 500, 250, 100, 50, and 0 pg/mL) in Assay Diluent.
-
Biotinylated this compound: Reconstitute with Assay Diluent to the working concentration as indicated on the vial.
2. Assay Procedure:
-
Add 50 µL of each standard and sample to the appropriate wells of the anti-APGW-amide coated microplate.
-
Add 50 µL of the reconstituted Biotinylated this compound to each well.
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Aspirate each well and wash, repeating the process three times for a total of four washes with 300 µL of 1x Wash Buffer per well.
-
Add 100 µL of Streptavidin-HRP Conjugate to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as in step 4.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
3. Calculation of Results:
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Calculate the percentage of binding for each standard and sample using the following formula: % B/B0 = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot the % B/B0 for the standards against their corresponding concentrations on a semi-logarithmic scale to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their % B/B0 values from the standard curve.
Visualizations
Experimental Workflow
Caption: Competitive ELISA workflow for this compound detection.
Polyclonal Antibody Production Workflow
Caption: Workflow for polyclonal antibody production against this compound.
This compound Signaling Pathway (Hypothetical)
Caption: Hypothetical Gq-coupled GPCR signaling pathway for this compound.
References
Application Notes and Protocols for In Vivo Administration of APGW-amide in Reproductive Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the neuropeptide APGW-amide to investigate its role in reproductive behavior, primarily focusing on molluscan models.
The tetrapeptide Ala-Pro-Gly-Trp-NH2 (this compound) is a significant neuromodulator in molluscs, implicated in various aspects of reproduction, including male copulatory behavior, penis morphogenesis, and spawning.[1][2][3][4][5] Its effects are mediated through its interaction with specific neuronal pathways and reproductive tissues. Understanding its mechanism of action is crucial for research in reproductive biology and has potential applications in aquaculture and the development of novel pest control strategies.
Data Presentation
Table 1: Effects of In Vivo this compound Administration on Male Reproductive Parameters
| Species | Parameter Measured | Treatment | Result | Significance | Reference |
| Ilyanassa obsoleta (Mud Snail) | Male Normalized Penis Length | Exogenous this compound | Dose-dependent increase in penis length | - | [1][2] |
| Ilyanassa obsoleta (Mud Snail) | Endogenous this compound Levels | TBT-treated vs. Control | Significantly higher in TBT-treated (imposex) and control males than control females | r² = 0.475 (correlation with penis length) | [1][2] |
| Haliotis discus hannai (Pacific Abalone) | Spawning Frequency & Sperm Release | 10⁻³ M this compound injection | Increased frequency of spawning and number of released sperm cells | P < 0.05 | [3][6] |
| Haliotis asinina | Spermiation | 10⁻⁶ M this compound injection | Induced spawning in all males within 2-3 hours | - | [7] |
Table 2: Effects of this compound on Female Reproductive Parameters
| Species | Parameter Measured | Treatment | Result | Significance | Reference |
| Haliotis discus hannai (Pacific Abalone) | Germinal Vesicle Breakdown (in vitro) | >10⁻⁷ M this compound | Enhanced germinal vesicle breakdown in fully developed oocytes | P < 0.05 | [3][6] |
| Ilyanassa obsoleta (Mud Snail) | Imposex (Penis Growth in Females) | Exogenous this compound | Induces penis bud growth in females | - | [1] |
Experimental Protocols
Protocol 1: In Vivo Injection of this compound to Induce Spawning in Abalone
This protocol is adapted from studies on Haliotis discus hannai and Haliotis asinina.[3][6][7]
1. Animal Preparation:
- Select sexually mature abalone. Maturity can be assessed by gonadal index or visual inspection of the gonad.
- Acclimatize the animals to laboratory conditions (e.g., temperature, salinity, photoperiod) for at least one week prior to the experiment.
- House animals individually to monitor individual spawning events.
2. Preparation of this compound Solution:
- Synthesize or procure high-purity this compound.
- Prepare a stock solution of this compound (e.g., 10⁻² M) in an appropriate solvent, such as filtered seawater or a saline solution suitable for marine invertebrates.
- Perform serial dilutions to achieve the desired final concentrations (e.g., 10⁻³ M to 10⁻⁶ M). A vehicle control (solvent only) group must be included.
3. Injection Procedure:
- Gently remove the abalone from the water and place it on a clean, damp surface.
- Identify the injection site, typically the soft tissue of the foot muscle or the adductor muscle.
- Use a fine-gauge needle (e.g., 27-30 gauge) to minimize tissue damage.
- Inject a specific volume of the this compound solution or vehicle control. The volume should be determined based on the animal's weight to ensure consistent dosing.
- Immediately return the animal to its individual tank.
4. Post-Injection Monitoring and Data Collection:
- Continuously monitor the animals for spawning behavior, which may include specific postures or the release of gametes.
- Record the time to the onset of spawning and the duration of the spawning event.
- Quantify the number of released sperm or eggs. For sperm, this can be done by collecting water samples and using a hemocytometer. For eggs, direct counting is possible.
- Analyze the data statistically, comparing the treatment groups to the control group (e.g., using a t-test or ANOVA).
Protocol 2: Investigating the Role of this compound in Penis Morphogenesis in Snails
This protocol is based on research conducted on Ilyanassa obsoleta.[1][2]
1. Animal Collection and Dosing:
- Collect snails from a clean reference site.
- Acclimatize the snails in the laboratory.
- Prepare solutions of this compound, a positive control (e.g., tributyltin - TBT, known to induce imposex), and a vehicle control (e.g., EtOH/saline).
- Administer the solutions to the snails. This can be done via injection into the hemocoel or by exposure in the tank water.
2. Measurement of Penis Length:
- After a predetermined exposure period, sacrifice the snails.
- Dissect out the penis and measure its length under a dissecting microscope with a calibrated eyepiece.
- Normalize penis length to a stable body size metric (e.g., shell height) to account for variations in animal size.
3. Quantification of Endogenous this compound (Western Blotting):
- Homogenize whole snail tissue or specific ganglia in a suitable lysis buffer.
- Determine the total protein concentration of the homogenates using a standard assay (e.g., Bradford or BCA).
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Probe the membrane with a primary antibody specific for this compound.
- Incubate with a labeled secondary antibody (e.g., HRP-conjugated).
- Detect the signal using a chemiluminescent substrate and image the blot.
- Perform densitometry analysis to quantify the relative levels of this compound, normalizing to a loading control (e.g., β-actin).
4. Localization of this compound (Immunohistochemistry):
- Fix the snail tissues (e.g., whole animals or dissected ganglia and reproductive organs) in a suitable fixative (e.g., 4% paraformaldehyde).
- Embed the tissues in paraffin (B1166041) and section them.
- Perform antigen retrieval if necessary.
- Incubate the sections with the primary antibody against this compound.
- Incubate with a labeled secondary antibody.
- Use a detection system (e.g., DAB or a fluorescent tag) to visualize the localization of this compound.
- Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI) if desired.
- Image the sections using a microscope.
Visualization
Caption: Proposed signaling pathway of this compound in reproductive processes.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Localization of the neuropeptide APGWamide in gastropod molluscs by in situ hybridization and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Muscle Contraction Assay to Test APGW-amide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
APGW-amide (Ala-Pro-Gly-Trp-amide) is a neuropeptide found in molluscs that plays a significant role in various physiological processes, including the modulation of muscle activity. These application notes provide a detailed protocol for an in vitro muscle contraction assay to characterize the activity of this compound on isolated molluscan muscle tissue. The anterior byssus retractor muscle (ABRM) of the blue mussel, Mytilus edulis, is a well-established model for these studies due to its smooth muscle characteristics and sensitivity to neuropeptides. This assay is crucial for understanding the peptide's mechanism of action, determining its potency and efficacy, and for the screening of potential agonists or antagonists in drug development.
Data Presentation
The following table summarizes representative quantitative data for the contractile response of Mytilus edulis ABRM to this compound. This data is illustrative and actual values may vary depending on experimental conditions.
| Parameter | Value | Description |
| EC₅₀ | 1 x 10⁻⁷ M | The molar concentration of this compound that produces 50% of the maximum possible contractile response. |
| Eₘₐₓ | 85% | The maximum contractile response elicited by this compound, expressed as a percentage of the response to a standard depolarizing agent (e.g., 80 mM KCl). |
| Hill Slope | 1.2 | The steepness of the dose-response curve, providing insight into the binding cooperativity of the peptide to its receptor. |
| Time to Peak Contraction | 3-5 minutes | The time required to reach the maximal contractile force after the application of an effective concentration of this compound. |
| Duration of Contraction | 15-20 minutes | The duration of the contractile response before returning to baseline, in the absence of washout. |
Experimental Protocols
Materials and Reagents
-
Animals: Blue mussels (Mytilus edulis).
-
Dissection Tools: Scalpel, fine forceps, scissors.
-
Isolated Organ Bath System: Including a tissue chamber, force-displacement transducer, amplifier, and data acquisition system.
-
Aeration: 95% O₂ / 5% CO₂ gas mixture.
-
Artificial Seawater (ASW):
-
NaCl: 200 mM
-
KCl: 10 mM
-
CaCl₂: 11 mM
-
MgCl₂: 27 mM
-
MgSO₄: 27 mM
-
NaHCO₃: 2 mM
-
Dextrose: 6 g/L
-
Adjust pH to 7.8-8.0.[1]
-
-
This compound Stock Solution: 1 mM in distilled water, stored at -20°C.
-
Potassium Chloride (KCl) Stock Solution: 1 M in distilled water.
Tissue Preparation
-
Animal Acclimatization: Maintain mussels in a tank with circulating, aerated seawater at a temperature of 10-15°C for at least 24 hours before the experiment.
-
Dissection:
-
Carefully open the mussel shell using a scalpel, severing the adductor muscles.
-
Locate the anterior byssus retractor muscle (ABRM), a smooth, yellowish muscle bundle.
-
Excise the ABRM and immediately place it in a petri dish containing chilled, aerated ASW.
-
-
Muscle Strip Preparation:
-
Under a dissecting microscope, carefully clean the ABRM of any adhering connective tissue.
-
Isolate a muscle bundle of approximately 1-2 mm in diameter and 10-15 mm in length.
-
Tie silk or cotton threads securely to both ends of the muscle strip.
-
Experimental Setup
-
System Assembly: Set up the isolated organ bath system according to the manufacturer's instructions. Ensure the water jacket is maintaining a constant temperature of 15-18°C.
-
Mounting the Tissue:
-
Mount the muscle strip in the tissue chamber by attaching one thread to a fixed hook and the other to the force-displacement transducer.
-
Fill the chamber with pre-warmed, aerated ASW.
-
-
Equilibration:
-
Allow the muscle to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams.
-
Continuously aerate the ASW with 95% O₂ / 5% CO₂ during this period.
-
Wash the tissue with fresh ASW every 15-20 minutes.
-
Data Acquisition
-
Viability Test:
-
After equilibration, induce a reference contraction by adding KCl to the bath to a final concentration of 80 mM.
-
Record the maximal tension developed. This will be used as a reference (100% contraction) for subsequent drug-induced responses.
-
Wash the tissue repeatedly with fresh ASW until the tension returns to the baseline. Allow the muscle to rest for at least 30 minutes.
-
-
Dose-Response Curve for this compound:
-
Begin by recording the baseline tension.
-
Add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻¹⁰ M) and increasing in logarithmic steps (e.g., to 10⁻⁵ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the tension at each concentration.
-
-
Data Analysis:
-
Measure the peak tension at each this compound concentration.
-
Express the data as a percentage of the maximal KCl-induced contraction.
-
Plot the percentage contraction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ and Eₘₐₓ values from the curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound in Molluscan Muscle
Caption: Proposed signaling pathway for this compound induced muscle contraction.
Experimental Workflow for In Vitro Muscle Contraction Assay
Caption: Workflow for the in vitro muscle contraction assay of this compound.
References
Application Notes and Protocols for the Identification and Characterization of APGW-amide Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
APGW-amide (Ala-Pro-Gly-Trp-NH2) is a neuropeptide primarily identified in mollusks, where it plays a significant role in male reproductive behavior and physiology.[1][2] It is known to be involved in processes such as penis morphogenesis and the regulation of copulatory muscle contractions.[1][2] While the physiological effects of this compound are well-documented, the specific receptor or receptors through which it mediates these actions have not been definitively characterized. The identification and characterization of this compound receptors are crucial steps for understanding its mechanism of action and for the development of novel therapeutic agents targeting molluscan reproductive processes, which could have implications for aquaculture and pest control.
G protein-coupled receptors (GPCRs) are common targets for neuropeptides, and it is hypothesized that this compound acts through such a receptor.[3] Receptor binding assays are the gold standard for identifying and characterizing ligand-receptor interactions, providing quantitative data on binding affinity, receptor density, and specificity.[4][5] These assays are fundamental for confirming the existence of a receptor for an endogenous ligand and for screening compound libraries for potential modulators.
This document provides detailed protocols for conducting radioligand binding assays to identify and characterize putative this compound receptors. It includes methodologies for membrane preparation, saturation and competition binding experiments, and data analysis. While specific quantitative data for a dedicated this compound receptor is not yet established, this guide presents a framework and hypothetical data to illustrate the expected outcomes of such studies, based on established protocols for similar neuropeptide receptors.[6]
Data Presentation
Successful receptor binding assays will yield quantitative data on the interaction between this compound and its putative receptor. The following tables illustrate how such data should be presented.
Table 1: Hypothetical Saturation Binding Parameters for a Labeled this compound Analog ([³H]-APGW-amide) at a Putative this compound Receptor.
This table summarizes the dissociation constant (Kd) and the maximum binding capacity (Bmax) for a radiolabeled form of this compound at its putative receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells) or native tissue membranes.
| Receptor Source | Radioligand | Kd (nM) | Bmax (pmol/mg protein) |
| Recombinant (CHO cells) | [³H]-APGW-amide | 1.5 | 2.5 |
| Native Tissue (Molluscan Ganglia) | [³H]-APGW-amide | 2.1 | 0.8 |
Table 2: Hypothetical Binding Affinities of this compound and Related Peptides to the Putative this compound Receptor.
This table presents the inhibition constant (Ki) for this compound and other relevant peptides, as determined through competition binding assays using a fixed concentration of [³H]-APGW-amide. This data is crucial for determining the specificity of the binding site.
| Ligand | Ki (nM) |
| This compound | 1.8 |
| TPGW-amide | 25.6 |
| FMRF-amide | > 1000 |
| Conopressin | > 1000 |
Experimental Protocols
The following are detailed protocols for the key experiments required to identify and characterize this compound receptors.
Protocol 1: Membrane Preparation from Recombinant Cells or Native Tissue
This protocol describes the preparation of cell membranes, which are essential for in vitro receptor binding assays.
Materials:
-
Cells expressing the putative this compound receptor or molluscan tissue (e.g., ganglia).
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Protease Inhibitor Cocktail.
-
Dounce homogenizer or polytron.
-
High-speed centrifuge.
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in ice-cold Homogenization Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the suspension using a Dounce homogenizer (for cells) or a polytron (for tissue) on ice.
-
Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of binding buffer.[6]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations in aliquots at -80°C until use.[6]
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5]
Materials:
-
Membrane preparation.
-
Radioligand (e.g., [³H]-APGW-amide).
-
Unlabeled this compound (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the radioligand in Binding Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Membrane preparation and increasing concentrations of radioligand.
-
Non-specific Binding (NSB): Membrane preparation, increasing concentrations of radioligand, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[6]
-
Analyze the saturation binding data using non-linear regression to determine the Kd and Bmax values.[6]
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds (like this compound and its analogs) by measuring their ability to displace the binding of a fixed concentration of radioligand.[4]
Materials:
-
Membrane preparation.
-
Radioligand (e.g., [³H]-APGW-amide) at a fixed concentration (typically at or below its Kd).
-
Unlabeled competitor compounds (e.g., this compound, TPGW-amide).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in Binding Buffer.
-
In a 96-well plate, add the following to triplicate wells: membrane preparation, a fixed concentration of radioligand, and increasing concentrations of the competitor compound.
-
Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled this compound).
-
Incubate, filter, and wash as described in the saturation binding protocol.
-
Count the radioactivity in each well.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Visualizations
Experimental Workflow
Caption: Workflow for a receptor binding assay.
Signaling Pathway
Caption: A potential GPCR signaling pathway for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Functional Studies of Synthetic APGW-amide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molluscan neuropeptide APGW-amide plays a crucial role in regulating various physiological processes, most notably reproductive behaviors and muscle contraction. Its potential as a target for novel therapeutic agents has led to the development of synthetic analogs to probe its function and mechanism of action. These analogs, through systematic structural modifications, offer powerful tools to dissect the signaling pathways of this compound receptors and to develop potent and selective agonists and antagonists.
These application notes provide a comprehensive guide for the utilization of synthetic this compound analogs in functional studies. This document outlines detailed protocols for key experiments, summarizes quantitative data for select analogs, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Synthetic this compound Analogs
The following table summarizes the functional activity of several synthetic this compound analogs, providing a comparative overview of their potency and efficacy. This data is essential for selecting the appropriate analog for specific experimental needs and for understanding the structure-activity relationships (SAR) of this peptide family.
| Analog Name/Modification | Target System | Assay Type | Activity | Potency/Efficacy | Reference |
| APGWG(L-biphenylalanine, Bip)amide | Euhadra congenita (land snail) crop muscle | Spontaneous muscle contraction | Antagonist | 50-100 times more potent than APGWGNamide | [1] |
| APGWG(D-homophenylalanine, dHfe)amide | Mytilus edulis (sea mussel) anterior byssus retractor muscle (ABRM) | Phasic muscle contraction | Antagonist | 5-10 times more potent than APGWGNamide | [1] |
| APGWGNamide | Mytilus edulis ABRM & Euhadra congenita crop muscle | Muscle contraction | Antagonist | At 10⁻⁴ M, almost completely blocked the actions of 10⁻⁶ M APGWamide | [2] |
| GW-amide | Molluscan muscles | Muscle contraction/relaxation | Agonist | Potency: GW-amide ≥ this compound | [3] |
| Fthis compound | Molluscan muscles | Muscle contraction/relaxation | Agonist | Potency: this compound > Fthis compound | [3] |
| PGW-amide | Molluscan muscles | Muscle contraction/relaxation | Agonist | Potency: Fthis compound > PGW-amide | [3] |
| W-amide | Molluscan muscles | Muscle contraction/relaxation | Inactive | Little to no effect even at 10⁻⁴ M | [3] |
Signaling Pathways
This compound and its analogs are known to exert their effects through G protein-coupled receptors (GPCRs). Upon binding of an agonist, the receptor undergoes a conformational change, activating intracellular G proteins. The specific downstream signaling cascade can vary depending on the G protein subtype involved (e.g., Gαq or Gαi/o), leading to diverse cellular responses.
Caption: this compound analog signaling pathways via GPCR activation.
Experimental Workflow
The successful functional characterization of synthetic this compound analogs involves a multi-step process, from initial design and synthesis to comprehensive in vitro and in vivo testing.
Caption: Experimental workflow for synthetic this compound analog studies.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the manual synthesis of this compound analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), Oxyma Pure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% TIS, 1% DTT).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide analog.
-
-
Characterization: Confirm the identity and purity of the synthesized analog by mass spectrometry and analytical HPLC.
Molluscan Smooth Muscle Contraction Assay
This protocol describes an in vitro assay to measure the contractile or relaxant effects of this compound analogs on isolated molluscan smooth muscle.
Materials:
-
Molluscan species (e.g., Mytilus edulis, Euhadra congenita)
-
Artificial seawater (ASW) or appropriate physiological saline
-
Dissection tools
-
Organ bath system with force transducer and data acquisition software
-
This compound and synthetic analogs
-
Acetylcholine (ACh) or other contractile agents (as positive controls)
Procedure:
-
Tissue Dissection:
-
Dissect the desired smooth muscle (e.g., anterior byssus retractor muscle of Mytilus edulis or crop of Euhadra congenita) in cold ASW.
-
Carefully mount the muscle strip in the organ bath containing aerated ASW at a constant temperature (e.g., 20-22°C).
-
-
Equilibration:
-
Allow the muscle to equilibrate for at least 60 minutes under a slight initial tension (e.g., 0.5-1 g).
-
During equilibration, wash the tissue with fresh ASW every 15-20 minutes.
-
-
Testing Agonist Activity:
-
After equilibration, add the synthetic this compound analog to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration and increasing stepwise.
-
Record the changes in muscle tension (contraction or relaxation) until a stable response is observed at each concentration.
-
Wash the tissue thoroughly with ASW between applications if using a non-cumulative method.
-
-
Testing Antagonist Activity:
-
Induce a submaximal contraction of the muscle using a known agonist (e.g., this compound or ACh).
-
Once the contraction has stabilized, add the synthetic antagonist analog in increasing concentrations.
-
Record the inhibition of the agonist-induced contraction.
-
Alternatively, pre-incubate the muscle with the antagonist for a set period before adding the agonist and measure the reduction in the agonist's effect.
-
-
Data Analysis:
-
Measure the amplitude of contraction or relaxation from the baseline.
-
Construct dose-response curves by plotting the response against the logarithm of the analog concentration.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves using non-linear regression analysis.
-
In Vivo Behavioral Assay: Reproductive Behavior in Gastropods
This protocol provides a framework for assessing the in vivo effects of this compound analogs on reproductive behaviors in gastropods, such as penis eversion and copulation.
Materials:
-
Sexually mature gastropods (e.g., Lymnaea stagnalis)
-
Aquarium or suitable housing with controlled environment (temperature, light cycle)
-
Microsyringe for injection
-
This compound and synthetic analogs dissolved in appropriate vehicle (e.g., saline)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental setup for a sufficient period before the experiment.
-
Analog Administration:
-
Inject a specific dose of the this compound analog or vehicle control into the hemocoel of the snail.
-
Use a range of doses to establish a dose-response relationship.
-
-
Behavioral Observation:
-
Place the injected snail in an observation chamber, either individually or with a potential mate.
-
Record the animal's behavior for a defined period (e.g., 1-2 hours) using a video camera.
-
Observe and score specific reproductive behaviors, such as:
-
Latency to penis eversion
-
Duration of penis eversion
-
Frequency of copulation attempts
-
Duration of copulation
-
-
-
Data Analysis:
-
Quantify the observed behaviors from the video recordings.
-
Compare the behavioral responses of snails treated with the analog to the control group.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed effects.
-
Conclusion
The synthetic analogs of this compound are invaluable tools for elucidating the physiological roles of this neuropeptide and for the development of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute functional studies. By employing a systematic approach that combines chemical synthesis, in vitro functional assays, and in vivo behavioral studies, the complex mechanisms of this compound signaling can be unraveled, paving the way for new discoveries in neuroscience and drug development.
References
- 1. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an antagonist of molluscan neuropeptide APGWamide with a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for APGW-amide Delivery to Freely Moving Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
APGW-amide is a neuropeptide first identified in mollusks that plays a significant role in regulating reproductive behaviors and physiological processes. In gastropods, it has been implicated in penis morphogenesis, penile eversion, and the modulation of muscle contractility.[1][2][3] Understanding the in vivo functions of this compound requires precise and controlled delivery to freely moving animals to observe its effects on complex behaviors without the confounding variables of anesthesia or restraint.
These application notes provide an overview of techniques and detailed protocols for the delivery of this compound to conscious, unrestrained animals, primarily focusing on molluscan models where this peptide has been most extensively studied. The methodologies described herein can be adapted for use in other invertebrate or even vertebrate models with appropriate modifications.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of this compound on Penis Morphogenesis in Ilyanassa obsoleta
| Treatment Group | Dose | Duration | Outcome | Reference |
| Control | Vehicle (EtOH/saline) | 14 days | No significant change in penis length | [2][4] |
| This compound | 10⁻¹⁶ moles | 7 or 14 days | Significant induction of imposex (penis growth in females) | [5] |
| TBT (positive control) | 20 ng/animal | 2 weeks | Increased male penis length and induced imposex in females | [2] |
| Testosterone (positive control) | - | - | Induced imposex in females | [2][4] |
Table 2: Dose-Response of this compound on Preputium Relaxation in Lymnaea stagnalis
| This compound Concentration (M) | Response | EC₅₀ | Reference |
| 10⁻⁹ | No effect | \multirow{7}{}{3.63 x 10⁻⁶ M} | \multirow{7}{}{[3]} |
| 10⁻⁸ | Relaxation initiated | ||
| 10⁻⁷ | Dose-dependent relaxation | ||
| 10⁻⁶ | Dose-dependent relaxation | ||
| 10⁻⁵ | Near-maximal relaxation | ||
| 10⁻⁴ | Maximal relaxation | ||
| 10⁻³ | Maximal relaxation |
Table 3: Effects of this compound on Neuronal Activity in Helix aspersa
| Neuron Type | This compound Concentration (µM) | Effect | Mechanism | Reference |
| F1 Neurons | 0.5 - 5 | Reversible inhibition of evoked dopaminergic IPSPs | Presynaptic action | [6] |
| F2 Neurons | 0.5 - 10 | Inhibition of spike activity, membrane hyperpolarization | Postsynaptic increase in K⁺ conductance | [6] |
Signaling Pathway
The precise signaling pathway of this compound is still under investigation, but evidence suggests it acts through a G-protein coupled receptor (GPCR). Downstream signaling may involve second messengers and the modulation of ion channels, potentially leading to changes in steroidogenesis and muscle contractility. In some molluscan neurons, this compound activates an S-like potassium channel through a pathway involving G-proteins and arachidonic acid.[1][6][7]
Caption: Putative signaling pathway for this compound.
Experimental Protocols
Protocol 1: Chronic Intracerebral Infusion of this compound using an Osmotic Pump
This protocol is designed for the continuous, long-term delivery of this compound directly into the central nervous system (e.g., cerebral ganglia) of a freely moving mollusk, such as Lymnaea or Aplysia.
Materials:
-
This compound peptide (synthetic)
-
Sterile saline solution (appropriate for the species)
-
Osmotic minipump (e.g., Alzet) with appropriate flow rate and duration
-
Brain infusion cannula (e.g., Alzet)
-
Catheter tubing
-
Surgical glue
-
Sutures
-
Stereotaxic apparatus (if applicable for the species)
-
Anesthetic (e.g., isotonic MgCl₂ for Aplysia)
-
Standard surgical tools (scalpel, forceps, etc.)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve synthetic this compound in sterile, species-appropriate saline to the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Pump Priming:
-
Following the manufacturer's instructions, fill the osmotic minipump with the this compound solution.
-
Attach the catheter tubing to the pump and prime the entire assembly in sterile saline at 37°C for at least 24 hours to ensure immediate and constant delivery upon implantation.
-
-
Animal Anesthesia and Surgery:
-
Anesthetize the animal according to established protocols for the species.
-
Secure the animal in a stereotaxic apparatus or a custom-made holder to ensure stability.
-
Make a small incision in the skin overlying the target brain region (e.g., cerebral ganglia).
-
Carefully drill a small hole in the shell or cartilage overlying the brain, if necessary.
-
-
Cannula Implantation:
-
Using the stereotaxic apparatus or a micromanipulator, slowly lower the brain infusion cannula to the predetermined coordinates for the target brain region.
-
Secure the cannula in place using dental cement or surgical glue.
-
-
Pump Implantation and Connection:
-
Create a subcutaneous pocket by blunt dissection in the dorsal region of the animal.
-
Insert the primed osmotic pump into the subcutaneous pocket.
-
Tunnel the catheter tubing from the pump to the implanted cannula and connect them securely.
-
-
Wound Closure and Recovery:
-
Close the incision using sutures or surgical glue.
-
Allow the animal to recover in an isolated, aerated tank. Monitor for normal behavior and signs of infection.
-
-
Behavioral Observation:
-
Following a recovery period, transfer the animal to an appropriate arena for behavioral observation.
-
Record behaviors of interest (e.g., locomotor activity, reproductive behaviors) using video tracking software.
-
Caption: Experimental workflow for osmotic pump delivery.
Protocol 2: Acute Intracerebral Injection of this compound
This protocol is suitable for observing the immediate behavioral or physiological effects of a single dose of this compound in a freely moving animal.
Materials:
-
This compound peptide (synthetic)
-
Sterile saline solution (appropriate for the species)
-
Guide cannula
-
Dummy cannula
-
Internal injection cannula
-
Hamilton syringe
-
Polyethylene (B3416737) tubing
-
Surgical glue
-
Sutures
-
Stereotaxic apparatus
-
Anesthetic
-
Standard surgical tools
Procedure:
-
Guide Cannula Implantation (pre-experimental surgery):
-
Following the surgical procedures outlined in Protocol 1 (steps 3 and 4), implant a guide cannula aimed at the target brain region.
-
Secure the guide cannula with dental cement and insert a dummy cannula to keep it patent.
-
Allow the animal to recover fully for several days before the injection experiment.
-
-
Preparation for Injection:
-
Prepare the this compound solution as described in Protocol 1.
-
Load a Hamilton syringe with the this compound solution and connect it to the internal injection cannula via polyethylene tubing. Ensure there are no air bubbles in the line.
-
The internal cannula should be cut to a length that extends slightly beyond the tip of the guide cannula to deliver the peptide directly into the brain tissue.
-
-
Injection Procedure:
-
Gently restrain the conscious, freely moving animal. For some species, this may require brief habituation to handling.
-
Remove the dummy cannula from the guide cannula.
-
Slowly insert the internal injection cannula into the guide cannula until it is fully seated.
-
Infuse the desired volume of this compound solution over a period of 1-2 minutes to allow for diffusion and minimize tissue damage.
-
Leave the injection cannula in place for an additional minute to prevent backflow upon withdrawal.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
-
Behavioral Observation:
-
Immediately release the animal into an observation arena.
-
Record and analyze the animal's behavior as described in Protocol 1.
-
Logical Relationships
The choice of delivery technique depends on the experimental question. The following diagram illustrates the decision-making process.
Caption: Decision tree for choosing a delivery method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of this compound and GW-amide on identified central neurons of the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining the Dose-Response Curve of APGW-amide in Snails: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the dose-response curve of the neuropeptide APGW-amide in snails. The protocols outlined below cover behavioral assays, isolated tissue experiments, and electrophysiological recordings, enabling a thorough characterization of the peptide's effects.
This compound (Ala-Pro-Gly-Trp-NH2) is a neuropeptide found in mollusks that plays a significant role in reproductive behaviors and muscle modulation.[1][2][3][4] Understanding its dose-dependent effects is crucial for elucidating its physiological functions and for potential applications in aquaculture or the development of novel pharmacological agents.
Key Applications
-
Neurobiology: Investigate the neural mechanisms underlying reproductive behaviors.
-
Pharmacology: Characterize the potency and efficacy of a native neuropeptide.
-
Toxicology: Assess the impact of environmental endocrine disruptors on reproductive physiology.[1][2][5]
-
Aquaculture: Explore methods to control or enhance reproductive success in commercially important snail species.
Behavioral Assay: Preputium Eversion in Lymnaea stagnalis
This protocol describes an in vivo assay to determine the dose-response relationship of this compound on the eversion of the preputium (a part of the male copulatory organ) in the freshwater snail, Lymnaea stagnalis.[6]
Experimental Protocol
-
Animal Preparation:
-
Use sexually mature snails, identified by their size and reproductive activity.
-
Acclimatize the snails individually in beakers containing a standard snail saline solution for at least 2 hours before the experiment.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in snail saline.
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., 10⁻⁷ M to 10⁻⁴ M).[7] A saline-only solution should be used as a negative control.
-
-
Injection Procedure:
-
Inject a fixed volume (e.g., 100 µl) of the this compound solution or control into the body cavity of the snail.
-
Observe the snail continuously for a set period (e.g., 15-30 minutes) for the occurrence of partial or full preputium eversion.[6]
-
-
Data Collection and Analysis:
-
Record the number of snails showing preputium eversion at each concentration.
-
The response can be quantified as a percentage of snails responding at each dose.
-
Plot the percentage of responding snails against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (half-maximal effective concentration) from the curve.
-
Data Presentation
Table 1: Dose-Response of this compound on Preputium Eversion in Lymnaea stagnalis
| This compound Concentration (M) | Number of Snails Tested | Number of Snails with Eversion | Percentage of Response (%) |
| 0 (Saline Control) | 10 | 0 | 0 |
| 10⁻⁷ | 10 | 1 | 10 |
| 10⁻⁶ | 10 | 4 | 40 |
| 5 x 10⁻⁶ | 10 | 8 | 80 |
| 10⁻⁵ | 10 | 10 | 100 |
| 10⁻⁴ | 10 | 10 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Workflow
Caption: Workflow for the in vivo behavioral assay of this compound.
Isolated Tissue Assay: Preputium Relaxation in Lymnaea stagnalis
This protocol describes an in vitro organ bath experiment to measure the dose-dependent relaxation of the isolated preputium muscle in response to this compound.[6][7]
Experimental Protocol
-
Tissue Dissection and Mounting:
-
Dissect the preputium from a mature snail in cold snail saline.
-
Mount the tissue in an organ bath chamber containing oxygenated (95% O₂ / 5% CO₂) snail saline maintained at a constant temperature (e.g., 20-22°C).[8][9]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline tension is achieved.[9]
-
Induce a contraction with a high potassium solution or a standard agonist (e.g., serotonin (B10506) or dopamine) to ensure tissue viability.
-
-
Cumulative Dose-Response Curve Construction:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁸ M to 10⁻⁴ M).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Collection and Analysis:
-
Record the change in muscle tension (relaxation) at each this compound concentration.
-
Express the relaxation as a percentage of the maximum possible relaxation or as a percentage of a pre-contracted state.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value from the resulting sigmoidal dose-response curve.
-
Data Presentation
Table 2: Dose-Dependent Relaxation of Isolated Preputium by this compound
| This compound Concentration (M) | Mean Relaxation (%) | Standard Deviation |
| 10⁻⁸ | 5.2 | 1.8 |
| 10⁻⁷ | 15.8 | 3.5 |
| 10⁻⁶ | 48.9 | 6.2 |
| 3.63 x 10⁻⁶ | 50.0 | - |
| 10⁻⁵ | 85.4 | 5.1 |
| 10⁻⁴ | 98.2 | 2.3 |
Note: Data is adapted from published findings for illustrative purposes.[7] The half-maximal effective concentration was reported to be 3.63 x 10⁻⁶ M.[7]
Experimental Workflow
Caption: Workflow for the in vitro organ bath experiment.
Electrophysiological Assay on Identified Neurons
This protocol outlines the determination of a dose-response curve for this compound's effect on the membrane potential or specific ion currents of identified snail neurons. This compound has been shown to have both presynaptic and postsynaptic effects.[10]
Experimental Protocol
-
Ganglion Preparation:
-
Dissect the central nervous system (ganglia) from the snail in cold saline.
-
Treat the ganglion with a protease to soften the connective tissue sheath, allowing for electrode penetration.[11]
-
Pin the ganglion in a recording chamber continuously perfused with fresh snail saline.
-
-
Neuron Identification and Recording:
-
Identify target neurons based on their size, position, and electrophysiological properties.
-
Using sharp microelectrodes, impale a neuron to record its membrane potential or voltage-clamp it to measure specific ion currents.[11]
-
-
This compound Application and Dose-Response:
-
Dissolve this compound in the perfusing saline and apply it to the ganglion at increasing concentrations (e.g., 0.5 µM to 10 µM).[10]
-
Record the change in membrane potential (hyperpolarization or depolarization) or the amplitude of the induced current at each concentration.
-
-
Data Analysis:
-
Measure the peak change in membrane potential or current amplitude at each dose.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data with a suitable equation (e.g., Hill equation) to determine the EC₅₀.
-
Data Presentation
Table 3: Dose-Dependent Hyperpolarization of Helix aspersa F2 Neurons by this compound
| This compound Concentration (µM) | Mean Hyperpolarization (mV) | Standard Deviation |
| 0.5 | 2.1 | 0.4 |
| 1.0 | 4.5 | 0.8 |
| 2.5 | 8.9 | 1.2 |
| 5.0 | 13.2 | 1.5 |
| 10.0 | 14.8 | 1.3 |
Note: This data is hypothetical and for illustrative purposes, based on descriptions of this compound's inhibitory effects.[10]
Experimental Workflow
Caption: Workflow for the electrophysiological recording experiment.
This compound Signaling Pathway
While the complete signaling cascade of this compound in snails is not fully elucidated, it is known to act through G-protein coupled receptors (GPCRs). In the marine mollusk Aplysia californica, three receptors for this compound have been identified.[12][13] The peptide's inhibitory effects on some neurons are due to an increase in potassium conductance, leading to hyperpolarization.[10][14]
Caption: Postulated signaling pathway for this compound in snail neurons.
References
- 1. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Organ bath - Wikipedia [en.wikipedia.org]
- 9. cdn.adinstruments.com [cdn.adinstruments.com]
- 10. Actions of this compound and GW-amide on identified central neurons of the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound as an inhibitory neurotransmitter of Achatina fulica Ferussac - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating APGW-amide Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide APGW-amide is a key signaling molecule in many invertebrate species, particularly mollusks, where it plays a crucial role in regulating reproductive behaviors and physiological processes.[1][2] Found in the central nervous system and reproductive tissues, this tetrapeptide (Ala-Pro-Gly-Trp-NH2) has been implicated in penis morphogenesis, copulatory behavior, and gamete maturation.[1][2][3] Understanding the precise function of the this compound gene is of significant interest for developmental biology, neurobiology, and potentially for the development of novel therapeutics or pest control strategies.
These application notes provide detailed protocols for the creation of knockout and knockdown models of the this compound gene. By disrupting the expression of this gene, researchers can elucidate its specific roles in various biological pathways. The following sections offer methodologies for gene knockout using the CRISPR-Cas9 system, primarily suited for the freshwater snail Lymnaea stagnalis, and gene knockdown using RNA interference (RNAi) in the sea slug Aplysia californica. Both species are well-established models in neurobiology and reproductive studies.
Signaling Pathway of this compound
This compound is a neuropeptide that is presumed to act via a G-protein coupled receptor (GPCR) on the surface of target cells.[1] While a specific receptor for this compound has yet to be definitively identified and cloned, a generalized signaling cascade can be proposed based on the common mechanisms of neuropeptide action. Upon binding to its receptor, a conformational change is expected to activate intracellular G-proteins, leading to the modulation of second messenger systems such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3). These second messengers, in turn, would activate downstream protein kinases, ultimately resulting in a cellular response, such as muscle contraction, changes in neuronal excitability, or regulation of gene expression related to growth and reproduction.
Data Presentation
Quantitative Effects of Exogenous this compound Application
The following table summarizes quantitative data from studies where this compound was applied exogenously to model organisms. This data provides a baseline for predicting the outcomes of gene knockout or knockdown studies.
| Model Organism | Parameter Measured | Treatment | Result | Reference |
| Ilyanassa obsoleta (Mud Snail) | Male Penis Length | This compound administration | Dose-dependent increase in penis length | [1] |
| Haliotis discus hannai (Pacific Abalone) | Spawning Frequency (Males) | 10⁻³ M this compound injection | Increased frequency of spawning | [2] |
| Haliotis discus hannai (Pacific Abalone) | Sperm Release (Males) | 10⁻³ M this compound injection | Increased number of released sperm cells | [2] |
| Haliotis discus hannai (Pacific Abalone) | Oocyte Maturation (Females) | >10⁻⁷ M this compound | Enhanced germinal vesicle breakdown | [2] |
| Haliotis asinina (Donkey's Ear Abalone) | Body Growth Rate | 20 ng/g and 200 ng/g BW this compound injections | ~2-fold increase compared to control | [4] |
Expected Quantitative Outcomes of this compound Knockout/Knockdown
This table presents hypothetical data that could be expected from successful knockout (KO) or knockdown (KD) of the this compound gene, based on its known functions. These are proposed endpoints for experimental validation.
| Model Organism | Genetic Modification | Parameter to Measure | Expected Outcome |
| Lymnaea stagnalis | This compound KO | Penile development and eversion frequency | Reduced or absent development; decreased eversion |
| Lymnaea stagnalis | This compound KO | Copulatory behavior success rate | Significant decrease in successful copulation |
| Aplysia californica | This compound KD | Sperm storage and transport efficiency | Impaired efficiency |
| Haliotis spp. | This compound KO/KD | Spawning success in response to stimuli | Reduced or failed spawning |
| Haliotis spp. | This compound KO/KD | Growth rate (body weight and shell length) | Decreased growth rate compared to wild-type |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound in Lymnaea stagnalis
This protocol is designed for the complete knockout of the this compound gene in the freshwater snail Lymnaea stagnalis, a model organism in which CRISPR-Cas9 mediated gene editing has been successfully established.[5]
1. Design of Guide RNAs (gRNAs)
-
Obtain the cDNA sequence for the Lymnaea stagnalis this compound precursor from a public database (e.g., GenBank).
-
Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential gRNA target sites within the coding sequence of the this compound gene.
-
Select 2-3 gRNAs that target an early exon to maximize the probability of generating a loss-of-function mutation. Ensure the gRNAs have high on-target scores and low off-target predictions.
2. Preparation of CRISPR-Cas9 Reagents
-
Synthesize the selected gRNAs using an in vitro transcription kit.
-
Purify the synthesized gRNAs.
-
Obtain or purify high-quality Cas9 nuclease protein.
-
Assemble the ribonucleoprotein (RNP) complex by incubating the gRNA and Cas9 protein together.
3. Microinjection into Lymnaea stagnalis Embryos
-
Collect freshly laid egg capsules from adult snails.
-
Carefully dissect the egg capsules to isolate one-cell stage embryos.
-
Microinject the Cas9-gRNA RNP complex into the cytoplasm of the embryos.
-
Culture the injected embryos in an appropriate medium until they develop into juvenile snails (F0 generation).
4. Screening for Mutations
-
Once the F0 snails have grown to a sufficient size, extract genomic DNA from a small tissue sample (e.g., a piece of the foot).
-
Perform PCR to amplify the region of the this compound gene targeted by the gRNAs.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing of the PCR products to detect the presence of insertions or deletions (indels) resulting from CRISPR-Cas9 activity. Note that F0 animals will be mosaic.[5]
5. Generation of Stable Knockout Lines
-
Raise the F0 snails to sexual maturity.
-
Allow the F0 snails to self-fertilize to produce the F1 generation.[5]
-
Screen the F1 offspring for the presence of the desired mutation as described in step 4.
-
Identify heterozygous and homozygous knockout snails in the F1 generation.
-
Establish stable homozygous knockout lines for subsequent phenotypic analysis.
Protocol 2: RNA Interference (RNAi) Mediated Knockdown of this compound in Aplysia californica
This protocol describes a method for transiently reducing the expression of the this compound gene in the sea slug Aplysia californica using RNA interference. The development of RNAi methodologies in Aplysia is an active area of research.[6]
1. Design and Synthesis of siRNAs
-
Obtain the cDNA sequence for the Aplysia californica this compound precursor.[3][7]
-
Use an siRNA design tool to generate several candidate small interfering RNA (siRNA) sequences targeting the this compound mRNA.
-
Synthesize the designed siRNAs, as well as a scrambled negative control siRNA.
2. Preparation of Neuronal Cultures or In Vivo Injection
-
For In Vitro Studies:
-
Dissect the desired ganglia (e.g., cerebral, pedal) from adult Aplysia.
-
Establish primary neuronal cultures from the ganglia.
-
-
For In Vivo Studies:
-
Acclimate adult Aplysia in individual tanks.
-
3. Delivery of siRNAs
-
For In Vitro Studies:
-
Transfect the cultured neurons with the this compound siRNAs or control siRNAs using a suitable transfection reagent.
-
-
For In Vivo Studies:
-
Inject the siRNAs directly into the hemocoel of the animal.[8] The siRNAs may be complexed with a delivery agent to enhance uptake.
-
4. Incubation and Assessment of Knockdown
-
Incubate the transfected cells or injected animals for 24-72 hours to allow for mRNA degradation.
-
Assessment of Knockdown Efficiency:
-
Extract total RNA from the cultured neurons or from the relevant ganglia of the injected animals.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of this compound mRNA relative to a housekeeping gene. Compare the levels in the this compound siRNA-treated group to the control group.
-
If a specific antibody is available, perform Western blotting or immunohistochemistry to assess the reduction in this compound peptide levels.
-
5. Phenotypic Analysis
-
Following confirmation of successful knockdown, conduct behavioral or physiological assays to determine the functional consequences of reduced this compound expression. This could include observing changes in mating behavior, egg-laying, or neuronal activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning of a cDNA encoding the neuropeptides APGWamide and cerebral peptide 1: localization of APGWamide-like immunoreactivity in the central nervous system and male reproductive organs of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pond snail Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing RNA Interference for Gene Specific Silencing in Aplysia Neurons - Kelsey Martin [grantome.com]
- 7. researchgate.net [researchgate.net]
- 8. RNA from Trained Aplysia Can Induce an Epigenetic Engram for Long-Term Sensitization in Untrained Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic APGW-amide for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing synthetic APGW-amide for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a tetrapeptide (Ala-Pro-Gly-Trp-NH2) first identified in mollusks, where it acts as a neuropeptide involved in the regulation of various physiological processes, including reproduction and growth.[1][2] For in vivo experiments, achieving sufficient concentration in a biocompatible solvent is crucial for accurate dosing and obtaining reliable results. Due to the presence of the hydrophobic tryptophan residue, synthetic this compound can exhibit poor aqueous solubility, leading to challenges in formulation, potential precipitation upon injection, and consequently, inaccurate experimental outcomes.
Q2: What are the key factors influencing the solubility of synthetic this compound?
A2: The solubility of synthetic peptides like this compound is influenced by several factors:
-
Amino Acid Composition: The presence of the hydrophobic tryptophan residue is a primary contributor to its limited water solubility.
-
Peptide Length: As a short peptide, this compound is generally more soluble than longer polypeptides.[3]
-
pH and Net Charge: this compound has a neutral overall charge at physiological pH. Its solubility is lowest at its isoelectric point (pI) and can be increased by adjusting the pH away from the pI.[3]
-
Secondary Structure and Aggregation: Hydrophobic interactions can promote self-aggregation into structures like β-sheets, reducing solubility.[3]
-
Temperature: Gently warming the solution can sometimes improve the solubility of peptides, but excessive heat should be avoided to prevent degradation.[4]
Q3: I am observing precipitation when trying to dissolve this compound in a physiological buffer. What should I do?
A3: If you observe precipitation, it is recommended to start with a systematic troubleshooting approach. First, try dissolving a small amount of the peptide in a minimal volume of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before slowly adding it to your aqueous buffer with gentle agitation.[3][5] This method helps to prevent the immediate aggregation of the peptide in the aqueous environment. Always centrifuge your final solution to remove any undissolved particles before use.[4]
Q4: Are there any chemical modifications that can improve the solubility of this compound?
A4: Yes, several chemical modifications can enhance peptide solubility, although these may alter the peptide's biological activity and should be carefully considered. These include:
-
Pegylation: The addition of polyethylene (B3416737) glycol (PEG) chains can increase hydrophilicity and circulation half-life.
-
Amino Acid Substitution: Replacing a hydrophobic residue with a more hydrophilic one, if permissible for biological activity, can significantly improve solubility.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and improve the solubility of synthetic this compound.
Problem: Lyophilized this compound powder does not dissolve in aqueous buffers (e.g., PBS, saline).
Initial Steps:
-
Assess Peptide Characteristics:
-
Sequence: Ala-Pro-Gly-Trp-NH2
-
Charge at pH 7: Neutral (no acidic or basic side chains, and the C-terminus is amidated).
-
Hydrophobicity: Contains a bulky, hydrophobic tryptophan residue.
-
-
Solubility Testing Workflow: It is crucial to test solubility on a small aliquot of the peptide before attempting to dissolve the entire batch.[3]
Figure 1: Stepwise workflow for testing the solubility of this compound.
Quantitative Data Summary
| Solvent/Condition | Estimated Solubility (mg/mL) | Remarks |
| Water | < 1 | Low due to the hydrophobic tryptophan residue. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Similar to water; salts may slightly decrease solubility. |
| 10% Acetic Acid | 1 - 5 | Protonation of the N-terminus can increase solubility. |
| 0.1% Ammonium (B1175870) Hydroxide (B78521) | 1 - 5 | May improve solubility, but use with caution. |
| Dimethyl Sulfoxide (DMSO) | > 10 | Excellent solvent for hydrophobic peptides. |
| N,N-Dimethylformamide (DMF) | > 10 | Another effective organic solvent for hydrophobic peptides. |
Experimental Protocols
Protocol 1: Solubility Testing of this compound
Objective: To determine the optimal solvent for dissolving synthetic this compound.
Materials:
-
Lyophilized synthetic this compound
-
Sterile deionized water
-
10% (v/v) acetic acid in sterile water
-
0.1% (v/v) ammonium hydroxide in sterile water
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
N,N-Dimethylformamide (DMF), molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 1 mg of lyophilized this compound into five separate sterile microcentrifuge tubes.
-
Test Water: To the first tube, add 100 µL of sterile deionized water. Vortex for 30 seconds. If not fully dissolved, sonicate for 5-10 minutes. Observe for complete dissolution (a clear solution).
-
Test Acidic Conditions: If insoluble in water, add 100 µL of 10% acetic acid to the second tube. Vortex and sonicate as above.
-
Test Basic Conditions: If insoluble in water, add 100 µL of 0.1% ammonium hydroxide to the third tube. Vortex and sonicate.
-
Test Organic Co-solvents:
-
To the fourth tube, add 50 µL of DMSO. Vortex until fully dissolved.
-
To the fifth tube, add 50 µL of DMF. Vortex until fully dissolved.
-
-
Record the solvent in which the peptide completely dissolves.
Protocol 2: Preparation of this compound Stock Solution for In Vivo Injection
Objective: To prepare a soluble and biocompatible formulation of this compound for in vivo experiments.
Procedure:
-
Based on the results from Protocol 1, select the most appropriate solvent system. For in vivo use, minimizing the concentration of organic solvents is critical.
-
Method A (Aqueous-based):
-
If this compound was soluble in 10% acetic acid, dissolve the required amount of peptide in a minimal volume of this solution.
-
Slowly add this solution dropwise into the final volume of sterile PBS (pH 7.4) while vortexing to reach the desired final concentration.
-
Adjust the pH of the final solution to near neutral (7.0-7.4) with dilute NaOH if necessary.
-
-
Method B (Co-solvent-based):
-
Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 10-20 µL per mg of peptide).
-
Slowly add the dissolved peptide solution dropwise into the final volume of sterile PBS (pH 7.4) while vortexing. The final concentration of DMSO should ideally be below 1% to minimize toxicity.[5]
-
-
Final Preparation:
-
Once the final solution is prepared, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining undissolved peptide.
-
Carefully transfer the supernatant to a new sterile tube. This is your final injectable solution.
-
It is recommended to determine the final peptide concentration of the supernatant spectrophotometrically if possible.
-
This compound Signaling Pathway
This compound is a neuropeptide that is thought to exert its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells. While the specific receptor and downstream signaling cascade for this compound are not fully elucidated in all species, it is homologous to other neuropeptide F (NPF) family peptides, which typically signal through GPCRs. The generalized signaling pathway is depicted below.
Upon binding of this compound to its receptor, a conformational change activates an associated G-protein. The activated G-protein then modulates the activity of a downstream effector enzyme, leading to the production of a second messenger, which in turn initiates a cascade of intracellular events culminating in a specific cellular response.[6]
References
- 1. A New Role for Neuropeptide F Signaling in Controlling Developmental Timing and Body Size in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. borea.mnhn.fr [borea.mnhn.fr]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Peptide Solubility Prediction [novoprolabs.com]
- 5. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Preventing degradation of APGW-amide in experimental buffers
18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Preparation of APGW-amide Stock Solution: Reconstitute lyophilized this compound in your experimental buffer to a final concentration of 1 mg/mL.
-
Incubation:
-
Prepare your test samples by diluting the this compound stock solution to a final concentration of 100 µg/mL in the experimental buffer. Prepare separate samples for each condition (e.g., with and without inhibitors).
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
Immediately stop the degradation by adding an equal volume (50 µL) of the quenching solution (1% TFA).
-
Store the quenched samples at -20°C until HPLC analysis.
-
-
HPLC Analysis:
-
Set the UV detector to 280 nm (due to the tryptophan residue in this compound). *## Technical Support Center: this compound Stability
-
This guide provides researchers, scientists, and drug Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Inject a standard volume (e.g., 20 µL) of each quenched sample. development professionals with answers to frequently asked questions and troubleshooting solutions to prevent the degradation of the neuropeptide this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound Run a linear gradient to elute the peptide and its degradation products (e.g., 5% to degradation in experimental buffers?*
This compound degradation is primarily caused by enzymatic activity from peptidases present in biological 65% Mobile Phase B over 30 minutes). 5. Data Analysis:
- samples or tissue extracts. The main enzyme responsible is a dipeptidyl aminopeptidase (B13392206) (DPAP), which cle Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample. A later eluting peak will likely correspond to the more hydrophobic intact peptide, while the earlier eluting peak will be the cleavedaves the peptide bond between the N-terminal Alanine (Ala) and Proline (Pro) residues. This cleavage results in the formation of the dipeptide GW-amide, which may have GW-amide.
- Integrate the peak area of the intact this compound for each time point. different biological activity than the parent tetrapeptide. Additionally, like all peptides, APGW
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.-amide is susceptible to general chemical hydrolysis of its amide bonds, a process that is accelerated by non-optimal pH and elevated temperatures.
Q2: How
- Plot the percentage of remaining this compound versus time to determine the degradation kinetics and calculate the half-life. can I prevent enzymatic degradation of this compound during my experiment?
The most effective way to prevent enzymatic degradation is
Visualizations
This compound Degradation Pathway
Caption: Enzymatic degradation of this compound by Dipeptidyl Peptidase (DPAP).
Experimental Workflow for this compound Stability Assay
} }
Caption: Enzymatic cleavage of this compound by DPAP and its prevention by inhibitors.
| Inhibitor | Target Peptidases | Typical Working Concentration | Notes |
| Bestatin | Leucine aminopeptidase, Aminopeptidase B, Aminopeptidase N (CD13). | = "filled"; |
Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?
Proper handling and storage are critical to maintaining the integrity of this compound. Peptides in solution are significantly less stable than in their lyophilized form.
| Parameter | Recommendation | Rationale |
| ** style = "filled"; |
}
Peptide -> Incubate; Initial Storage** | Store the lyophilized peptide at -20°C or -80°C in a desiccBuffer -> Incubate; Incubate -> Timepoints; Timepoints -> Quench; ated environment. | Low temperature and lack of moisture minimize chemicalQuench -> HPLC; HPLC -> Data; } degradation and hydrolysis. | | Reconstitution | Allow``` Caption: Workflow for assessing the stability of this compound in experimental buffers.
Generalized GPCR Signaling Pathway for Neuropeptides
run_assay -> decision; decision -> implement [label="Yes"]; decision -> end_other Caption: A generalized G- [label="No"]; implement -> retest; retest -> end_ok; } Protein Coupled Receptor (GPCR) signaling cascade for neuropeptides.
Troubleshooting weak or no signal in APGW-amide Western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Western blots for the neuropeptide APGW-amide. Given the small size of this compound, this guide emphasizes protocols and troubleshooting strategies tailored to low molecular weight analytes.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any signal for this compound on my Western blot?
A weak or absent signal is a common issue when working with small peptides like this compound. Several factors could be contributing to this problem:
-
Inefficient Protein Transfer: Small peptides can easily pass through standard nitrocellulose or PVDF membranes. Optimization of the transfer conditions is critical.
-
Low Antibody Affinity or Specificity: The primary antibody may not be binding effectively to this compound.
-
Insufficient Protein Loading: The concentration of this compound in your sample may be below the detection limit of the assay.
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations need to be optimized.
-
Inadequate Blocking: The blocking buffer might be masking the epitope.
-
Peptide Degradation: Ensure samples are properly handled to prevent degradation by proteases.
Q2: How can I improve the transfer efficiency of a small peptide like this compound?
Improving transfer efficiency is crucial for detecting low molecular weight peptides. Consider the following adjustments:
-
Membrane Selection: Use a membrane with a smaller pore size, such as 0.1 or 0.2 µm, to prevent the peptide from passing through.[1] Gelatin-coated nitrocellulose membranes (0.1 µm) have been used successfully for this compound.[2]
-
Transfer Time and Voltage: Reduce the transfer time and voltage to prevent "blow-through." A wet transfer for 45 minutes to 1 hour at a low voltage (e.g., 30V for a 10 cm² membrane) at 4°C is a good starting point.[1]
-
Methanol (B129727) Concentration: The percentage of methanol in the transfer buffer can be optimized. While some protocols for small proteins suggest reducing or eliminating methanol, its effect should be empirically determined for your specific setup.
-
Fixation: After transfer, fixing the peptide to the membrane with a 4% paraformaldehyde solution for 5-10 minutes can significantly improve retention.[2]
Q3: What type of gel is best for separating small peptides like this compound?
Standard Tris-glycine gels are not ideal for resolving very small peptides. A Tricine-SDS-PAGE system is highly recommended as it provides better resolution of proteins and peptides in the low molecular weight range (1-10 kDa).[2]
Q4: My background is very high, obscuring any potential signal. What can I do?
High background can be caused by several factors. Here are some troubleshooting steps:
-
Blocking Buffer: The choice of blocking buffer is critical. If you are using non-fat dry milk, consider switching to 3-5% Bovine Serum Albumin (BSA) or a commercial blocking buffer, as milk proteins can sometimes interfere with antibody binding.
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween 20 (e.g., TBST or PBST).
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Q5: How can I validate the specificity of my primary antibody for this compound?
Antibody validation is essential to ensure you are detecting the correct target.[3][4]
-
Peptide Competition/Blocking: Pre-incubate your primary antibody with a saturating concentration of the immunizing peptide (this compound). This should block the antibody's binding site and lead to a significant reduction or complete disappearance of the band on the Western blot, confirming the specificity of the antibody. A typical starting ratio is 1:5 to 1:10 (antibody:peptide, by weight).[5]
-
Positive and Negative Controls: Use positive controls (e.g., synthetic this compound peptide, or a cell/tissue lysate known to express this compound) and negative controls (e.g., a lysate from a system known not to express the peptide).
Troubleshooting Guide: Weak or No Signal
This section provides a systematic approach to troubleshooting the common problem of a weak or absent signal in this compound Western blots.
Problem Area 1: Sample Preparation and Electrophoresis
| Potential Cause | Recommended Solution |
| Low this compound concentration in the sample | Increase the amount of total protein loaded per well. Consider enriching your sample for this compound through immunoprecipitation or other fractionation techniques. |
| Peptide degradation | Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the preparation process. |
| Poor separation on the gel | Use a Tricine-SDS-PAGE system instead of a standard Tris-glycine gel for better resolution of low molecular weight peptides.[2] |
Problem Area 2: Protein Transfer
| Potential Cause | Recommended Solution |
| Peptide "blow-through" | Use a membrane with a smaller pore size (0.1-0.2 µm).[1] Reduce transfer time and voltage. Consider a wet transfer at low voltage in a cold room. |
| Inefficient transfer from the gel | Ensure good contact between the gel and the membrane, removing any air bubbles. Optimize the methanol concentration in your transfer buffer. |
| Peptide not retained on the membrane | After transfer, fix the membrane with 4% paraformaldehyde for 5-10 minutes.[2] |
Problem Area 3: Immunodetection
| Potential Cause | Recommended Solution |
| Suboptimal primary antibody concentration | Perform a dot blot or a series of Western blots with varying primary antibody dilutions to determine the optimal concentration. |
| Low affinity of primary antibody | Increase the incubation time of the primary antibody (e.g., overnight at 4°C). Ensure the antibody is specific for this compound. |
| Inactive primary or secondary antibody | Check the storage conditions and expiration dates of your antibodies. Avoid repeated freeze-thaw cycles. |
| Suboptimal secondary antibody concentration | Titrate the secondary antibody to find the concentration that provides the best signal amplification without increasing background. |
| Blocking buffer masking the epitope | Try different blocking agents (e.g., switch from non-fat milk to BSA or use a commercial buffer). |
| Insufficient signal from detection reagent | Use a more sensitive chemiluminescent substrate. Ensure the substrate has not expired. Increase the exposure time. |
Experimental Protocols
Detailed Protocol: Western Blotting for this compound (Adapted from van der Horst & Schippers, 1994)
This protocol is specifically designed for the detection of small neuropeptides like this compound.[2]
1. Gel Electrophoresis (Tricine-SDS-PAGE)
-
Prepare a Tricine-SDS-polyacrylamide gel suitable for resolving peptides in the range of 1-10 kDa.
-
Prepare your samples in a suitable sample buffer and heat as required to denature the proteins.
-
Load samples and a low molecular weight protein ladder onto the gel.
-
Run the gel according to standard procedures for Tricine-SDS-PAGE.
2. Electroblotting (Transfer)
-
Equilibrate the gel, gelatin-coated nitrocellulose membrane (0.1 µm pore size), and filter papers in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at a constant current or voltage. Optimization is key; start with a low voltage for a longer duration in a cold environment.
-
After transfer, disassemble the apparatus.
3. Peptide Fixation
-
Immediately immerse the nitrocellulose membrane in a 4% paraformaldehyde solution for 5-10 minutes at room temperature.[2]
-
Wash the membrane thoroughly with distilled water.
4. Blocking
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
5. Primary Antibody Incubation
-
Dilute the primary anti-APGW-amide antibody in the blocking buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
7. Detection
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system or X-ray film.
Protocol: Dot Blot for Antibody Optimization
A dot blot is a simple and effective way to determine the optimal antibody concentration without running a full Western blot.
-
Sample Application: Spot 1-2 µL of your sample (e.g., different concentrations of synthetic this compound and your experimental lysate) directly onto a dry nitrocellulose or PVDF membrane. Let the spots air dry completely.
-
Blocking: Block the membrane as you would for a Western blot (e.g., 1 hour at room temperature in 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Cut the membrane into strips, and incubate each strip with a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) for 1 hour at room temperature.
-
Washing: Wash the strips three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate all strips with the same dilution of your secondary antibody for 1 hour at room temperature.
-
Washing and Detection: Wash the strips as before and proceed with chemiluminescent detection. The dilution of the primary antibody that gives the strongest signal with the lowest background is the optimal concentration to use for your Western blots.
Visualizations
Caption: Workflow for this compound Western Blotting.
References
- 1. lifetein.com [lifetein.com]
- 2. Western blotting of formaldehyde-fixed neuropeptides as small as 400 daltons on gelatin-coated nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.origene.com [cdn.origene.com]
- 4. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Reducing non-specific binding in APGW-amide immunohistochemistry
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding in APGW-amide immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunohistochemistry?
A1: Non-specific binding is the undesirable attachment of primary or secondary antibodies to sites other than the intended antigen. This can be caused by various factors, including electrostatic interactions, hydrophobic binding to proteins and lipids, or cross-reactivity of antibodies with unintended epitopes.[1] This phenomenon is a primary source of high background staining, which can obscure specific signals and lead to false-positive results.[2]
Q2: Why is my background staining so high in my this compound IHC experiment?
A2: High background staining in neuropeptide IHC, including for this compound, can stem from several sources:
-
Endogenous Enzyme Activity: Tissues may contain endogenous peroxidases or phosphatases that react with the detection system, causing background signal.[3][4][5] This is particularly problematic in tissues with high blood content.[3]
-
Insufficient Blocking: Inadequate blocking can leave non-specific binding sites on the tissue open for antibodies to attach, often via Fc receptors on cell membranes.[3][6]
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to it binding to low-affinity, non-target sites.[2][4][7]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins within the tissue sample, especially when the primary antibody and the tissue are from the same species (e.g., mouse-on-mouse staining).[5][8]
-
Fixation Issues: Over-fixation with aldehydes like paraformaldehyde can create cross-links that increase non-specific binding and autofluorescence.[9]
Q3: What are the most effective blocking agents for this compound immunohistochemistry?
A3: The choice of blocking agent is critical for minimizing non-specific binding. Common and effective options include:
-
Normal Serum: Using normal serum from the same species as the secondary antibody is a widely used method.[3][6] The immunoglobulins in the serum bind to non-specific sites, preventing the primary and secondary antibodies from doing so.[3]
-
Bovine Serum Albumin (BSA) or Casein: These protein-based solutions can also block non-specific hydrophobic and ionic interactions.[1] Be cautious when using biotin-based detection systems, as non-fat dry milk (casein) contains biotin.[6]
-
Pre-formulated Blocking Buffers: Commercial blocking buffers are also available, which are often optimized for performance and stability.
Q4: Can the fixation method affect non-specific binding for neuropeptides like this compound?
A4: Yes, the fixation method is crucial. For neuropeptides, perfusion with 4% paraformaldehyde is a common and recommended starting point to ensure good antigen preservation and tissue morphology.[9] However, over-fixation can mask the antigen epitope and increase background staining.[9] Using non-aldehyde fixatives or treating aldehyde-fixed samples with agents like sodium borohydride (B1222165) can help reduce autofluorescence, a form of background.
Troubleshooting Guide: Non-Specific Binding
This guide addresses specific problems related to non-specific binding and high background in this compound IHC.
Problem 1: High, Uniform Background Staining
High background across the entire tissue section can make it difficult to distinguish the specific signal.
Troubleshooting Decision Tree for High Background
Caption: Troubleshooting flowchart for high background staining issues.
Quantitative Summary: Common Causes and Solutions
| Potential Cause | Recommended Solution | Concentration/Time | Reference |
| Endogenous Peroxidase Activity | Quench with hydrogen peroxide (H₂O₂) before primary antibody incubation. | 0.3% - 3% H₂O₂ for 10-15 minutes. | [3][5][8] |
| Endogenous Alkaline Phosphatase | Inhibit with Levamisole. | 1-2 mM Levamisole. | [3][4][6] |
| Insufficient Blocking | Increase incubation time or change blocking agent. Use normal serum from the secondary antibody host species. | 5-10% Normal Serum for 30-60 minutes. | [3][5][9] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal dilution. | Start with manufacturer's recommended dilution and perform a dilution series. | [2][4][7] |
| Secondary Antibody Non-specific Binding | Run a negative control (no primary antibody). Use a pre-adsorbed secondary antibody. | N/A | [4][5][8] |
| Insufficient Washing | Increase the number and/or duration of wash steps. | 3 changes of wash buffer for 5 minutes each. | [2][10] |
Problem 2: Non-Specific Staining in Specific Structures (False Positives)
Staining appears in unexpected locations or cell types, which may be due to antibody cross-reactivity or the presence of endogenous molecules.
Quantitative Summary: Causes and Solutions for False Positives
| Potential Cause | Recommended Solution | Concentration/Time | Reference |
| Endogenous Biotin (if using Biotin-based detection) | Use an Avidin/Biotin blocking kit before primary antibody incubation. Or, switch to a polymer-based detection system. | Follow kit manufacturer's protocol. | [5][6] |
| Fc Receptor Binding | Ensure adequate blocking with normal serum. Using F(ab) fragments of the antibody can also eliminate Fc-mediated binding. | 5-10% Normal Serum for 30-60 minutes. | [1][3][11] |
| Primary/Secondary Antibody Cross-Reactivity | Validate antibody specificity. Ensure the primary antibody is suitable for IHC. Use a secondary antibody that is highly cross-adsorbed. | N/A | [3][4] |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry Workflow for this compound
This protocol provides a general framework. Optimization is required for specific antibodies and tissues.[9]
General this compound IHC Workflow
Caption: A standard workflow for immunohistochemical staining.
-
Tissue Preparation:
-
Perfuse animal with 4% paraformaldehyde in PBS.[9]
-
Post-fix tissue overnight at 4°C.[9]
-
Process for paraffin (B1166041) embedding or prepare frozen sections (e.g., 20-40 µm).[4][9]
-
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in Xylene (2 changes, 5 min each).[10]
-
Immerse in 100% Ethanol (B145695) (2 changes, 3 min each).[10]
-
Immerse in 95% and 70% Ethanol (3 min each).[10]
-
Rinse in deionized water.[10]
-
-
Antigen Retrieval (if necessary for FFPE):
-
Endogenous Peroxidase Quenching (for HRP detection):
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Counterstaining, Dehydration, and Mounting:
Protocol 2: this compound Signaling Pathway
This compound is an RF-amide neuropeptide that exerts its effects through G protein-coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase.[10]
This compound Signaling Pathway
Caption: this compound signaling via Gi/o-coupled receptors.[10]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. qedbio.com [qedbio.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. Basics of the Blocking Step in IHC [nsh.org]
- 7. sinobiological.com [sinobiological.com]
- 8. bma.ch [bma.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mblbio.com [mblbio.com]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
Technical Support Center: Optimizing Fixation for APGW-Amide Immunoreactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their fixation protocols for the successful preservation and detection of APGW-amide immunoreactivity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for preserving this compound immunoreactivity during fixation?
A1: The most critical factor is the choice of fixative and the fixation method. Neuropeptides like this compound are small molecules that can be easily lost or have their epitopes masked during prolonged or harsh fixation.[1][2] Therefore, a well-optimized fixation protocol is paramount.
Q2: Which fixatives are recommended for this compound immunohistochemistry?
A2: For neuropeptide immunohistochemistry, paraformaldehyde (PFA) is a commonly used fixative. A 4% PFA solution is a good starting point for many applications.[3] Glutaraldehyde can also be used, often in combination with PFA, to improve ultrastructural preservation, but it may increase the risk of masking epitopes.[4] For some applications, rapid freezing of unfixed tissue can also be a viable option, especially if post-fixation is employed on the sectioned tissue.[5]
Q3: Should I use perfusion or immersion fixation for my tissue samples?
A3: Perfusion is generally the recommended method for whole organs or larger tissue samples, such as the brain. It ensures a more rapid and uniform fixation throughout the tissue, which is crucial for preserving the integrity of neuropeptides. Immersion fixation is more suitable for small tissue pieces or cell cultures.[4]
Q4: How long should I fix my tissues?
A4: The optimal fixation time depends on the size of the tissue and the fixative used. Over-fixation can lead to epitope masking, while under-fixation will result in poor tissue preservation and loss of immunoreactivity. For perfusion with 4% PFA, a post-fixation period of a few hours to overnight is often sufficient. It is crucial to optimize this step for your specific antibody and tissue.
Q5: Can I store tissues after fixation?
A5: Yes, after fixation, tissues can be stored in a buffer solution (e.g., PBS with a cryoprotectant like sucrose) at 4°C for a period of time before sectioning. For long-term storage, unfixed tissue can be rapidly frozen and stored at -80°C.[5]
Troubleshooting Guide
Problem 1: Weak or No this compound Signal
| Potential Cause | Recommended Solution |
| Inadequate Fixation | The fixative may not have penetrated the tissue sufficiently, or the fixation time was too short, leading to the degradation of the this compound peptide. Ensure proper perfusion technique and optimize the post-fixation time.[6] |
| Over-fixation | Excessive cross-linking by the fixative can mask the epitope recognized by the primary antibody. Reduce the fixation time or the concentration of the fixative. Consider performing antigen retrieval to unmask the epitope.[2][6] |
| Loss of Peptide | Neuropeptides can be washed out during processing.[1] Ensure all washing steps are gentle and not excessively long. |
| Primary Antibody Issues | The primary antibody concentration may be too low, or the antibody may have lost its activity. Try a range of antibody dilutions and ensure proper storage of the antibody.[7] |
| Low Protein Expression | The expression level of this compound in your tissue might be below the detection limit of your protocol. Consider using signal amplification methods.[6] |
Problem 2: High Background Staining
| Potential Cause | Recommended Solution |
| Non-specific Primary Antibody Binding | The primary antibody may be cross-reacting with other molecules in the tissue. Increase the stringency of your washes or try a different blocking solution.[8] |
| Non-specific Secondary Antibody Binding | The secondary antibody may be binding non-specifically. Ensure you are using a secondary antibody that is pre-adsorbed against the species of your tissue sample. Also, run a control without the primary antibody.[6][9] |
| Endogenous Peroxidase Activity | If using an HRP-based detection system, endogenous peroxidases in the tissue can cause high background. Include a quenching step with hydrogen peroxide (H2O2) before primary antibody incubation.[9] |
| Issues with Blocking | Inadequate blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[6][7] |
Problem 3: Poor Tissue Morphology
| Potential Cause | Recommended Solution |
| Delayed Fixation | Autolysis can occur if there is a delay between tissue harvesting and fixation, leading to deterioration of the tissue structure.[6] Fix the tissue as quickly as possible after dissection. |
| Inadequate Perfusion | An incomplete or uneven perfusion can result in poor fixation in certain areas of the tissue. Ensure the perfusion is performed correctly, with the fixative solution flowing freely through the vasculature. |
| Freezing Artifacts | If using frozen sections, ice crystal formation can damage the tissue morphology. Ensure rapid freezing of the tissue and use a cryoprotectant. |
| Sectioning Issues | Problems during sectioning, such as a dull blade or incorrect temperature, can lead to morphological artifacts. Ensure your microtome or cryostat is properly maintained and optimized for your tissue type.[6] |
Experimental Protocols
General Protocol for Perfusion Fixation and Immunohistochemistry of this compound
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and washing steps may be necessary for specific applications.
-
Animal Anesthesia and Perfusion:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a transcardial perfusion, first with a saline solution to clear the blood, followed by cold 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
-
Tissue Dissection and Post-Fixation:
-
Dissect the tissue of interest.
-
Post-fix the tissue in 4% PFA for 4-6 hours at 4°C.
-
-
Cryoprotection:
-
Transfer the tissue to a 30% sucrose (B13894) solution in PBS and store at 4°C until the tissue sinks.
-
-
Sectioning:
-
Freeze the tissue and cut sections (e.g., 20-40 µm) on a cryostat or freezing microtome.
-
Collect sections in a cryoprotectant solution for free-floating immunohistochemistry or mount them on slides.
-
-
Immunohistochemical Staining:
-
Wash sections in PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody: Incubate sections with the primary antibody against this compound at the optimized dilution overnight at 4°C.
-
Washing: Wash sections multiple times in PBS.
-
Secondary Antibody: Incubate sections with the appropriate fluorescently-labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash sections multiple times in PBS.
-
Visualization: For fluorescently-labeled antibodies, mount the sections with an anti-fade mounting medium. For enzyme-conjugated antibodies, incubate with the appropriate substrate (e.g., DAB for HRP) to develop the color reaction.
-
Mounting and Coverslipping: Mount the stained sections onto slides and coverslip.
-
Visualizations
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. sysy.com [sysy.com]
- 3. Optimization of protocols for pre-embedding immunogold electron microscopy of neurons in cell cultures and brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fixation procedure for ultrastructural investigation of synaptic connections in resected human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical procedures for the demonstration of peptide- and tyrosine hydroxylase-containing nerve fibers in cryostat sections of unfixed rapidly frozen tissue stored for long periods of time. A study on heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. documents.cap.org [documents.cap.org]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Overcoming issues with APGW-amide stability during long-term storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues with APGW-amide during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound (Ala-Pro-Gly-Trp-NH2) is a neuropeptide found in mollusks that plays a significant role in reproductive behaviors and growth.[1][2][3] The stability of the peptide is critical for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the generation of impurities that may interfere with assays.
Q2: What are the optimal conditions for long-term storage of lyophilized this compound?
For long-term storage, lyophilized this compound powder should be stored in a freezer at -20°C or, preferably, -80°C.[1][4][5][6] The container should be tightly sealed to protect it from moisture and light.[6][7] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly accelerate degradation.[6][7]
Q3: How should I store this compound once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[5][6] For maximum stability, stock solutions should be prepared, aliquoted into single-use volumes, and stored frozen at -20°C or -80°C.[8][9] This practice avoids repeated freeze-thaw cycles, which can damage the peptide.[6][7] For short-term storage of a few days, refrigeration at 2-8°C may be acceptable.[9]
Q4: My experimental results are inconsistent. Could the trifluoroacetic acid (TFA) salt be the cause?
Yes. This compound is often supplied as a TFA salt, which is a remnant of the HPLC purification process.[1][10] This TFA content can be as high as 10-45% and may interfere with cellular assays, sometimes inhibiting proliferation or having other unintended effects.[10] If you suspect TFA interference, consider using a peptide that has undergone a salt exchange or TFA removal service.[8][10]
Troubleshooting Guide
Issue 1: I'm observing a decrease in the biological activity of my this compound solution over time.
A loss of activity is a primary indicator of peptide degradation. Several factors could be responsible.
-
Improper Storage: Storing the solution at room temperature or 4°C for extended periods can lead to chemical degradation.[8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a common cause of peptide degradation.[6][7]
-
Oxidation: The Tryptophan (Trp) residue in the this compound sequence is susceptible to oxidation, especially when exposed to air.[4][7]
-
Hydrolysis: The C-terminal amide bond or peptide backbone can be cleaved by hydrolysis, a process accelerated by moisture and non-optimal pH.[11][12]
Recommended Actions:
-
Review Storage Protocol: Ensure you are following best practices. Reconstituted peptides should be aliquoted and stored at -20°C or -80°C.[6]
-
Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment to avoid freeze-thaw damage.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from lyophilized powder.
-
Consider Inert Gas: When storing solutions long-term, purging the vial headspace with an inert gas like argon or nitrogen can minimize oxidation.[4][7]
Issue 2: My HPLC analysis shows multiple peaks, but the peptide was pure upon receipt.
The appearance of new peaks in an HPLC chromatogram indicates the formation of degradation products or impurities.
-
Oxidized this compound: The oxidation of the Tryptophan residue will result in a new, more polar species that typically elutes earlier than the parent peptide in reverse-phase HPLC.
-
Hydrolysis Products: Cleavage of the peptide can result in smaller fragments. Enzymatic degradation in biological samples can lead to the formation of GW-amide and other products.[13][14]
-
Aggregation: Peptides can sometimes form aggregates, which may appear as broad or poorly resolved peaks.[15]
Recommended Actions:
-
Characterize Impurities: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weights of the new peaks and determine their identities.[13][16]
-
Perform a Forced Degradation Study: Intentionally exposing the peptide to harsh conditions (e.g., acid, base, oxidant, heat) can help identify potential degradation products and their chromatographic behavior (see Protocol 3).
-
Check Buffer pH: The stability of peptides is often pH-dependent. Ensure your storage and experimental buffers are within an optimal pH range, typically pH 5-7.[5]
Data and Protocols
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Key Considerations |
| Lyophilized Powder | Short-Term (days to weeks) | Room Temperature or 4°C | Keep sealed and protected from light.[5] |
| Lyophilized Powder | Long-Term (months to years) | -20°C to -80°C | Allow vial to reach room temperature before opening to prevent moisture condensation.[1][7] |
| In Solution | Short-Term (days) | 2-8°C | Use sterile buffers; pH 5-7 is optimal.[5] |
| In Solution | Long-Term (weeks to months) | -20°C to -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles.[6][8] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation rates.[17] | Store at or below -20°C.[1] |
| Moisture | Promotes hydrolysis of peptide and amide bonds.[4][17] | Store lyophilized powder in a desiccator; use anhydrous solvents for reconstitution if possible.[5][6] |
| Oxygen | Can oxidize the Tryptophan (Trp) residue.[7] | Store under an inert atmosphere (N₂ or Ar); use deoxygenated buffers.[4] |
| pH | Non-optimal pH can catalyze hydrolysis and deamidation.[9] | Maintain solutions at a slightly acidic to neutral pH (5-7).[5] |
| Freeze-Thaw Cycles | Physical stress can lead to peptide degradation and aggregation.[6] | Prepare single-use aliquots. |
| Enzymatic Activity | Proteases/peptidases in biological samples can cleave the peptide.[11][13] | Add protease inhibitors to biological samples if compatible with the assay. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This prevents moisture from condensing on the cold powder.[18]
-
Solvent Selection: Consult the manufacturer's data sheet for the recommended solvent. For many peptides, sterile, purified water or a buffer (e.g., phosphate (B84403) buffer at pH 7) is appropriate.[10]
-
Reconstitution: Gently add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or invert the vial to ensure the peptide dissolves completely.[18] Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately divide the stock solution into single-use, low-protein-binding polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Stability Assessment of this compound using RP-HPLC
This protocol allows for the quantification of the remaining intact peptide over time.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer or solution of interest.
-
Time Zero (T₀) Analysis: Immediately after preparation, inject a sample onto a reverse-phase HPLC (RP-HPLC) system.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot, bring it to the analysis temperature, and inject it into the HPLC system.
-
Chromatography Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient: A linear gradient, for example, from 5% to 60% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.[13]
-
-
Data Analysis: Calculate the percentage of the intact this compound peak area at each time point relative to the total peak area. The loss of the main peak area over time indicates degradation.
Protocol 3: Forced Degradation Study of this compound
This study helps to identify potential degradation products and degradation pathways.
-
Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., water or a weak buffer).
-
Apply Stress Conditions: Aliquot the solution and expose each to a different stress condition in parallel with a control sample stored at -80°C.
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.
-
Thermal Stress: Incubate a solution at 60°C.
-
-
Time Points: Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by RP-HPLC and LC-MS to separate and identify the degradation products formed under each condition.[19]
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified degradation pathways for this compound.
Caption: Experimental workflow for peptide stability testing.
References
- 1. APGWamide (98% purity, 10 x 5 mg/tube) peptide [novoprolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. APGWamide-related peptide 3 RPGW for Life Science Research-Mol Scientific. [mol-scientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polypeptide.com [polypeptide.com]
- 13. borea.mnhn.fr [borea.mnhn.fr]
- 14. researchgate.net [researchgate.net]
- 15. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptidesystems.com [peptidesystems.com]
- 18. APGW amide (Lymnae stagnalis) [phoenixbiotech.net]
- 19. ijsra.net [ijsra.net]
Technical Support Center: Minimizing Variability in APGW-amide Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in APGW-amide bioassays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound is a neuropeptide found in many mollusk species.[1][2] It is known to be involved in the regulation of reproductive behavior and the development of male sexual organs.[1][2][3] Notably, it has been identified as a penis morphogenic factor (PMF), playing a crucial role in processes like penis eversion and growth.[1][3][4]
Q2: What is the mechanism of action for this compound?
This compound is thought to act as a neurotransmitter or neuromodulator by binding to a G protein-coupled receptor (GPCR) on the cell surface.[3] While the specific subtype of GPCR is a subject of ongoing research, the binding of this compound is expected to initiate an intracellular signaling cascade through a second messenger system, which may involve protein phosphorylation.[3]
Q3: What are the common types of bioassays used to study this compound activity?
Common bioassays for this compound focus on its physiological effects, including:
-
Muscle Contraction/Relaxation Assays: These in vitro assays measure the effect of this compound on the contraction or relaxation of isolated molluscan muscle tissues, such as the anterior byssus retractor muscle (ABRM) of mussels or the crop of land snails.[5][6][7]
-
Penis Morphogenesis (Imposex) Assays: These in vivo assays assess the ability of this compound to induce the development of male sexual characteristics, such as a penis, in female snails.[8]
-
Behavioral Assays: These experiments observe changes in reproductive behaviors in response to this compound administration.[9]
Q4: How should this compound peptide be prepared and stored for bioassays?
For optimal results, this compound should be handled with care. It is typically supplied as a lyophilized powder and should be stored at -20°C or below, protected from light. Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation. The peptide should be dissolved in a sterile, high-purity solvent appropriate for the specific bioassay. For many applications, sterile water or a buffered saline solution is suitable. It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
High variability in bioassay results can obscure the true biological effects of this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Background Signal | - Contamination of reagents or labware.- Non-specific binding of the peptide to the assay components.- Autofluorescence of cells or tissues. | - Use sterile, high-purity reagents and dedicated labware.- Include appropriate blocking agents in the assay buffer.- Run control wells without the peptide to determine baseline signal. |
| Low Signal-to-Noise Ratio | - Suboptimal peptide concentration.- Insufficient incubation time.- Low receptor expression in the chosen cell or tissue type.- Degradation of the this compound peptide. | - Perform a dose-response experiment to determine the optimal peptide concentration.- Optimize incubation time.- Select a cell line or tissue known to express the this compound receptor.- Ensure proper storage and handling of the peptide; prepare fresh solutions. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health.- Inconsistent preparation of reagents.- Fluctuations in environmental conditions (e.g., temperature, humidity).- Pipetting errors. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and use calibrated equipment.- Maintain stable and controlled environmental conditions.- Use calibrated pipettes and consistent pipetting techniques. |
| Edge Effects in Plate-Based Assays | - Uneven temperature or humidity across the microplate.- Evaporation from wells on the edge of the plate. | - Incubate plates in a humidified chamber.- Avoid using the outer wells of the plate for critical samples. |
| Unexpected Pharmacological Responses | - Presence of antagonists or other interfering substances in the sample matrix.- Cross-reactivity with other receptors. | - Purify samples to remove potential interfering substances.- Use specific antagonists to confirm the involvement of the this compound receptor. |
Experimental Protocols
Below are detailed methodologies for two key this compound bioassays.
In Vitro Muscle Contraction Bioassay
This protocol is adapted from studies on molluscan smooth muscle preparations.[5][6][7]
Objective: To measure the modulatory effect of this compound on the contraction of isolated molluscan muscle.
Materials:
-
Anterior byssus retractor muscle (ABRM) from Mytilus edulis (sea mussel).
-
Artificial seawater (ASW) as a physiological saline solution.
-
This compound stock solution.
-
Force transducer and recording apparatus.
-
Organ bath with aeration.
Procedure:
-
Dissect the ABRM from the sea mussel and mount it in an organ bath containing aerated ASW at a constant temperature (e.g., 20°C).
-
Connect the muscle to a force transducer to record isometric contractions.
-
Allow the muscle to equilibrate for at least 30 minutes, with periodic washes with fresh ASW, until a stable baseline tension is achieved.
-
Induce a stable contraction using a stimulus such as acetylcholine (B1216132) or high potassium solution.
-
Once the contraction has reached a plateau, add this compound to the organ bath at the desired final concentration.
-
Record the change in muscle tension over time. This compound may cause relaxation or potentiation of the contraction.
-
After the response has stabilized, wash the muscle thoroughly with ASW to return to baseline.
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
Data Analysis: Express the response to this compound as a percentage of the initial contraction or as a change in tension (in grams or millinewtons). Plot the dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
In Vivo Penis Morphogenesis (Imposex) Bioassay
This protocol is based on studies inducing imposex in female snails.[8]
Objective: To determine the effect of this compound on the development of male sexual characteristics in female snails.
Materials:
-
Female mud snails (Ilyanassa obsoleta).
-
This compound stock solution.
-
Vehicle control (e.g., saline solution).
-
Aquaria with appropriate seawater and food.
-
Dissecting microscope and calipers.
Procedure:
-
Acclimate female snails in laboratory aquaria for at least one week.
-
Prepare different concentrations of this compound in the vehicle solution.
-
Divide the snails into experimental groups, including a vehicle control group and several this compound treatment groups.
-
Administer the this compound or vehicle control to the snails via injection or by adding it to the aquarium water. Dosing may be repeated over a period of several days or weeks. A threshold dose as low as 10⁻¹⁶ moles has been shown to induce imposex.[8]
-
Maintain the snails under controlled conditions for the duration of the experiment (e.g., 2-4 weeks).
-
At the end of the experimental period, sacrifice the snails and examine them under a dissecting microscope.
-
Measure the length of any developed penis bud using calipers.
Data Analysis: Calculate the percentage of females in each group that developed a penis (imposex incidence). Measure the average penis length for each group. Compare the results from the this compound treated groups to the control group using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Putative this compound signaling pathway via a G protein-coupled receptor.
Caption: General experimental workflow for an in vitro this compound bioassay.
References
- 1. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an antagonist of molluscan neuropeptide APGWamide with a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New APGW-amide Antibody
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of a new antibody targeting the neuropeptide APGW-amide.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to validate the specificity of my new this compound antibody?
A1: The initial and most critical step is to determine if the antibody recognizes the this compound peptide in a controlled, in-vitro system. We recommend starting with a Peptide-ELISA and a Western Blot using a peptide competition assay. These tests will confirm direct binding to the target peptide and can reveal potential cross-reactivity.
Q2: My antibody works in ELISA but not in Western Blot or Immunohistochemistry (IHC). What could be the reason?
A2: This is a common issue and often relates to how the antigen is presented in different applications. In an ELISA, the peptide is often directly coated onto the plate, preserving its native conformation. In Western Blotting, proteins are denatured, and in IHC, tissues undergo fixation, which can alter or mask the epitope your antibody is supposed to recognize.[1] The antibody may be specific to a conformational epitope that is lost during the denaturation or fixation processes.
Q3: What are considered the gold-standard negative controls for antibody validation?
A3: The most robust negative controls are tissues or cell lines where the target protein is known to be absent.[2][3] The best approach is to use knockout (KO) or knockdown (KD) models, where the gene encoding the this compound precursor has been silenced or removed.[4][5][6][7] This provides the strongest evidence that your antibody is specific to the target.
Q4: How can I be sure my antibody isn't binding to other similar peptides?
A4: this compound belongs to a family of related neuropeptides.[8] To ensure specificity, you should perform a peptide competition ELISA or Western Blot. In this assay, you pre-incubate the antibody with an excess of the this compound peptide, which should block its binding to the target on the membrane or plate.[9] You should also test for cross-reactivity by performing the same experiment with other structurally similar peptides.
Experimental Validation Workflow
A logical workflow is essential for systematically validating your antibody. The following diagram outlines the recommended steps, from initial binding checks to application-specific validation.
Caption: Workflow for validating a new this compound antibody.
Troubleshooting Guides
Western Blotting: No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue after transfer. Optimize transfer time and voltage. For small peptides like this compound, use a membrane with a smaller pore size (e.g., 0.22 µm PVDF).[10] |
| Low Abundance of this compound | Increase the total protein loaded per well (up to 50-100 µg).[11] Use tissues or cell lines known to have high expression of this compound as a positive control.[12][13] |
| Poor Antibody-Antigen Binding | Optimize the primary antibody concentration by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[10] Increase the incubation time (e.g., overnight at 4°C).[10] |
| Epitope Masking | The epitope may be destroyed by the SDS and reducing agents in the loading buffer. Try running a non-denaturing (native) PAGE. |
Immunohistochemistry (IHC): High Background Staining
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the stringency of wash steps using a buffer with a mild detergent like Tween-20. Perform a blocking step with normal serum from the same species as the secondary antibody. |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide (H₂O₂) before primary antibody incubation.[14] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background. |
| Cross-Reactivity with Other Proteins | Perform a peptide competition assay. Pre-incubate the antibody with an excess of the this compound peptide before applying it to the tissue section. A significant reduction in staining indicates specificity.[9] |
Experimental Protocols
Protocol 1: Peptide Competition Western Blot
This protocol is designed to confirm that the antibody specifically recognizes the this compound peptide.
-
Prepare Two Antibody Solutions:
-
Unblocked Antibody: Dilute the primary this compound antibody to its optimal working concentration in blocking buffer (e.g., 5% non-fat milk in TBST).
-
Blocked Antibody: In a separate tube, pre-incubate the same dilution of the primary antibody with a 100-fold molar excess of the synthetic this compound peptide for 1-2 hours at room temperature with gentle agitation.[9]
-
-
Sample Preparation & Electrophoresis: Prepare tissue or cell lysates known to express this compound.[15][16] Separate 30-50 µg of protein per lane using SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10][11]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding.[10]
-
Antibody Incubation: Cut the membrane in half (if loading identical samples). Incubate one half with the "Unblocked Antibody" solution and the other half with the "Blocked Antibody" solution overnight at 4°C.[10]
-
Washing: Wash the membranes three times for 10 minutes each with TBST.[10][11]
-
Secondary Antibody Incubation: Incubate both membrane halves with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membranes again as in step 6. Add a chemiluminescent substrate and visualize the bands using an imaging system.[11]
Expected Result: A band corresponding to the this compound precursor should be visible on the membrane incubated with the unblocked antibody, while this band should be absent or significantly reduced on the membrane incubated with the blocked antibody.
Protocol 2: Indirect Peptide ELISA
This protocol quantifies the antibody's ability to bind directly to the this compound peptide.
-
Plate Coating: Dilute the synthetic this compound peptide to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[17] Add 100 µL to the wells of a 96-well microplate. Incubate overnight at 4°C.[17][18]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBST: 1X PBS with 0.05% Tween-20).[18]
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) and incubate for 1-2 hours at room temperature.[18][19]
-
Primary Antibody Incubation: Wash the plate as in step 2. Prepare serial dilutions of your primary this compound antibody in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at 37°C.[17][18] Include a "no primary antibody" well as a negative control.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., anti-rabbit HRP) to each well and incubate for 1 hour at room temperature.[17]
-
Detection: Wash the plate five times. Add 100 µL of a suitable substrate (e.g., TMB) to each well.[17] Allow the color to develop.
-
Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
Quantitative Data Summary
Table 1: Peptide Competition ELISA Results
This table shows example data from a peptide competition ELISA, demonstrating specificity. The assay measures the binding of the this compound antibody in the presence of competing peptides.
| Competing Peptide (100x Molar Excess) | Antibody Dilution | Average Absorbance (OD 450nm) | % Inhibition |
| None (Control) | 1:1000 | 1.852 | 0% |
| This compound | 1:1000 | 0.124 | 93.3% |
| Related Peptide A (e.g., LWamide) | 1:1000 | 1.798 | 2.9% |
| Unrelated Peptide B | 1:1000 | 1.833 | 1.0% |
A high percentage of inhibition by the target peptide (this compound) and low inhibition by other peptides indicates high specificity.
Table 2: Western Blot Densitometry from Knockdown Validation
This table summarizes quantitative analysis of Western blot bands from a validation experiment using RNA interference (RNAi) to knock down the expression of the this compound precursor gene.
| Sample | Target Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity | Normalized Target Expression |
| Control Lysate | 98,540 | 99,120 | 1.00 |
| Scrambled siRNA Lysate | 97,990 | 98,850 | 0.99 |
| This compound siRNA 1 Lysate | 10,150 | 99,500 | 0.10 |
| This compound siRNA 2 Lysate | 8,890 | 98,200 | 0.09 |
A significant reduction in the normalized target expression in the siRNA-treated samples confirms the antibody's specificity for the protein encoded by the target gene.[4]
This compound Signaling Pathway
While the complete signaling pathway for this compound is not fully elucidated in all species, it is known to be a neuropeptide that often acts through G-protein coupled receptors (GPCRs) to modulate neuronal activity and reproductive behaviors in mollusks.[12][20]
Caption: Hypothetical this compound signaling pathway via a GPCR.
References
- 1. hellobio.com [hellobio.com]
- 2. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. A proposal for validation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First proposal of strategies for validating antibody specificity | Drug Discovery News [drugdiscoverynews.com]
- 6. biocompare.com [biocompare.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fabgennix.com [fabgennix.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. research.stowers.org [research.stowers.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. mdpi.com [mdpi.com]
- 17. affbiotech.cn [affbiotech.cn]
- 18. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 19. immunoreagents.com [immunoreagents.com]
- 20. researchgate.net [researchgate.net]
Best practices for handling and storing lyophilized APGW-amide
Welcome to the technical support center for APGW-amide. This resource provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing lyophilized this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt?
A1: Upon receiving the lyophilized peptide, it should be stored at -20°C or colder in a tightly sealed container, protected from bright light.[1][2][3][4] While stable at room temperature for short periods (days to weeks), long-term storage requires colder temperatures to ensure stability.[1][2]
Q2: What is the proper procedure for reconstituting lyophilized this compound?
A2: To reconstitute this compound, first, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[1][2][3] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[5][6] Reconstitute the peptide using a sterile, aqueous solution such as sterile distilled water or phosphate-buffered saline (PBS).[5] For initial solubilization, it is advisable to create a stock solution at a higher concentration (e.g., 1 mg/mL) which can then be further diluted with the appropriate assay buffer.[1] After adding the solvent, gently vortex or swirl the vial to ensure the peptide dissolves completely.[5][6][7] Avoid vigorous shaking, as this can cause foaming and denaturation.[6]
Q3: What is the stability of this compound in solution?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[3][8] The stability of this compound solutions is limited, particularly because it contains a Tryptophan (W) residue, which can be susceptible to oxidation.[1][9] For maximum stability, it is recommended to prepare single-use aliquots of the reconstituted peptide and store them frozen at -20°C or colder.[1][3] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[1][5] Storing solutions at a pH between 5 and 7 is generally optimal for peptide stability.[8]
Q4: What is this compound's primary biological role?
A4: this compound is a neuropeptide primarily found in mollusks that plays a significant role in reproductive behavior and physiology.[10][11][12] It is considered a Penis Morphogenic Factor (PMF), responsible for the development of male accessory sex organs.[10][11] Additionally, it is involved in myogenic activity, affecting muscle contractions, and can influence mating behavior.[10][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide may be hydrophobic or at an inappropriate pH. | For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF may be necessary before adding an aqueous buffer.[4] Since this compound has a net neutral charge, solubility in neutral aqueous buffers should be good. If issues persist, sonication can aid dissolution.[9] |
| Inconsistent or unexpected experimental results | 1. Peptide degradation due to improper storage or handling. 2. Interference from trifluoroacetic acid (TFA). | 1. Ensure the peptide was stored correctly in its lyophilized form and that reconstituted aliquots were not subjected to multiple freeze-thaw cycles.[1] 2. Peptides are often purified using HPLC and delivered as TFA salts, which can interfere with cellular assays.[13] If TFA interference is suspected, consider using a peptide with TFA removal service or performing a buffer exchange. |
| Loss of peptide activity over time | The peptide solution has degraded. | Peptides in solution, especially those with sensitive residues like Tryptophan, have a limited shelf life.[1][9] It is best to use freshly prepared solutions or aliquots that have been stored frozen for a limited time. For long-term experiments, consider reconstituting a fresh vial of lyophilized peptide. |
Experimental Protocols
Protocol 1: In Vitro Muscle Contraction Assay
This protocol is a generalized procedure for assessing the effect of this compound on molluscan muscle tissue.
-
Tissue Preparation: Dissect the desired muscle tissue (e.g., anterior byssus retractor muscle of Mytilus edulis) in a chilled saline solution appropriate for the species.
-
Apparatus Setup: Mount the muscle tissue in an organ bath containing the saline solution, maintained at a constant temperature and aerated. Attach one end of the muscle to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the muscle to equilibrate in the organ bath for at least 30-60 minutes, with periodic washing, until a stable baseline tension is achieved.
-
Peptide Application: Prepare serial dilutions of the reconstituted this compound in the saline solution. Add the peptide to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve. Record the changes in muscle tension.
-
Data Analysis: Measure the change in force generated in response to each concentration of this compound. Plot the response against the peptide concentration to determine parameters like the EC50.
Protocol 2: In Vivo Injection for Physiological Effects
This protocol describes a general method for studying the in vivo effects of this compound on growth or reproductive development in gastropods.
-
Animal Acclimation: Acclimate the experimental animals (e.g., Haliotis asinina) to laboratory conditions.[14]
-
Peptide Preparation: Reconstitute and dilute the this compound to the desired concentrations in a sterile saline solution suitable for injection.
-
Dosing and Administration: Divide animals into control and experimental groups. Inject the control group with the vehicle (saline solution) and the experimental groups with the different doses of this compound (e.g., 20 ng/g and 200 ng/g body weight).[14] Injections are typically administered into the foot muscle at regular intervals (e.g., weekly).[14]
-
Monitoring and Measurement: Over the course of the experiment (e.g., 14 weeks), regularly measure relevant parameters such as body weight and shell length.[14] At the end of the experiment, specific tissues can be dissected for further analysis (e.g., histology of reproductive organs).
-
Data Analysis: Compare the growth rates and developmental changes between the control and this compound-treated groups using appropriate statistical methods.
Quantitative Data Summary
The processing of this compound and related peptides into the active dipeptide GW-amide by the enzyme dipeptidyl aminopeptidase (B13392206) (DPAP) varies in efficiency.
| Peptide | Processing Efficiency by DPAP (after 1 min) |
| This compound | 44.7% |
| RPGW-amide | 24.3% |
| KPGW-amide | 19.3% |
| TPGW-amide | 11.7% |
| Data from in vitro digestion experiments using optic lobe extract from Sepia officinalis.[15][16] |
Visualizations
Signaling and Processing Pathway
Caption: Proposed signaling and processing pathway for this compound.
Experimental Workflow: In Vitro Muscle Assay
Caption: General workflow for an in vitro muscle contraction experiment using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 7. jpt.com [jpt.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. APGWamide (98% purity, 10 x 5 mg/tube) peptide [novoprolabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. APGWamide-related peptide 4 TPGW for Life Science Research-Mol Scientific. [mol-scientific.com]
- 14. researchgate.net [researchgate.net]
- 15. borea.mnhn.fr [borea.mnhn.fr]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in APGW-amide injection studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with APGW-amide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro and in vivo injection experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
I. Peptide Handling and Storage
Question: My experimental results are inconsistent. Could the way I'm storing and handling my this compound be the cause?
Answer: Absolutely. This compound is a peptide and is highly sensitive to storage and handling conditions.[1][2] Improper practices can lead to degradation of the peptide, resulting in reduced potency and experimental variability.[1][3]
Key Considerations & Troubleshooting:
-
Storage of Lyophilized Peptide: Lyophilized this compound should be stored at -20°C or lower in a tightly sealed container with a desiccant to prevent moisture absorption.[1][4][5] For long-term storage, -80°C is recommended.[2]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5] Reconstitute the peptide using a sterile, appropriate solvent. The choice of solvent is critical and can affect solubility and stability.
-
Solvent Selection: For initial stock solutions, sterile, nuclease-free water or a buffer at a pH of 5-7 is generally recommended.[2] For peptides with basic residues, a dilute acidic solution (e.g., 10% acetic acid) can aid solubilization, while peptides with acidic residues may dissolve better in a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide). Always check the manufacturer's recommendation or perform a small-scale solubility test.
-
Storage of Stock Solutions: Once reconstituted, it is crucial to follow the supplier's instructions for storage temperature and duration. As a general guideline, store reconstituted this compound at -20°C or -80°C.[2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5] Aliquot the reconstituted this compound into single-use volumes to minimize this.[3]
-
Light Exposure: Peptides can be sensitive to light. Keep stock solutions and experimental preparations in amber tubes or otherwise protected from light.[2][3]
II. In Vivo Injection Studies
Question: I'm observing high variability in the response of my model organisms to this compound injections. What are the potential sources of this inconsistency?
Answer: In vivo experiments introduce additional layers of complexity. Inconsistent results can be due to factors related to the animal model, injection technique, and experimental procedures.[3]
Potential Factors and Recommendations:
-
Animal Model:
-
Species and Strain: Different species and even strains of mollusks can exhibit varied responses to this compound.[6] Be consistent with the species, strain, age, and sex of the animals used in your studies.[3]
-
Acclimatization: Ensure animals are properly acclimated to laboratory conditions, handling, and injection procedures to minimize stress, which can impact physiological responses.[3]
-
-
Dosing and Administration:
-
Dose Formulation: Verify the concentration and stability of your dosing solution. Peptides can adsorb to plastic surfaces, so using low-protein-binding tubes is recommended.[5] Prepare fresh dilutions from a concentrated stock for each experiment.
-
Injection Vehicle: The vehicle used to dissolve this compound for injection should be sterile, non-toxic, and isotonic to the animal's hemolymph. A common vehicle for marine mollusks is filtered seawater or a saline solution with a similar osmolarity.
-
Injection Technique: Ensure a consistent injection site and depth.[3] For many mollusks, injections are typically administered into the foot muscle or the hemocoel. Inconsistent administration can affect absorption and bioavailability.
-
-
Experimental Timing:
-
Time of Day: Be mindful of the timing of administration in relation to the animal's natural light/dark cycle and activity patterns, as these can influence physiological responses.[3]
-
Question: The observed effect of this compound is less pronounced than reported in the literature. What should I investigate?
Answer: If you are not observing the expected effect, consider these factors:
-
Peptide Potency: As discussed, improper handling and storage can lead to peptide degradation and reduced potency.[1] Consider obtaining a fresh batch of the peptide and handling it with extreme care.
-
Dose-Response Relationship: It's possible the dose you are using is not within the optimal range for your specific model and experimental conditions. Performing a dose-response study is crucial to determine the effective concentration.[7]
-
Receptor Desensitization: Continuous or high-concentration exposure to a peptide can lead to receptor desensitization, where the cellular response diminishes over time.[8] Consider varying the injection frequency and dosage.
-
Off-Target Effects: At high concentrations, peptides can sometimes exhibit off-target effects that may mask or interfere with the intended biological activity.[9] Using the lowest effective concentration can help minimize these effects.[9]
III. Data Interpretation
Question: How can I confirm that the observed effects are specific to this compound?
Answer: To ensure the specificity of your results, several controls are essential:
-
Vehicle Control: Always include a group of animals injected with the vehicle solution alone to account for any effects of the injection procedure or the vehicle itself.
-
Inactive Peptide Control: If available, use a scrambled or inactive version of the this compound peptide as a negative control. This helps to confirm that the observed biological activity is due to the specific sequence of this compound.
-
Antagonist Studies: The use of a known antagonist can help to block the effect of this compound, providing strong evidence for receptor-mediated specificity.[4][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound. These values should be considered as starting points, and optimization for your specific experimental setup is recommended.
Table 1: In Vivo Injection Dosages and Observed Effects
| Model Organism | Dosage | Injection Frequency | Observed Effect | Reference |
| Haliotis asinina (Abalone) | 20 ng/g and 200 ng/g body weight | Weekly for 14 weeks | Increased body weight and shell length | [11] |
| Ilyanassa obsoleta (Mud Snail) | Threshold dose near 10⁻¹⁶ moles | Not specified | Induction of imposex (development of male sexual characteristics in females) | [4] |
Table 2: In Vitro Dose-Response Data
| Preparation | Peptide | Half-maximal Effective Concentration (EC₅₀) | Effect | Reference |
| Lymnaea stagnalis (Pond Snail) Preputium | This compound | 3.63 x 10⁻⁶ M | Relaxation | [7] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
Lyophilized this compound
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate sterile saline solution (e.g., filtered seawater for marine organisms)
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[5]
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and add the required volume of sterile solvent to create a concentrated stock solution (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or pipette up and down to completely dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If solubility is an issue, refer to the solvent selection guide in the FAQs.
-
Aliquoting: Aliquot the stock solution into single-use, sterile, low-protein-binding tubes.[3] This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C until use.[2]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot on ice. Prepare the final working dilution by diluting the stock solution with the sterile injection vehicle to the desired concentration. Keep the working solution on ice throughout the experiment.
Protocol 2: In Vivo Injection in a Gastropod Mollusk
Materials:
-
Acclimated experimental animals
-
Prepared this compound working solution
-
Vehicle control solution
-
Insulin syringes with fine-gauge needles (e.g., 27-30 gauge)
-
Small animal scale
-
Restraining device or method appropriate for the species
Procedure:
-
Animal Preparation: Weigh each animal to determine the correct injection volume based on its body weight.
-
Syringe Loading: Carefully draw the calculated volume of the this compound working solution or vehicle control into the syringe. Ensure there are no air bubbles.
-
Injection: Gently restrain the animal. For many gastropods, a common injection site is the musculature of the foot. Insert the needle at a shallow angle to the appropriate depth. Inject the solution slowly and steadily.
-
Post-Injection Care: After injection, return the animal to its housing and monitor for any adverse reactions.
-
Data Collection: At predetermined time points after injection, assess the desired biological outcome (e.g., behavioral changes, physiological measurements, morphological changes).
Visualizations
Signaling Pathway
Caption: Proposed G-protein coupled receptor signaling pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo this compound injection study.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results in this compound studies.
References
- 1. jpt.com [jpt.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. APGWamide (98% purity, 10 x 5 mg/tube) peptide [novoprolabs.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Conditions for APGW-amide and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of the neuropeptide APGW-amide and its metabolites. This guide includes detailed experimental protocols, troubleshooting advice in a frequently asked questions (FAQ) format, and quantitative data to facilitate method development and problem-solving.
Predicted Elution Order of this compound and its Metabolites in RP-HPLC
The retention of peptides in reversed-phase HPLC (RP-HPLC) is primarily determined by their hydrophobicity. A useful metric for predicting the elution order is the Grand Average of Hydropathicity (GRAVY) score, which is calculated by summing the hydropathy values of all amino acids and dividing by the number of residues. A more positive GRAVY score indicates greater hydrophobicity and, consequently, a longer retention time in RP-HPLC.
Based on the Kyte & Doolittle hydropathy scale, the predicted elution order for this compound and its common metabolites is as follows:
| Compound | Sequence | GRAVY Score | Predicted Elution Order |
| TPGW-amide | Thr-Pro-Gly-Trp-NH₂ | -0.225 | 1 (least retained) |
| KPGW-amide | Lys-Pro-Gly-Trp-NH₂ | -0.475 | 2 |
| RPGW-amide | Arg-Pro-Gly-Trp-NH₂ | -0.500 | 3 |
| GW-amide | Gly-Trp-NH₂ | -0.250 | 4 |
| This compound | Ala-Pro-Gly-Trp-NH₂ | 0.225 | 5 (most retained) |
Note: The C-terminal amide contributes to the overall hydrophobicity and is consistent across the tetrapeptide and dipeptide amides.
Recommended HPLC Starting Conditions
The following table summarizes recommended starting conditions for developing a separation method for this compound and its metabolites, based on published methods for similar short, amidated neuropeptides.[1][2][3][4]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., Nucleosil C18, Zorbax C8), 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm or 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) (ACN) |
| Gradient | 5-60% B over 30-60 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at 214 nm or 280 nm |
| Injection Volume | 10-50 µL |
Experimental Protocols
Sample Preparation
-
Standard Preparation : Dissolve synthetic peptide standards in Mobile Phase A or a compatible solvent (e.g., water with a small amount of organic modifier) to a final concentration of 0.1-1.0 mg/mL.
-
Biological Sample Extraction :
-
Homogenize tissue samples in an acidic extraction solution (e.g., 90:9:1 methanol (B129727):water:acetic acid).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant and evaporate the solvent.
-
Reconstitute the dried extract in Mobile Phase A.
-
Consider solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.
-
HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
This compound Metabolic Pathway
This compound can be processed by dipeptidyl aminopeptidases (DPAP) to yield the dipeptide GW-amide.[1][3] Other related tetrapeptides (KPGW-amide, RPGW-amide, TPGW-amide) are expressed from a different gene but are structurally related.
Caption: this compound metabolic pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the separation of this compound and its metabolites.
Q1: Why is there poor resolution between two or more of the peptides?
A1:
-
Shallow the Gradient: A shallower gradient (e.g., a smaller %B change per minute) will increase the separation time and improve the resolution between closely eluting peaks.
-
Optimize Mobile Phase:
-
Organic Modifier: While acetonitrile is standard, trying methanol or isopropanol (B130326) as the organic modifier can alter selectivity.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is common, but other ion-pairing agents like formic acid or heptafluorobutyric acid (HFBA) can change the retention and selectivity of peptides.
-
-
Change Column Chemistry: If using a C18 column, switching to a C8 or a phenyl-hexyl column can provide different selectivity.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
Q2: Why are the peaks for KPGW-amide and RPGW-amide tailing?
A2: KPGW-amide and RPGW-amide contain basic amino acid residues (Lysine and Arginine, respectively), which can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Use a Modern, End-capped Column: High-purity silica (B1680970) columns with thorough end-capping are designed to minimize these secondary interactions.
-
Lower Mobile Phase pH: Ensure the pH of your mobile phase is low (pH 2-3 with 0.1% TFA) to keep the silanol groups protonated and reduce their interaction with the basic peptides.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic analytes.
Q3: My retention times are drifting between injections. What is the cause?
A3:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially important when running a gradient. A good rule of thumb is to equilibrate with at least 10 column volumes.
-
Mobile Phase Instability:
-
Check for mobile phase evaporation, which can change the concentration of the organic modifier over time. Keep mobile phase reservoirs covered.
-
Ensure proper degassing of the mobile phases to prevent bubble formation in the pump.
-
-
Temperature Fluctuations: Use a column thermostat to maintain a consistent column temperature.
-
Pump Performance: Inconsistent pump performance can lead to fluctuating mobile phase composition and, therefore, variable retention times. Check for leaks and ensure the pump is properly maintained.
Q4: I am observing low signal intensity or no peaks at all. What should I check?
A4:
-
Detector Wavelength: this compound and its metabolites contain a tryptophan residue, which has a strong absorbance at 280 nm. However, for general peptide detection and higher sensitivity, especially for GW-amide which lacks other chromophores, detection at 214 nm (the peptide bond) is recommended.
-
Sample Degradation: Peptides can be susceptible to degradation. Ensure proper sample handling and storage. Prepare fresh standards and samples as needed.
-
Injection Issues: Check for clogs in the injector or sample loop. Ensure the correct injection volume is being delivered.
-
Sample Adsorption: Peptides can adsorb to surfaces. Using low-adsorption vials and ensuring the sample is fully dissolved in the mobile phase can help mitigate this.
Q5: The backpressure of my system is too high. What are the likely causes?
A5:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. Use a guard column and filter your samples and mobile phases to prevent this.
-
Column Contamination: Strongly retained components from the sample can build up on the column head. A proper column wash procedure after each run is essential.
-
Precipitated Buffers: If using buffered mobile phases, ensure the buffer is soluble in the highest concentration of organic modifier used in your gradient to prevent precipitation.
-
System Blockage: Check for blockages in the tubing, injector, or detector. Systematically disconnect components to isolate the source of the high pressure.
References
- 1. borea.mnhn.fr [borea.mnhn.fr]
- 2. Separation of neuropeptides by HPLC: evaluation of different supports, with analytical and preparative applications to human and porcine neurophysins, beta-lipotropin, adrenocorticotropic hormone, and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Dealing with low yield during solid-phase synthesis of APGW-amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase synthesis of APGW-amide, particularly focusing on issues leading to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield during the solid-phase synthesis of this compound?
A1: Low yields in the synthesis of this compound can stem from several sequence-specific and general challenges inherent to solid-phase peptide synthesis (SPPS). The primary culprits for this specific peptide sequence include:
-
Diketopiperazine (DKP) Formation: The Pro-Gly (Proline-Glycine) sequence at the C-terminus is highly susceptible to intramolecular cyclization, leading to the cleavage of the dipeptide from the resin.[1][2] This is a major cause of yield loss at the early stages of synthesis.
-
Aspartimide Formation: The Asp-Gly (Aspartic acid-Glycine) sequence is prone to the formation of a five-membered ring side product, an aspartimide.[3][4][5] This can subsequently lead to the formation of β-aspartyl peptides and racemization, both of which are difficult to separate from the target peptide.
-
Tryptophan Side Reactions: The indole (B1671886) side chain of Tryptophan is susceptible to oxidation and modification by carbocations generated during the cleavage step.[6][7]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support due to intermolecular hydrogen bonding, hindering the accessibility of the N-terminal amine for subsequent coupling and deprotection steps.[7][8][9]
Q2: How can I detect and characterize the impurities in my crude this compound product?
A2: The most effective methods for analyzing the purity of your synthesized peptide and identifying impurities are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10][11]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on their hydrophobicity. A pure peptide will show a single major peak, while impurities will appear as additional peaks.[12] The purity is often calculated as the area of the target peptide peak relative to the total area of all peaks.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the mass detection of MS.[10] It allows you to determine the molecular weight of the species in each HPLC peak, confirming the identity of your target peptide and helping to identify impurities such as deletion sequences, truncated peptides, or peptides with remaining protecting groups.[11]
Troubleshooting Guides
Problem 1: Significant yield loss after the coupling of Glycine to Proline-resin.
Possible Cause: Diketopiperazine (DKP) formation. The N-terminal amine of the dipeptide (Gly-Pro) attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][13] This is especially prevalent with sequences containing Proline or Glycine at the first two positions from the C-terminus.[1]
Solutions:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-chlorotrityl group on the resin inhibits the formation of diketopiperazines.[7]
-
Coupling of a Dipeptide: Instead of stepwise coupling of Glycine and then Proline, use a pre-formed Fmoc-Pro-Gly-OH dipeptide. This bypasses the susceptible dipeptide-resin intermediate.
-
Mild Deprotection Conditions: While standard 20% piperidine (B6355638) in DMF is common, for sensitive sequences, reducing the piperidine concentration or using a milder base like piperazine (B1678402) in combination with DBU might reduce DKP formation.[14]
Problem 2: Multiple peaks close to the main product peak in the HPLC chromatogram, with the same mass.
Possible Cause: Aspartimide formation and subsequent racemization. The Asp-Gly sequence is highly prone to forming a succinimide (B58015) ring (aspartimide), which can then open to form a mixture of α- and β-aspartyl peptides, as well as D-aspartyl isomers.[4][5] These isomers often have very similar retention times to the desired peptide, making purification difficult.
Solutions:
-
Use of Optimized Protecting Groups for Aspartic Acid: Instead of the standard Fmoc-Asp(OtBu)-OH, consider using protecting groups designed to minimize aspartimide formation.
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(Odmab)-OH: These protecting groups are more labile and can be removed under milder conditions, reducing exposure to the basic conditions that promote aspartimide formation.
-
Fmoc-Asp(OBno)-OH: This building block has been shown to significantly reduce aspartimide formation, even in challenging Asp-Gly sequences.
-
-
Addition of an Acid to the Deprotection Solution: Adding a small amount of a weak acid, like HOBt, to the piperidine deprotection solution can help to suppress aspartimide formation.[7][15]
-
Use of Backbone Protecting Groups: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the Glycine nitrogen following the Aspartic acid can prevent the backbone amide nitrogen from attacking the side chain. The Dmb group is removed during the final TFA cleavage.[5]
Problem 3: HPLC-MS analysis shows peaks with mass additions of +16 or other unexpected adducts on the Tryptophan residue.
Possible Cause: Modification of the Tryptophan indole side chain. The indole ring is susceptible to oxidation (+16 Da) and alkylation by carbocations generated from protecting groups or the resin during the final cleavage with strong acids like TFA.[6][7]
Solutions:
-
Use of Fmoc-Trp(Boc)-OH: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides robust protection against both oxidation and alkylation during cleavage.[6][16] It is considered the superior choice for protecting Tryptophan in Fmoc SPPS.[6]
-
Inclusion of Scavengers in the Cleavage Cocktail: Always use a scavenger cocktail during TFA cleavage to quench carbocations. A common and effective scavenger is triisopropylsilane (B1312306) (TIS).[6] A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Problem 4: Incomplete coupling or deprotection reactions, leading to deletion sequences.
Possible Cause: Peptide aggregation on the solid support. The growing this compound chain can form secondary structures, leading to the peptide becoming poorly solvated and inaccessible for subsequent chemical steps.[7][8][9]
Solutions:
-
Solvent Choice:
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds that cause aggregation.[7]
-
Elevated Temperature/Microwave Synthesis: Performing the coupling reactions at a higher temperature or using a microwave peptide synthesizer can help to break up aggregates and improve reaction kinetics.[7]
-
Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Experimental Protocols
Standard Fmoc-SPPS Protocol for this compound
This protocol provides a general guideline. Modifications may be necessary based on the troubleshooting advice above.
-
Resin Selection and Swelling:
-
First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
Deprotect the Rink Amide resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Trp(Boc)-OH (3-5 equivalents) with a coupling agent like HBTU/HATU (3-5 equivalents) and a base like DIEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Chain Elongation (Gly, Pro, Ala):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash the resin with DMF.
-
Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ala-OH) and couple as described in step 2.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative RP-HPLC.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the mass by MS.
-
Data Summary
Table 1: Strategies to Minimize Diketopiperazine (DKP) Formation
| Strategy | Principle | Expected Improvement in Yield | Reference |
| Use 2-Chlorotrityl Chloride Resin | Steric hindrance at the linkage point | Significant reduction in DKP-related cleavage | [7] |
| Couple Fmoc-Pro-Gly-OH Dipeptide | Bypasses the susceptible dipeptide-resin stage | High; avoids the primary DKP formation step | [2] |
| Use Milder Deprotection Conditions | Reduces the rate of base-catalyzed cyclization | Moderate; may require longer reaction times | [14] |
Table 2: Comparison of Aspartic Acid Protecting Groups to Reduce Aspartimide Formation
| Protecting Group | Advantage | Efficacy in Reducing Aspartimide Formation | Reference |
| OtBu (tert-Butyl) | Standard, widely used | Prone to aspartimide formation, especially with Asp-Gly | |
| OMpe (3-Methylpent-3-yl) | More labile than OtBu | Better than OtBu, but some formation still occurs | |
| OBno (2-phenyl-2-propyl) | Provides steric hindrance and electronic effects that disfavor cyclization | Highly effective, almost complete suppression |
Visualizations
Caption: Standard experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. biotage.com [biotage.com]
- 18. chem.uci.edu [chem.uci.edu]
How to control for vehicle effects in APGW-amide administration
Welcome to the technical support center for APGW-amide administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for vehicle effects in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in research?
A1: this compound is a neuropeptide first identified in mollusks. In research, it is primarily used to study reproductive behaviors and development, particularly penis morphogenesis in gastropods.[1][2] It has been shown to induce male penis growth in a dose-dependent manner and is considered a penis morphogenic factor.[3]
Q2: Why is it critical to control for vehicle effects when administering this compound?
A2: The vehicle, the solution used to dissolve and administer a substance, can have its own biological effects.[1] To ensure that the observed effects are due to the this compound itself and not the vehicle, a vehicle control group is essential in experimental design.[1] This group receives the vehicle alone, allowing researchers to isolate the specific effects of the peptide.
Q3: What are common vehicles for in vivo administration of this compound and similar neuropeptides?
A3: Common vehicles for peptide administration include sterile saline (0.9% sodium chloride) and solutions containing co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to aid in dissolving the peptide.[2][4] For this compound administration in snails, a solvent vehicle of ethanol/saline has been successfully used.[1][3][4]
Q4: How do I choose the right vehicle for my experiment?
A4: The choice of vehicle depends on the solubility of your this compound preparation and the experimental model. The vehicle should dissolve the peptide at the desired concentration and be non-toxic to the animal model at the volume administered. It is crucial to determine the maximum tolerated concentration of any co-solvents like DMSO through preliminary toxicity studies.
Q5: What is a vehicle control group?
A5: A vehicle control group is a set of subjects in an experiment that receives the same treatment as the experimental group, including the vehicle and the administration procedure, but without the active compound (in this case, this compound). This allows for the assessment of any effects caused by the vehicle itself.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder will not dissolve. | - The peptide has low solubility in the chosen solvent.- The pH of the solution is close to the isoelectric point (pI) of the peptide, minimizing its solubility. | - Try a different vehicle. For hydrophobic peptides, a small percentage of DMSO or ethanol can be used, followed by dilution in saline.- Adjust the pH of the vehicle. For basic peptides, a slightly acidic solution may improve solubility, while acidic peptides may dissolve better in a slightly basic solution. |
| The peptide precipitates out of solution after preparation or during the experiment. | - The final concentration of the peptide is too high for the chosen vehicle.- The stability of the peptide is compromised by the vehicle or storage conditions. | - Prepare a more dilute solution if experimentally feasible.- Prepare the formulation fresh before each experiment.- If using a co-solvent like DMSO, ensure the final concentration is low enough to maintain solubility upon dilution in an aqueous medium.- Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. |
| The vehicle control group shows unexpected physiological or behavioral changes. | - The vehicle itself is causing a biological effect.- The administration procedure (e.g., injection stress) is affecting the animals. | - If using a co-solvent like DMSO or ethanol, reduce its concentration to the lowest effective level.- Include a "no treatment" or "saline only" control group to assess the effects of the injection procedure itself.- Ensure the osmolality and pH of the vehicle are as close to physiological levels as possible. |
| High variability in results between animals in the same treatment group. | - Inconsistent preparation of the this compound solution.- Inaccurate dosing.- Degradation of the peptide. | - Ensure the peptide is fully dissolved and the solution is homogenous before administration.- Use precise measurement techniques for dosing.- Prepare fresh solutions for each experiment and handle them according to stability guidelines to prevent degradation. |
Quantitative Data Summary
The following table summarizes quantitative data related to the effects of this compound.
| Parameter | Value | Species | Notes | Source |
| Dose-dependent effect on penis length | Significantly increased penis length with administered this compound. | Ilyanassa obsoleta | This study confirms this compound's role as a Penis Morphogenic Factor. | [3] |
| Threshold dose for imposex induction | Near 10-16 moles | Ilyanassa obsoleta | Imposex is the development of male sex organs in female snails. | [2] |
| Half-maximal effective concentration (EC50) for muscle relaxation | 3.63 x 10-6 M | Lymnaea stagnalis | Effect on the relaxation of the preputium muscle. | [5] |
Experimental Protocols
Protocol 1: Preparation of Sterile Saline Vehicle (0.9% NaCl)
Materials:
-
Sodium chloride (NaCl), molecular biology grade
-
Ultrapure water
-
Sterile, sealed storage bottle
-
Autoclave
-
Sterile filter (0.22 µm) and syringe (optional)
Procedure:
-
Weigh 9.0 grams of NaCl.
-
Add the NaCl to a sterile beaker or flask.
-
Add ultrapure water to a final volume of 1 liter.
-
Stir with a sterile magnetic stir bar until the NaCl is completely dissolved.
-
Sterilize the solution by autoclaving at 121°C for 20 minutes.
-
Alternatively, for smaller volumes, the solution can be filter-sterilized using a 0.22 µm syringe filter into a sterile container.
-
Store the sterile saline at room temperature.
Protocol 2: Preparation of an Ethanol/Saline Vehicle
Materials:
-
Absolute ethanol (200 proof), molecular biology grade
-
Sterile saline (0.9% NaCl), prepared as in Protocol 1
-
Sterile, conical tubes or vials
Procedure:
-
Determine the final desired concentration of ethanol in the vehicle (e.g., 10%). The concentration should be kept to a minimum to avoid toxicity.
-
In a sterile tube, aseptically combine the appropriate volumes of absolute ethanol and sterile saline. For example, to make 10 ml of a 10% ethanol/saline solution, add 1 ml of absolute ethanol to 9 ml of sterile saline.
-
Mix gently by inverting the tube several times.
-
This vehicle should be prepared fresh before each experiment.
Protocol 3: Experimental Workflow for this compound Administration with Vehicle Control
This protocol outlines a general workflow for an in vivo experiment using this compound with appropriate vehicle controls.
Groups:
-
Experimental Group: Receives this compound dissolved in the chosen vehicle.
-
Vehicle Control Group: Receives the same volume of the vehicle alone.
-
Untreated Control Group (Optional but Recommended): Receives no injection to control for handling and injection stress.
Procedure:
-
Preparation of this compound solution:
-
On the day of the experiment, dissolve the lyophilized this compound in the chosen vehicle (e.g., EtOH/saline) to the desired stock concentration.
-
Gently vortex or pipette to mix until fully dissolved. Avoid vigorous shaking.
-
Perform serial dilutions in the same vehicle to achieve the final experimental concentrations.
-
-
Animal Dosing:
-
Randomly assign animals to the different experimental groups.
-
Administer the precise dose of the this compound solution or vehicle to the respective groups using the chosen route of administration (e.g., injection).
-
Ensure all animals are handled similarly across all groups.
-
-
Observation and Data Collection:
-
Monitor all groups for the desired endpoint (e.g., changes in penis morphology, behavioral changes) over the predetermined time course.
-
Record all observations and measurements systematically.
-
-
Data Analysis:
-
Compare the results from the experimental group to both the vehicle control and untreated control groups.
-
Statistical analysis should be performed to determine if the observed effects in the experimental group are significantly different from the control groups.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing APGW-amide Delivery Across Biological Membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with APGW-amide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges in delivering this compound across biological membranes.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to the efficient delivery of this compound across biological membranes?
A1: The primary challenges in delivering this compound, a small tetrapeptide, across biological membranes include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids such as serum and gastrointestinal fluid. This compound can be processed by dipeptidyl aminopeptidases (DPAP), which can alter its structure and function.[1][2]
-
Poor Membrane Permeability: The hydrophilic nature and charge of peptides can limit their passive diffusion across the lipid bilayer of cell membranes.
-
Low Bioavailability: Due to degradation and poor absorption, the amount of active this compound that reaches its target site can be very low.
Q2: What are the most promising strategies to enhance this compound delivery?
A2: Several strategies can be employed to improve the transmembrane delivery of this compound:
-
Chemical Modifications: Altering the peptide backbone, for instance by using D-amino acids or N-methylation, can increase resistance to enzymatic degradation.
-
Formulation with Permeation Enhancers: Co-administration with substances that transiently increase membrane permeability.
-
Encapsulation in Delivery Vehicles: Using liposomes or nanoparticles to protect this compound from degradation and facilitate its transport into cells.
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching this compound to a CPP can significantly enhance its cellular uptake.
Q3: How can I assess the stability of my this compound formulation?
A3: The stability of this compound in your formulation can be evaluated using in vitro assays that simulate physiological conditions. This typically involves incubating the formulation in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), or serum, followed by quantifying the amount of intact peptide at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[3][4]
Q4: Which in vitro models are suitable for testing the membrane permeability of this compound?
A4: Two commonly used in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses the passive diffusion of a compound across an artificial lipid membrane. It is useful for predicting passive permeability but does not account for active transport or efflux mechanisms.[5][6][7]
-
Caco-2 Cell Monolayer Assay: This assay uses a layer of differentiated Caco-2 cells, which mimic the intestinal epithelium. It can evaluate both passive and active transport, as well as efflux of the peptide.[6][8]
Troubleshooting Guides
Issue 1: Low Permeability of this compound in PAMPA Assay
| Possible Cause | Troubleshooting Step |
| High Hydrophilicity of this compound | Enhance lipophilicity through chemical modification (e.g., acylation) or formulate with lipid-based carriers like liposomes. |
| Incorrect PAMPA Model | Ensure the lipid composition of the artificial membrane is appropriate for the biological barrier you are modeling (e.g., gastrointestinal tract vs. blood-brain barrier). |
| Assay Conditions | Optimize the pH of the donor and acceptor compartments to favor the neutral, more permeable form of the peptide. |
Issue 2: Conflicting Results Between PAMPA and Caco-2 Assays
| Scenario | Interpretation & Next Steps |
| High PAMPA, Low Caco-2 Permeability | This suggests that this compound is a substrate for efflux transporters (e.g., P-glycoprotein) expressed by Caco-2 cells. To confirm, perform the Caco-2 assay with a known efflux pump inhibitor. |
| Low PAMPA, High Caco-2 Permeability | This indicates that this compound may be transported across the Caco-2 monolayer by an active uptake transporter. This is a favorable outcome for oral delivery. |
| High Variability in Caco-2 Data | Check the integrity of the Caco-2 cell monolayer using Transepithelial Electrical Resistance (TEER) measurements. Ensure consistent cell passage number and culture conditions.[9] |
Issue 3: Low Encapsulation Efficiency of this compound in Liposomes
| Possible Cause | Troubleshooting Step |
| Suboptimal Liposome Formulation | Experiment with different lipid compositions (e.g., varying the charge and fluidity of the bilayer) to improve interaction with this compound. |
| Inefficient Encapsulation Method | Optimize the encapsulation protocol. For hydrophilic peptides like this compound, methods like reverse-phase evaporation or freeze-thaw cycles can be more effective than simple film hydration.[10][11] |
| Peptide Aggregation | Ensure the peptide is fully dissolved before encapsulation. Consider adjusting the pH or ionic strength of the buffer. |
Data Presentation
Table 1: Hypothetical Permeability Data for this compound with Different Enhancement Strategies
Disclaimer: The following data are for illustrative purposes only and are not based on experimental results for this compound. Researchers should generate their own data for their specific formulations.
| Formulation | Apparent Permeability (Papp) in Caco-2 Assay (x 10⁻⁶ cm/s) | Notes |
| This compound (unmodified) | 0.5 ± 0.1 | Low permeability, typical for small hydrophilic peptides. |
| This compound + Permeation Enhancer | 2.5 ± 0.4 | Moderate improvement in permeability. |
| This compound in Liposomes | 5.0 ± 0.8 | Significant improvement due to protection from degradation and enhanced uptake. |
| This compound-CPP Conjugate | 15.0 ± 2.1 | High permeability due to active transport mediated by the CPP. |
Experimental Protocols
Protocol 1: Encapsulation of this compound in Liposomes using the Film Hydration and Extrusion Method
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (e.g., 1 kDa MWCO)
Methodology:
-
Dissolve the lipids in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing. This will form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a water bath) to increase encapsulation efficiency.[12]
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.[10]
-
Remove unencapsulated this compound by dialysis against the hydration buffer.
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the peptide concentration using HPLC.
Protocol 2: In Vitro Permeability Assessment using the Caco-2 Cell Monolayer Assay
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS or HPLC for quantification
Methodology:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity (typically > 200 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the acceptor compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and acceptor compartments.
-
To assess monolayer integrity throughout the experiment, measure the flux of Lucifer yellow, a membrane-impermeable marker.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Visualizations
Caption: Overview of challenges and strategies for this compound delivery.
Caption: Experimental workflow for liposomal encapsulation of this compound.
Caption: Putative signaling pathway for this compound via a G-protein coupled receptor.
References
- 1. borea.mnhn.fr [borea.mnhn.fr]
- 2. researchgate.net [researchgate.net]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low Levels of APGW-amide in Hemolymph
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with quantifying low levels of the neuropeptide APGW-amide in hemolymph. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of this compound in hemolymph?
Quantifying this compound in hemolymph is challenging due to several factors:
-
Low Physiological Concentrations: this compound is often present at picomolar to nanomolar concentrations, pushing the limits of detection for many analytical methods.
-
Complex Sample Matrix: Hemolymph is a complex biological fluid containing high concentrations of proteins, lipids, salts, and pigments that can interfere with assay performance, leading to matrix effects.
-
Enzymatic Degradation: Hemolymph contains various proteases that can rapidly degrade this compound, leading to an underestimation of its concentration.[1]
-
Sample Loss during Preparation: Multiple sample preparation steps, such as extraction and purification, can lead to significant loss of the target peptide, especially at low initial concentrations.
-
Cross-reactivity: Immunoassays may exhibit cross-reactivity with other structurally similar peptides present in the hemolymph, leading to inaccurate quantification.[2]
Q2: Which analytical methods are most suitable for quantifying low levels of this compound in hemolymph?
The most common methods for quantifying low levels of neuropeptides like this compound are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Specifically, a competitive ELISA format is well-suited for small peptides. It offers high throughput and sensitivity but is dependent on the specificity of the antibody.
-
Radioimmunoassay (RIA): This is a highly sensitive and specific method based on the competition between a radiolabeled and unlabeled peptide for a limited amount of antibody.[3] It is often considered a gold standard for peptide quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and the ability to quantify multiple peptides simultaneously without the need for specific antibodies. However, it requires expensive instrumentation and can be affected by ion suppression from the hemolymph matrix.[4][5]
Q3: How can I minimize the degradation of this compound in hemolymph samples during collection and processing?
To prevent enzymatic degradation, it is crucial to:
-
Collect hemolymph on ice.
-
Immediately add a broad-spectrum protease inhibitor cocktail to the collected hemolymph.[6][7]
-
Acidify the sample (e.g., with trifluoroacetic acid) to inactivate proteases.
-
Process the samples as quickly as possible and store them at -80°C for long-term storage.
Q4: What is the best method for extracting this compound from hemolymph to reduce matrix effects?
Solid-phase extraction (SPE) using C18 cartridges is a highly effective method for cleaning up and concentrating neuropeptides from complex samples like hemolymph.[8][9][10][11] This technique separates the peptide from interfering substances based on its hydrophobicity.
Troubleshooting Guides
Competitive ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient coating of the microplate with this compound conjugate. | Optimize the coating concentration of the conjugate (typically 1-10 µg/mL). Ensure the coating buffer has the appropriate pH (e.g., pH 9.6 for carbonate-bicarbonate buffer). |
| Low antibody concentration or affinity. | Titrate the primary antibody to determine the optimal concentration. Ensure the antibody has high affinity for this compound. | |
| Inactive enzyme conjugate. | Use a fresh preparation of the enzyme conjugate. Ensure proper storage conditions. | |
| Substrate solution is degraded. | Prepare fresh substrate solution before use. | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 1-5% BSA or non-fat dry milk). |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. | |
| Cross-reactivity of the antibody. | Test the antibody for cross-reactivity with other endogenous peptides. | |
| High Variability (High CV%) | Pipetting errors. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Inconsistent washing technique. | Use an automated plate washer for more consistent washing. | |
| "Edge effect" due to temperature gradients across the plate. | Incubate plates in a temperature-controlled environment and use a plate sealer. | |
| Matrix effects from the hemolymph sample. | Dilute the hemolymph sample in assay buffer. Perform a spike and recovery experiment to assess matrix interference. |
Radioimmunoassay (RIA) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Maximum Binding (B0) | Degraded radiolabeled tracer. | Use a fresh batch of radiolabeled this compound. Ensure proper storage to prevent degradation. |
| Low antibody titer or affinity. | Optimize the antibody dilution to achieve optimal binding (typically 30-50% of total counts). | |
| Improper incubation conditions. | Ensure the correct incubation time and temperature as specified in the protocol. | |
| High Non-Specific Binding (NSB) | Poor quality of radiolabeled tracer. | Purify the tracer using HPLC to remove unbound radioisotope and damaged peptide. |
| Cross-reactivity of the primary antibody. | Evaluate the antibody for cross-reactivity with related peptides. | |
| Ineffective separation of bound and free tracer. | Optimize the concentration of the precipitating agent (e.g., secondary antibody, PEG). | |
| Poor Sensitivity | High concentration of radiolabeled tracer. | Reduce the amount of tracer to increase competition with the unlabeled peptide. |
| Suboptimal standard curve range. | Adjust the concentration range of the standards to bracket the expected sample concentrations. | |
| Matrix interference. | Extract this compound from the hemolymph using solid-phase extraction prior to RIA. |
Quantitative Data Summary
Due to the inherent challenges in quantifying this compound in hemolymph, direct comparative studies with precise concentration values are scarce in the literature. However, based on studies of similar neuropeptides, the following table summarizes the general performance characteristics of the primary quantification methods.
| Feature | Competitive ELISA | Radioimmunoassay (RIA) | LC-MS/MS |
| Principle | Competitive binding of labeled antigen to a primary antibody. | Competitive binding of radiolabeled antigen to a primary antibody. | Separation by chromatography and detection by mass-to-charge ratio. |
| Sensitivity | High (low pg/mL to ng/mL) | Very High (low pg/mL) | High (pg/mL to ng/mL) |
| Specificity | Dependent on antibody quality; potential for cross-reactivity.[2] | Generally high, but can be affected by cross-reactivity. | Very high; can distinguish between structurally similar peptides.[4] |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low to Moderate | Moderate (requires handling of radioactive materials) | High (instrumentation and maintenance) |
| Sample Volume | Low | Low to Moderate | Low |
| Development Time | Moderate | Long | Moderate |
Experimental Protocols
Protocol 1: Hemolymph Sample Preparation for this compound Quantification
This protocol describes the collection and extraction of this compound from insect hemolymph to minimize degradation and matrix effects.
Materials:
-
Chilled microcentrifuge tubes
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340 or a custom cocktail containing AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A)[6][7][12]
-
Trifluoroacetic acid (TFA), 10% solution
-
Solid-phase extraction (SPE) C18 cartridges (e.g., Sep-Pak C18)
-
SPE activation solution: 100% acetonitrile (B52724)
-
SPE equilibration solution: 0.1% TFA in water
-
SPE wash solution: 0.1% TFA in water
-
SPE elution solution: 80% acetonitrile in 0.1% TFA
Procedure:
-
Hemolymph Collection:
-
Anesthetize the insect on ice.
-
Carefully puncture the cuticle with a sterile needle.
-
Collect the exuding hemolymph using a micropipette and dispense it into a pre-chilled microcentrifuge tube containing 1 µL of protease inhibitor cocktail for every 10 µL of hemolymph.
-
Keep the sample on ice throughout the collection process.
-
-
Protein Precipitation and Peptide Extraction:
-
Add an equal volume of 0.2% TFA in water to the hemolymph sample.
-
Vortex briefly and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant containing the peptides to a new clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Activate the C18 cartridge by passing 1 mL of 100% acetonitrile through it.
-
Equilibrate the cartridge by passing 2 mL of 0.1% TFA in water through it.
-
Load the acidified hemolymph supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the bound peptides with 1 mL of 80% acetonitrile in 0.1% TFA into a clean microcentrifuge tube.
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the dried peptide extract in the appropriate assay buffer for ELISA or RIA.
-
Protocol 2: Competitive ELISA for this compound
This protocol provides a general framework for a competitive ELISA. Optimization of antibody and conjugate concentrations is required.
Materials:
-
96-well high-binding microplate
-
This compound standard
-
Anti-APGW-amide primary antibody
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: 0.5% BSA in PBST
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating:
-
Coat the wells of the microplate with 100 µL of anti-APGW-amide antibody diluted in Coating Buffer.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Reconstitute the extracted hemolymph samples in Assay Buffer.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of this compound-enzyme conjugate to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the log of the standard concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Radioimmunoassay (RIA) for this compound
This protocol outlines a general procedure for a competitive RIA. All work with radioactive materials must be conducted in compliance with institutional safety regulations.
Materials:
-
Polypropylene assay tubes
-
This compound standard
-
Anti-APGW-amide primary antibody
-
Radiolabeled this compound (e.g., ¹²⁵I-APGW-amide)
-
RIA Buffer: e.g., 0.1 M Phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide
-
Precipitating agent: Secondary antibody (e.g., goat anti-rabbit IgG) and/or polyethylene (B3416737) glycol (PEG) solution
-
Gamma counter
Procedure:
-
Assay Setup:
-
Pipette 100 µL of RIA Buffer into the non-specific binding (NSB) tubes.
-
Pipette 100 µL of the zero standard (B0) into the maximum binding tubes.
-
Pipette 100 µL of each this compound standard and extracted hemolymph sample into their respective tubes in duplicate.
-
-
Addition of Tracer and Antibody:
-
Add 100 µL of radiolabeled this compound (tracer) to all tubes.
-
Add 100 µL of diluted anti-APGW-amide primary antibody to all tubes except the NSB tubes.
-
-
Incubation:
-
Vortex all tubes and incubate for 24-48 hours at 4°C.
-
-
Precipitation:
-
Add 500 µL of the precipitating agent to all tubes except the total counts (TC) tubes.
-
Vortex and incubate for 2 hours at 4°C.
-
-
Centrifugation:
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C to pellet the antibody-bound complex.
-
-
Separation:
-
Carefully decant or aspirate the supernatant.
-
-
Counting:
-
Count the radioactivity in the pellets of all tubes using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Construct a standard curve by plotting the percent bound versus the log of the standard concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Visualizations
This compound Quantification Workflow
Caption: Experimental workflow for quantifying this compound in hemolymph.
Troubleshooting Logic for Low Signal in Competitive ELISA
Caption: Troubleshooting logic for low signal in a competitive ELISA.
Putative this compound Signaling Pathway in Reproductive Behavior
This pathway is based on studies in the mollusk Lymnaea stagnalis and may be conserved in insects.[13][14][15]
Caption: Putative this compound signaling pathway in reproductive processes.
References
- 1. Measurement of Neuropeptides in Crustacean Hemolymph via MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of sandwich enzyme-linked immunoadsorbent assay and radioimmunoassay for determination of exogenous glucagon-like peptide-1(7-36)amide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Measurement of neuropeptides in crustacean hemolymph via MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and Efficient Microsolid-Phase Extraction Tip-Based Sample Preparation Workflow to Enable Sensitive Proteomic Profiling of Limited Samples (200 to 10,000 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protech.com.tw [bio-protech.com.tw]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of APGW-amide and Conopressin on Reproductive Organs: A Guide for Researchers
An in-depth examination of the physiological roles, experimental effects, and signaling pathways of the neuropeptides APGW-amide and conopressin in reproductive biology, with a focus on gastropod mollusks.
This guide provides a comparative overview of the neuropeptides this compound and conopressin, summarizing their distinct and overlapping functions in the regulation of reproductive organs and behaviors. The information is compiled from various experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying biological processes to support further research and drug development in this field.
Overview of Physiological Effects
This compound and conopressin are two key neuropeptides that play significant, and often contrasting, roles in the reproductive processes of many invertebrates, particularly gastropod mollusks. While both are implicated in reproductive functions, this compound is predominantly associated with the direct modulation of male reproductive organs and behaviors, whereas conopressin, a member of the oxytocin/vasopressin superfamily, exhibits a broader range of effects that include reproductive behaviors as well as other physiological processes like digestion and locomotion.[1]
This compound is recognized as a crucial factor in male sexual maturation and behavior.[2][3] It has been identified as a penis morphogenic factor (PMF), inducing the growth of male accessory sex organs.[4] Experimental evidence demonstrates its role in penis eversion and relaxation of the preputium muscle, essential actions for copulation.[5][6] Furthermore, in some species, this compound has been shown to induce spawning and increase the number of released sperm cells.[2][3]
Conopressin, the gastropod ortholog of oxytocin/vasopressin, is also involved in reproductive behaviors, but its direct effects on reproductive organs appear to be less pronounced or species-dependent compared to this compound.[1][7] In some species, conopressin and this compound are co-localized in neurons associated with reproduction, suggesting a potential for interaction or coordinated regulation.[1] However, direct application of conopressin often results in minimal or no direct effect on the male copulatory organs that are significantly affected by this compound.[5] Instead, conopressin has been observed to influence broader behaviors that may indirectly affect reproduction, such as locomotion and gut contractions.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and conopressin on various reproductive parameters as reported in the scientific literature.
Table 1: Effects on Male Copulatory Organs in Lymnaea stagnalis
| Neuropeptide | Concentration | Effect on Preputium Muscle | Half-maximal Effective Concentration (EC50) | Reference |
| This compound | 10⁻⁷ M - 10⁻⁴ M | Induces relaxation | 3.63 x 10⁻⁶ M | [5] |
| Conopressin | 10⁻⁴ M | No effect | Not Applicable | [5] |
Table 2: Effects on Spawning and Gamete Release in Haliotis discus hannai (Pacific Abalone)
| Neuropeptide | Concentration | Effect on Spawning Frequency (males) | Effect on Sperm Release (males) | Effect on Germinal Vesicle Breakdown (oocytes) | Reference |
| This compound | 10⁻³ M | Increased | Increased | Enhanced at >10⁻⁷ M | [2][3] |
Table 3: Induction of Imposex in Ilyanassa obsoleta (Mud Snail)
| Neuropeptide | Threshold Dose | Effect | Reference |
| This compound | ~10⁻¹⁶ moles | Significantly induced imposex (females developing male sex organs) | [4][9] |
| Conopressin | Not specified | No effect on imposex induction | [9] |
Experimental Protocols
This section details the methodologies employed in key experiments to determine the effects of this compound and conopressin.
In Vitro Muscle Contraction/Relaxation Assay (Lymnaea stagnalis)
Objective: To assess the direct effect of this compound and conopressin on the preputium muscle.
Protocol:
-
The preputium of the snail is dissected and mounted in an organ bath containing a physiological saline solution.
-
One end of the muscle is fixed, and the other is attached to an isotonic force transducer to record changes in muscle tension.
-
The preparation is allowed to equilibrate until a stable baseline tension is achieved.
-
This compound or conopressin is added to the bath in a cumulative concentration-dependent manner (e.g., from 10⁻⁷ M to 10⁻⁴ M).
-
The change in muscle tension (relaxation or contraction) is recorded after each addition.
-
Dose-response curves are generated by plotting the percentage of maximal relaxation against the logarithm of the peptide concentration. The EC50 value is calculated from this curve.[5]
In Vivo Spawning Induction Assay (Haliotis discus hannai)
Objective: To evaluate the effect of this compound on inducing spawning and gamete release.
Protocol:
-
Mature male abalones are selected and acclimated in individual tanks.
-
A solution of this compound (e.g., 10⁻³ M) is injected into the foot sinus of the abalone.
-
Control animals are injected with a vehicle solution (e.g., saline).
-
The animals are observed for spawning behavior, and the frequency of spawning events is recorded over a specific time period.
-
The water in the tanks is collected, and the concentration of released sperm is quantified using a spectrophotometer or by cell counting under a microscope.[2][3]
Imposex Induction Assay (Ilyanassa obsoleta)
Objective: To determine if neuropeptides can induce the development of male accessory sex organs in female snails.
Protocol:
-
Female mud snails are collected and maintained in laboratory conditions.
-
Snails are divided into experimental groups and a control group.
-
Experimental groups are exposed to different concentrations of neuropeptides (this compound, conopressin) in the surrounding water or via injection for a defined period (e.g., seven to fourteen days).
-
Positive control groups are exposed to known imposex inducers like tributyltin (TBT) or testosterone.
-
At the end of the exposure period, the snails are examined for the presence and development of a penis or vas deferens.
-
The incidence and degree of imposex are quantified and compared between the different treatment groups.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways and a typical experimental workflow for studying these neuropeptides.
Caption: Proposed signaling pathway for this compound in target reproductive tissues.
Caption: Conopressin signaling pathway, potentially involving multiple second messengers.[7][10]
Caption: A generalized experimental workflow for comparative neuropeptide studies.
Conclusion
The available evidence strongly indicates that this compound and conopressin have distinct and specialized roles in the reproductive biology of gastropods. This compound acts as a primary modulator of male copulatory organs, directly influencing muscle function and morphogenesis. In contrast, conopressin appears to have a more indirect or modulatory role in reproductive behaviors, with its effects being part of a broader physiological control system. For researchers and drug development professionals, understanding these differences is crucial for targeting specific reproductive pathways. Future research should focus on elucidating the receptor subtypes for this compound and further investigating the potential synergistic or antagonistic interactions between these two important neuropeptides.
References
- 1. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APGWamide (98% purity, 10 x 5 mg/tube) peptide [novoprolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxytocin/Vasopressin-Related Peptides Have an Ancient Role in Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of APGW-amide and FMRFamide in Molluscs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional roles of two prominent neuropeptides in molluscs: APGW-amide and FMRFamide. By presenting objective data from experimental studies, this document aims to elucidate their distinct physiological effects, signaling mechanisms, and the methodologies employed for their investigation.
Overview of Physiological Functions
This compound and FMRFamide are both small, amidated neuropeptides that act as neurotransmitters, neuromodulators, or neurohormones in molluscs. While they can sometimes act synergistically or have overlapping sites of action, their primary functional roles are largely distinct.[1] FMRFamide and its related peptides (FaRPs) are involved in a wide array of physiological processes, including cardiovascular regulation, feeding, digestion, and reproduction.[1][2][3][4] In contrast, this compound is most prominently associated with the regulation of male reproductive behaviors and the development of male sexual organs.[5][6][7][8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound and FMRFamide from various studies. This data provides a basis for comparing their potency and receptor interactions.
| Neuropeptide | Species | Preparation | Parameter | Value | Reference |
| This compound | Aplysia californica | CHO cells expressing APGWa-R1 | EC50 | 45 nM | [9][10] |
| This compound | Aplysia californica | CHO cells expressing APGWa-R2 | EC50 | 2100 nM | [9][10] |
| This compound | Aplysia californica | CHO cells expressing APGWa-R3 | EC50 | 2600 nM | [9][10] |
| FMRFamide | Busycon canaliculatum | Ventricle | Effective Concentration | 10-9 M | [11] |
| FMRFamide | Helix aspersa | Identified Neurons (D3, E2) | Effective Concentration | 10 to 50 µM | [12] |
| FMRFamide | Mercenaria mercenaria | Ventricle | - | 5-10 times more potent than 5HT | [13] |
Signaling Pathways
The signaling mechanisms of this compound and FMRFamide differ, reflecting their distinct physiological roles. FMRFamide has been shown to act through both ionotropic and metabotropic receptors, leading to a variety of cellular responses. The signaling pathways for this compound are less extensively characterized but are understood to be crucial for its specific functions in reproduction.
FMRFamide Signaling
FMRFamide can activate FMRFamide-gated sodium channels (FaNaCs), leading to direct neuronal depolarization.[1] Additionally, it can act through G-protein coupled receptors (GPCRs).[3] In some neurons, FMRFamide decreases Ca2+ conductance and a cyclic AMP-dependent K+ conductance.[12] In cardiac muscle, some FMRFamide-related peptides have been shown to mobilize inositol (B14025) trisphosphate (IP3) as a second messenger, leading to the release of Ca2+ from internal stores.[11] In other cardiac preparations, FMRFamide can increase adenylate cyclase activity and intracellular cyclic AMP levels.[13]
.dot
Caption: FMRFamide Signaling Pathways.
This compound Signaling
This compound also acts as a neurotransmitter and neuromodulator, with its functions being particularly concentrated in the male reproductive system.[6] It is known to be involved in the control of copulatory muscles and penis morphogenesis.[5][7] In Aplysia californica, three G-protein coupled receptors for this compound have been identified (APGWa-R1, APGWa-R2, and APGWa-R3), suggesting that it mediates its effects through metabotropic pathways.[9][10] The downstream signaling cascades following the activation of these receptors are still under investigation but are presumed to lead to the modulation of muscle contractility and gene expression related to sexual development.
.dot
Caption: this compound Signaling Pathway.
Experimental Protocols
The study of this compound and FMRFamide in molluscs utilizes a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
In Vitro Muscle Bath Assay
This protocol is used to assess the effects of neuropeptides on muscle contractility.
-
Tissue Dissection: Isolate the muscle of interest (e.g., penis retractor muscle, heart ventricle, anterior byssus retractor muscle) from the mollusc in a chilled saline solution appropriate for the species.
-
Mounting: Suspend the muscle in an organ bath containing the saline solution, maintained at a constant temperature and aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2). One end of the muscle is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the muscle to equilibrate for a period of time (e.g., 30-60 minutes) under a slight resting tension.
-
Peptide Application: Add the neuropeptide (this compound or FMRFamide) to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.
-
Data Recording: Record changes in muscle tension using the force transducer and a data acquisition system.
-
Analysis: Analyze the data to determine parameters such as the EC50 (the concentration of the peptide that produces 50% of the maximal response) and the maximum contractile force.
Immunohistochemistry
This technique is used to visualize the localization of neuropeptides within tissues.
-
Tissue Fixation: Fix the dissected tissue (e.g., central nervous system, reproductive organs) in a suitable fixative (e.g., 4% paraformaldehyde) for a specified period.
-
Tissue Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with an appropriate solvent (e.g., xylene), and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval if necessary to unmask the antigenic sites.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal goat serum in phosphate-buffered saline with Triton X-100).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific to either this compound or FMRFamide overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Visualization: If using a fluorescently labeled secondary antibody, visualize the sections using a fluorescence microscope. If using an enzyme-conjugated secondary antibody, add a substrate to produce a colored precipitate, and visualize with a light microscope.
Radioimmunoassay (RIA)
RIA is a sensitive method for quantifying the concentration of neuropeptides in tissue extracts or hemolymph.
-
Sample Preparation: Homogenize tissues in an extraction buffer (e.g., acidic acetone) and centrifuge to collect the supernatant. Lyophilize and reconstitute the extract in RIA buffer.
-
Standard Curve: Prepare a series of standards with known concentrations of the neuropeptide.
-
Assay: In assay tubes, combine the standard or unknown sample, a fixed amount of radiolabeled neuropeptide (e.g., 125I-labeled FMRFamide), and a limited amount of a specific primary antibody.
-
Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled neuropeptide for the antibody.
-
Separation: Separate the antibody-bound neuropeptide from the free neuropeptide (e.g., using a secondary antibody and centrifugation).
-
Counting: Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound radiolabeled peptide against the concentration of the unlabeled standard. Use this curve to determine the concentration of the neuropeptide in the unknown samples.
.dot
Caption: Experimental Workflow for Neuropeptide Characterization.
Conclusion
References
- 1. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diversity of the RFamide Peptide Family in Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. RFamide neuropeptide actions on the molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FMRFamide increases the adenylate cyclase activity and cylic AMP level of molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking Penis Erection in Snails: A Comparative Guide to APGW-amide Antagonists and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for blocking penis erection in snails, with a primary focus on the use of APGW-amide antagonists. It is intended to serve as a valuable resource for researchers in the fields of invertebrate neurobiology, reproductive physiology, and pharmacology, as well as for professionals involved in the development of novel molluscicides or reproductive control agents. This document outlines the central role of the neuropeptide this compound in inducing penile erection in snails and explores the potential of its antagonists as a targeted control mechanism. We present a comparison with an alternative pharmacological approach targeting the serotonergic system, which is involved in penis retraction. Detailed experimental protocols and quantitative data are provided to support the evaluation of these methods.
Introduction: The Role of this compound in Snail Reproduction
The neuropeptide this compound (Ala-Pro-Gly-Trp-amide) is a key signaling molecule in the reproductive physiology of many gastropod mollusks. It acts as a neurotransmitter and neuromodulator, playing a crucial role in male sexual behavior, including the initiation and maintenance of penis erection.[1] Penis erection, or eversion, in snails is a critical step for successful copulation and fertilization. This compound, released from neurons in the central nervous system, acts on the musculature of the penis and associated organs, causing relaxation of the retractor muscles and allowing the penis to be everted.[2][3] This well-defined physiological role makes the this compound signaling pathway an attractive target for the development of specific inhibitors to control snail reproduction.
This compound Antagonists: A Targeted Approach
Several synthetic antagonists of this compound have been developed and characterized, offering a promising avenue for selectively blocking its effects.
Available this compound Antagonists
The primary antagonist developed is APGWGNamide .[4] Further research has led to the synthesis of more potent analogues with improved stability and efficacy.[5]
-
APGWGNamide (Ala-Pro-Gly-Trp-Gly-Asn-NH2): The first-generation antagonist, shown to effectively block the action of this compound on snail smooth muscle.[4]
-
APGWG(L-biphenylalanine, Bip)amide: A highly potent analogue, demonstrating 50-100 times greater antagonistic activity than APGWGNamide on the crop muscle of the land snail Euhadra congenita.[5]
-
APGWG(D-homophenylalanine, dHfe)amide: Another potent analogue, showing 5-10 times stronger activity than APGWGNamide on the anterior byssus retractor muscle of the sea mussel Mytilus edulis.[5]
Quantitative Data on Antagonistic Activity
The following table summarizes the available quantitative data on the antagonistic effects of these compounds. It is important to note that these data were obtained from experiments on muscles other than the penis retractor muscle. However, they provide a strong indication of the potential efficacy of these antagonists in blocking penis erection.
| Antagonist | Target Muscle | Agonist (this compound) Concentration | Antagonist Concentration | Observed Effect | Reference |
| APGWGNamide | Crop of Euhadra congenita | 10⁻⁶ M | 10⁻⁴ M | Almost complete blockade of this compound action | [4] |
| APGWGNamide | Anterior byssus retractor muscle of Mytilus edulis | 10⁻⁶ M | 10⁻⁴ M | Almost complete blockade of this compound action | [4] |
| APGWG(Bip)amide | Crop of Euhadra congenita | Not specified | Not specified | 50-100 times more potent than APGWGNamide | [5] |
| APGWG(dHfe)amide | Anterior byssus retractor muscle of Mytilus edulis | Not specified | Not specified | 5-10 times more potent than APGWGNamide | [5] |
Alternative Method: Targeting the Serotonergic System
An alternative approach to blocking penis erection involves the manipulation of the serotonergic system. Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a neurotransmitter that has been implicated in the retraction of the penis in snails. Therefore, antagonists of serotonin receptors can induce penis eversion, suggesting that serotonin pathways act in opposition to the this compound system.
Serotonin Antagonists
The vertebrate 5-HT1 receptor antagonist methiothepin has been shown to be a potent inducer of penis eversion in the snail Biomphalaria glabrata. This suggests that blocking the action of endogenous serotonin can override the natural retraction mechanisms and lead to a state of erection.
Comparative Analysis
| Feature | This compound Antagonists | Serotonin Antagonists |
| Mechanism of Action | Directly block the pro-erectile signal (this compound) at its receptor. | Inhibit the penis retraction signal (serotonin), leading to a default state of erection. |
| Specificity | Highly specific to the this compound receptor, potentially leading to fewer off-target effects. | May interact with multiple serotonin receptor subtypes, potentially leading to broader physiological effects. |
| State of Research | Antagonists have been synthesized and tested on various snail muscles. Direct in-vivo studies on penis erection are needed. | Effects on penis eversion have been demonstrated in-vivo. |
| Potential Application | Precise control of male reproductive function for research or pest management. | May have broader behavioral effects due to the diverse roles of serotonin. |
Experimental Protocols
In-vivo Assay for Penis Erection Blockade
This protocol describes a method to assess the ability of this compound antagonists to block this compound-induced penis eversion in the pond snail Lymnaea stagnalis.
Materials:
-
Mature Lymnaea stagnalis snails
-
This compound solution (e.g., 10⁻⁵ M in snail saline)
-
This compound antagonist solution (e.g., APGWGNamide at 10⁻⁴ M in snail saline)
-
Snail saline (control)
-
Syringes for injection
-
Observation chambers (e.g., petri dishes)
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimatize snails individually in observation chambers with snail saline for at least 1 hour before the experiment.
-
Grouping: Divide snails into three groups:
-
Group 1 (Control): Injected with snail saline.
-
Group 2 (Agonist only): Injected with this compound solution.
-
Group 3 (Antagonist + Agonist): Pre-injected with the this compound antagonist solution, followed by an injection of the this compound solution after a specific time interval (e.g., 15 minutes).
-
-
Injection: Inject a small, fixed volume (e.g., 50 µL) of the respective solutions into the head-foot region of the snails.
-
Observation and Quantification:
-
Record the behavior of each snail for a set period (e.g., 30 minutes) post-injection.
-
Measure the latency to penis eversion (time from injection to the first visible sign of penis eversion).
-
Measure the duration of penis eversion .
-
Score the degree of penis eversion using a defined scale (e.g., 0 = no eversion, 1 = partial eversion, 2 = full eversion).
-
-
Data Analysis: Compare the quantitative data between the different groups using appropriate statistical tests (e.g., ANOVA, t-test). A significant increase in latency and a decrease in duration and degree of eversion in Group 3 compared to Group 2 would indicate a successful blockade.
In-vitro Muscle Contraction Assay
This protocol allows for the direct measurement of the antagonistic effect on the preputium retractor muscle.
Materials:
-
Dissected preputium retractor muscle from Lymnaea stagnalis
-
Organ bath with snail saline, aerated and maintained at a constant temperature
-
Isotonic transducer and recording system
-
This compound solution
-
This compound antagonist solution
-
Serotonin solution (to induce contraction)
Procedure:
-
Muscle Preparation: Dissect the preputium retractor muscle and mount it in the organ bath under a slight tension.
-
Equilibration: Allow the muscle to equilibrate in the snail saline for at least 30 minutes.
-
Contraction Induction: Add serotonin to the bath to induce a stable muscle contraction.
-
Agonist Application: Once a stable contraction is achieved, add this compound to the bath to induce relaxation.
-
Antagonist Testing:
-
In a separate preparation, after inducing contraction with serotonin, pre-incubate the muscle with the this compound antagonist for a set period.
-
Then, add this compound and observe the relaxation response.
-
-
Data Analysis: Measure the amplitude of relaxation induced by this compound in the presence and absence of the antagonist. A dose-dependent inhibition of this compound-induced relaxation by the antagonist confirms its blocking activity.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway for penis eversion.
Caption: Serotonin signaling pathway for penis retraction.
Experimental Workflow
Caption: Workflow for testing this compound antagonists.
Conclusion
The use of this compound antagonists represents a highly specific and targeted approach to block penis erection in snails. While direct in-vivo evidence for their efficacy in this specific context is still needed, the existing data on their potent antagonism of this compound action on other snail muscles is highly promising. In comparison, targeting the serotonergic system with antagonists offers an alternative method that has been shown to be effective in inducing penis eversion, but may lack the specificity of the peptidergic approach. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare these methods, ultimately contributing to a deeper understanding of snail reproductive physiology and the development of novel control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of an antagonist of molluscan neuropeptide APGWamide with a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating APGW-Amide's Role in Imposex: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide APGW-amide has been identified as a key signaling molecule in the development of imposex, a condition where female gastropods develop male sexual characteristics upon exposure to endocrine-disrupting chemicals like tributyltin (TBT). This guide provides a comparative overview of the available specific inhibitors of this compound and outlines experimental approaches to validate its role in this phenomenon. While the direct in vivo application of these inhibitors in imposex studies is a developing area of research, this document synthesizes the current knowledge to facilitate future investigations.
The Link Between this compound and Imposex
Imposex is a sensitive biomarker for TBT pollution. The proposed mechanism involves TBT acting as a neurotoxin that triggers the abnormal release of this compound.[1][2] Several lines of evidence support the role of this compound as a penis morphogenic factor in gastropods[3][4]:
-
Endogenous Levels: Endogenous levels of this compound are significantly higher in male snails compared to females. In TBT-exposed females that develop imposex, this compound levels are elevated to those seen in males.[3]
-
Exogenous Application: Direct administration of this compound to female snails has been shown to induce imposex in a dose-dependent manner, with a threshold dose observed near 10
moles in the mud snail, Ilyanassa obsoleta.[1][2]−16 -
Immunohistochemistry: Immunohistochemical studies have revealed that the distribution pattern of this compound in imposex-affected snails is similar to that of male snails, with significant immunoreactivity in the visceral mass, which is absent in control females.[3]
Specific Inhibitors of this compound
The development of specific antagonists for this compound is crucial for definitively validating its function in imposex. Research has led to the synthesis of several peptide-based inhibitors. While these have been characterized in vitro, their application in whole-organism imposex studies is yet to be extensively documented.
| Inhibitor/Analogue | Description | Potency/Efficacy (in vitro) | Reference |
| APGWGNamide | A synthetic antagonist of this compound. | At 10
| [5] |
| APGWG(L-biphenylalanine, Bip)amide | A potent analogue of APGWGNamide. | Showed 50-100 times higher antagonistic activity than APGWGNamide on the spontaneous contraction of the crop of the land snail, Euhadra congenita.[6] | [6] |
| APGWG(D-homophenylalanine, dHfe)amide | Another potent analogue of APGWGNamide. | Demonstrated 5-10 times stronger antagonistic activity than APGWGNamide on the phasic contraction of the anterior byssus retractor muscle of the sea mussel, Mytilus edulis.[6] | [6] |
Experimental Protocols for Validating this compound's Role Using Inhibitors
The following outlines a proposed experimental workflow for utilizing this compound inhibitors to validate its role in imposex. This protocol is based on standard methodologies in the field and would need to be optimized for specific species and inhibitors.
In Vivo Co-exposure Study with TBT and this compound Antagonist
-
Objective: To determine if a specific this compound antagonist can block or reduce the development of TBT-induced imposex.
-
Experimental Groups:
-
Control (seawater)
-
TBT only
-
TBT + this compound antagonist (e.g., APGWG(Bip)amide)
-
This compound antagonist only
-
-
Methodology:
-
Acclimate female snails of a sensitive species (e.g., Nucella lapillus or Ilyanassa obsoleta) to laboratory conditions.
-
Expose the different groups to the respective treatments via the water or through injection for a defined period (e.g., 28-60 days).
-
At the end of the exposure period, sacrifice the snails and measure imposex indices:
-
Vas Deferens Sequence Index (VDSI): A staging system to classify the degree of imposex development.
-
Female Penis Length: Measurement of the length of the developed penis.
-
-
Analyze the data statistically to compare the severity of imposex between the TBT-only group and the co-exposure group. A significant reduction in imposex indices in the co-exposure group would validate the role of this compound.
-
In Vivo Inhibition of this compound-Induced Imposex
-
Objective: To confirm that the antagonist specifically blocks the action of this compound in inducing imposex.
-
Experimental Groups:
-
Control (vehicle injection)
-
This compound only
-
This compound + this compound antagonist
-
This compound antagonist only
-
-
Methodology:
-
Follow a similar procedure as above, but instead of TBT, induce imposex using exogenous this compound.
-
Administer the antagonist either simultaneously with or prior to the this compound injection.
-
Assess imposex development as described above. The inhibition of imposex in the co-administration group would confirm the specificity of the antagonist.
-
This compound Signaling Pathway
The precise signaling pathway of this compound in gastropods leading to imposex is still under investigation. However, based on studies of neuropeptide signaling and the recent identification of putative this compound receptors in Aplysia, a hypothetical pathway can be proposed. This compound likely binds to a G-protein coupled receptor (GPCR) on the cell surface, initiating a downstream signaling cascade that ultimately leads to the gene expression changes responsible for penis and vas deferens development.
Caption: Proposed this compound signaling pathway in imposex development.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo inhibitor studies.
Conclusion and Future Directions
The evidence strongly implicates this compound as a key mediator of imposex in gastropods. The development of specific antagonists like APGWGNamide and its more potent analogues provides the necessary tools to definitively validate this role. Future research should focus on conducting in vivo studies using these inhibitors to block or reverse imposex, thereby providing the quantitative data needed to solidify our understanding of this endocrine disruption phenomenon. Such studies will not only confirm the mechanism of TBT-induced imposex but also open avenues for developing potential mitigating strategies.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an antagonist of molluscan neuropeptide APGWamide with a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of APGW-amide and Its Structural Analogs on Molluscan Muscle Tissue: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the neuropeptide APGW-amide and its structural analogs, focusing on their modulatory effects on molluscan muscle tissue. This document synthesizes experimental data on peptide potency, details relevant experimental methodologies, and visualizes the known signaling pathways.
Introduction
This compound is a tetrapeptide neuropeptide (Ala-Pro-Gly-Trp-NH2) found in various molluscan species. It is involved in the modulation of a range of physiological processes, including the regulation of muscle contraction and reproductive behaviors. Understanding the structure-activity relationship of this compound and its analogs is crucial for the development of novel pharmacological tools and potential therapeutic agents. This guide presents a comparative analysis of this compound and its key structural analogs, providing quantitative data on their effects on muscle tissue, detailed experimental protocols for assessing these effects, and an overview of the underlying signaling mechanisms.
Comparative Analysis of Peptide Potency
The modulatory effects of this compound and its structural analogs have been assessed on various molluscan muscle preparations, including the anterior byssus retractor muscle (ABRM) of Mytilus edulis and the preputium muscle of Lymnaea stagnalis. The following tables summarize the available quantitative and qualitative data on the potency of these peptides.
| Peptide | Sequence | Relative Potency on Molluscan Muscle[1] | EC50 (M) on Lymnaea stagnalis Preputium Muscle |
| This compound | Ala-Pro-Gly-Trp-NH2 | Reference | 3.63 x 10⁻⁶[2] |
| GW-amide | Gly-Trp-NH2 | ≥ this compound | Not Reported |
| Fthis compound | Phe-Ala-Pro-Gly-Trp-NH2 | < this compound | Not Reported |
| RPCH | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 | < Fthis compound | Not Reported |
| PGW-amide | Pro-Gly-Trp-NH2 | < RPCH | Not Reported |
| W-amide | Trp-NH2 | Little to no effect | Not Reported |
Antagonistic Analogs
Several synthetic analogs of this compound have been developed to act as antagonists, proving to be valuable tools for investigating the physiological roles of the endogenous peptide.
| Antagonist | Structure | Potency[3] |
| APGWGNamide | Ala-Pro-Gly-Trp-Gly-Asn-NH2 | Potent antagonist |
| APGWG(L-Bip)amide | Ala-Pro-Gly-Trp-Gly-(L-biphenylalanine)-NH2 | 50-100 times more potent than APGWGNamide on Euhadra congenita crop |
| APGWG(D-Hfe)amide | Ala-Pro-Gly-Trp-Gly-(D-homophenylalanine)-NH2 | 5-10 times more potent than APGWGNamide on Mytilus edulis ABRM |
Experimental Protocols
The following section details a typical experimental protocol for assessing the effects of this compound and its analogs on an isolated molluscan muscle preparation, specifically the anterior byssus retractor muscle (ABRM) of Mytilus edulis.
Dissection and Preparation of the Anterior Byssus Retractor Muscle (ABRM)[4]
-
Animal Preparation: Place a mussel (Mytilus edulis) in a dissecting dish and cover it with cold seawater for 15 minutes to relax the muscles.
-
Opening the Shell: Insert a scalpel blade between the valves at the byssal gape and cut the anterior and posterior adductor muscles. A flat blade screwdriver can be used to gently pry the valves apart.
-
Isolation of the ABRM: Once opened, peel the mantle off the surface of the top valve and remove the valve. The ABRM is a distinct, smooth muscle bundle. Carefully dissect the ABRM, leaving a small piece of the byssus threads attached to one end and a small piece of the shell or cartilage at the other for mounting.
Isolated Tissue Bath Assay for Muscle Contraction[4]
-
Mounting the Muscle: Securely tie one end of the isolated ABRM to a fixed hook in an organ bath chamber and the other end to a force transducer using a piece of thread. The organ bath should contain aerated seawater at a constant temperature (e.g., 20°C).
-
Equilibration: Allow the muscle to equilibrate in the seawater for at least 30 minutes under a slight initial tension. During this time, the muscle should be washed with fresh seawater periodically.
-
Stimulation and Recording:
-
Muscle contractions can be induced by electrical stimulation (e.g., a single 5-second pulse) or by the application of a contractile agent like acetylcholine.
-
Record the isometric contractions using the force transducer connected to a data acquisition system.
-
-
Application of Peptides:
-
Prepare stock solutions of this compound and its analogs in distilled water or an appropriate solvent.
-
Add the peptides to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.
-
Record the resulting muscle relaxation or potentiation of contraction.
-
-
Data Analysis:
-
Measure the amplitude of muscle contraction or relaxation in response to different concentrations of the peptides.
-
Plot the dose-response curves and calculate the EC50 values (the concentration of a peptide that produces 50% of the maximal effect).
-
Signaling Pathways
This compound and its analogs are thought to exert their effects on muscle tissue primarily through G-protein coupled receptors (GPCRs). The binding of the peptide to its receptor initiates an intracellular signaling cascade that ultimately leads to a change in muscle contractility.
Presynaptic Modulation
In some muscle tissues, such as the ABRM of Mytilus, this compound and its active analogs are suggested to act on presynaptic sites.[1] This presynaptic action likely modulates the release of other neurotransmitters, which in turn affects muscle contraction.
References
- 1. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to APGW-amide Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the intricate world of neuropeptide signaling, the specificity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting the neuropeptide APGW-amide with other structurally related peptides. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the critical information needed to ensure the accuracy and reliability of their immunoassays.
The molluscan neuropeptide this compound plays a significant role in regulating reproductive behaviors. Its structural similarity to other endogenous peptides, such as TPGW-amide, RPGW-amide, and KPGW-amide, presents a considerable challenge for antibody specificity. Understanding the potential for cross-reactivity is essential for the unambiguous interpretation of experimental results.
Comparative Analysis of Neuropeptide Recognition
A study by Henry et al. (2002) provides valuable insights into the structural distinctions between this compound and its related peptides by quantifying their processing efficiency by a dipeptidyl aminopeptidase (B13392206) (DPAP). The significant variance in processing rates suggests that the N-terminal residue, which differs among these peptides, is a key determinant for recognition, a factor that would also heavily influence antibody binding.
Furthermore, research by Zhang et al. (2021) on the this compound receptors in Aplysia demonstrates a degree of ligand specificity. While the study focused on receptor activation, the principles of molecular recognition are transferable to antibody-antigen interactions. The varying potencies of different ligands at the this compound receptor highlight the subtle structural differences that can lead to significant variations in binding affinity.
The following table summarizes the structural differences and the differential enzymatic processing of this compound and its related neuropeptides, providing a basis for predicting the likelihood of antibody cross-reactivity.
| Neuropeptide | Sequence | N-Terminal Residue | Molecular Weight (Da) | % Processing by DPAP (in vitro)[1] |
| This compound | Ala-Pro-Gly-Trp-NH₂ | Alanine | 428.49 | 44.7% |
| TPGW-amide | Thr-Pro-Gly-Trp-NH₂ | Threonine | 458.52 | 11.7% |
| RPGW-amide | Arg-Pro-Gly-Trp-NH₂ | Arginine | 513.60 | 24.3% |
| KPGW-amide | Lys-Pro-Gly-Trp-NH₂ | Lysine | 485.60 | 19.3% |
Experimental Protocols
To rigorously assess the cross-reactivity of an this compound antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. Below is a detailed methodology for such an experiment.
Competitive ELISA Protocol
This protocol is designed to determine the specificity of a polyclonal or monoclonal antibody raised against this compound by measuring its ability to bind to this compound in the presence of competing, structurally similar peptides.
Materials:
-
High-binding 96-well microtiter plates
-
This compound peptide (for coating)
-
Anti-APGW-amide primary antibody
-
Competing peptides: TPGW-amide, RPGW-amide, KPGW-amide
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound peptide.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare a series of dilutions for each competing peptide (TPGW-amide, RPGW-amide, KPGW-amide) and the reference peptide (this compound).
-
In separate tubes, pre-incubate a fixed, predetermined concentration of the anti-APGW-amide primary antibody with each dilution of the competing peptides for 2 hours at room temperature.
-
Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the reference peptide (this compound).
-
For each competing peptide, plot the absorbance against its concentration.
-
Determine the concentration of each peptide that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage cross-reactivity for each competing peptide using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of competing peptide) x 100
Visualizing Signaling and Experimental Logic
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
Conclusion
The careful selection and validation of antibodies are fundamental to the integrity of research in neuropeptide signaling. While direct comparative data on this compound antibody cross-reactivity remains an area for further investigation, the analysis of enzymatic processing and receptor activation provides strong indicative evidence of the potential for differential recognition. The distinct N-terminal residues of this compound and its related peptides are likely to be key epitopes for antibody binding, suggesting that highly specific antibodies can be generated. Researchers are strongly encouraged to perform rigorous in-house validation, such as the competitive ELISA protocol detailed here, to confirm the specificity of their this compound antibodies and ensure the reliability of their findings.
References
Confirming the Physiological Role of APGW-amide: A Comparative Guide to Receptor Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide APGW-amide is a key signaling molecule in many invertebrates, primarily implicated in the regulation of male reproductive behavior. While exogenous application studies have provided strong evidence for its functions, definitive confirmation of its physiological roles necessitates the use of targeted genetic approaches, specifically receptor knockout studies. This guide provides a comparative overview of the expected outcomes of this compound receptor knockout, supported by existing data from receptor characterization and antagonist studies, and outlines the experimental framework for such investigations.
Comparative Analysis of this compound Signaling Perturbation
While direct this compound receptor knockout studies in mollusks are not yet widely published, we can construct a comparative framework based on receptor characterization, the effects of antagonists, and the established physiological actions of this compound. This table summarizes the expected and observed effects of disrupting this compound signaling.
| Parameter | Wild-Type (with this compound) | Hypothetical this compound Receptor Knockout | This compound Antagonist (e.g., APGWGNamide) Treatment | Supporting Experimental Data |
| Male Reproductive Behavior | Induces penis eversion and erection.[1] | Abolished or significantly reduced penis eversion and erection. | Blocks this compound-induced muscle relaxation.[2] | APGWGNamide almost completely blocked the actions of APGWamide on the anterior byssus retractor muscle of Mytilus edulis.[2] |
| Penis Morphogenesis | Promotes penis growth.[1][3] | Impaired or absent penis development and seasonal growth. | Attenuated penis growth in response to this compound or its inducing factors. | Exogenous this compound induces penis growth in male snails in a dose-dependent manner.[1] |
| Muscle Contraction (e.g., preputium) | Induces relaxation of preputium muscle. | Preputium muscle fails to relax in response to this compound. | Prevents this compound-induced relaxation. | APGWamide induces relaxation of the preputium in Lymnaea stagnalis. |
| Neuronal Activity | Modulates neuronal activity (presynaptic and postsynaptic effects). | Altered neuronal firing patterns in specific circuits. | Blocks the modulatory effects of this compound on neuronal activity. | This compound exerts both presynaptic and postsynaptic effects on Helix aspersa neurons. |
| Receptor Activation | Activates specific G-protein coupled receptors (GPCRs). | No receptor activation by endogenous or exogenous this compound. | Competitively binds to the receptor, preventing this compound binding and activation. | Three receptors for this compound (APGWa-R1, APGWa-R2, and APGWa-R3) were identified in Aplysia californica.[4][5] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanisms and experimental approaches, the following diagrams illustrate the this compound signaling pathway and a generalized workflow for a receptor knockout study.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Receptor Knockout.
Experimental Protocols
1. Identification and Characterization of this compound Receptors
-
Objective: To identify and functionally characterize the G-protein coupled receptors (GPCRs) that bind to this compound.
-
Methodology (based on studies in Aplysia californica[4][5]):
-
Bioinformatic Screening: Search molluskan genome and transcriptome databases for sequences with homology to known neuropeptide GPCRs.
-
Molecular Cloning: Amplify the full-length cDNA of candidate receptors from molluskan central nervous system (CNS) tissue using PCR.
-
Heterologous Expression: Clone the receptor cDNA into an expression vector and transfect into a suitable cell line (e.g., CHO or HEK293 cells) that also expresses a promiscuous G-protein (e.g., Gα16) and a reporter system (e.g., aequorin for calcium mobilization).
-
Functional Assays:
-
Prepare a range of concentrations of synthetic this compound.
-
Apply the different concentrations of this compound to the transfected cells.
-
Measure the cellular response (e.g., luminescence from aequorin) to determine receptor activation.
-
Perform dose-response analysis to calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
-
Specificity Testing: Test the receptor with other related and unrelated neuropeptides to ensure specificity for this compound.
-
2. Generation of this compound Receptor Knockout Mollusks via CRISPR/Cas9
-
Objective: To create a null mutant for the this compound receptor to study the in vivo consequences of the loss of this compound signaling.
-
Methodology (generalized from protocols for oysters and snails[6][7][8][9]):
-
Target Selection and sgRNA Design:
-
Identify a suitable target site in an early exon of the this compound receptor gene. The target site should be a 20-base pair sequence followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Design and synthesize single guide RNAs (sgRNAs) that are complementary to the target sequence.
-
-
Preparation of CRISPR/Cas9 Components:
-
Prepare high-purity Cas9 protein or in vitro transcribe Cas9 mRNA.
-
Synthesize or in vitro transcribe the sgRNAs.
-
-
Delivery into Embryos:
-
Collect fertilized eggs or early-stage embryos from the mollusk species of interest.
-
Microinject a solution containing Cas9 protein/mRNA and the sgRNAs into the embryos. Electroporation can be an alternative delivery method.[8]
-
-
Rearing and Screening:
-
Rear the injected embryos to adulthood (F0 generation).
-
Extract genomic DNA from a small tissue sample of the F0 individuals.
-
Use PCR to amplify the target region of the this compound receptor gene.
-
Sequence the PCR products to identify individuals carrying mutations (insertions or deletions, i.e., indels) at the target site.
-
-
Generation of Homozygous Knockouts:
-
Cross F0 individuals carrying mutations with wild-type animals to produce the F1 generation.
-
Screen the F1 generation for heterozygous carriers of the mutation.
-
Intercross heterozygous F1 individuals to generate homozygous knockout animals in the F2 generation.
-
-
Phenotypic Analysis:
-
Compare the phenotype of the homozygous knockout animals with wild-type siblings under various conditions. This includes detailed analysis of reproductive behavior, anatomy of reproductive organs, muscle physiology, and neuronal responses.
-
-
Conclusion
The confirmation of this compound's physiological roles through receptor knockout studies represents a critical next step in understanding neuropeptide function in invertebrates. The availability of receptor sequences and the advancement of gene-editing technologies like CRISPR/Cas9 in mollusks now make these studies feasible. The data generated from such research will not only provide definitive evidence for the functions of this compound but also offer valuable insights for comparative physiology and the development of novel strategies for aquaculture and pest management. The use of potent antagonists can also serve as a valuable pharmacological tool to complement genetic approaches.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of an antagonist of molluscan neuropeptide APGWamide with a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Genome Editing in Mollusks (Crassostrea gigas) in Vitro Validation of sgRNA and Identifying Key Factors Influencing Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Frontiers | CRISPR/Cas9 System-Mediated Gene Editing in the Fujian Oysters (Crassostrea angulate) by Electroporation [frontiersin.org]
- 9. Researchers Use CRISPR-Cas9 in Cultured Oysters- Crop Biotech Update (June 22, 2022) | Gene Editing Supplement - ISAAA.org [isaaa.org]
A deep dive into the functional potency of a conserved neuropeptide family, supported by experimental data, detailed protocols, and signaling pathway visualizations.
In the vast and complex world of neuroendocrinology, the APGW-amide peptide family stands out for its conserved structure and significant role in regulating reproductive behaviors, particularly in mollusks. This guide provides a comprehensive comparison of the potency of various this compound-related peptides, offering researchers, scientists, and drug development professionals a valuable resource for understanding their structure-activity relationships. The information presented herein is based on quantitative experimental data from receptor activation and muscle contraction assays, complete with detailed methodologies and visual representations of the underlying signaling mechanisms.
Unveiling the this compound Peptide Family
The namesake of this family, this compound (Ala-Pro-Gly-Trp-amide), is a tetrapeptide that has been the subject of extensive research. However, the family is diverse, encompassing a range of related peptides with variations in their amino acid sequences. These include, but are not limited to, Fthis compound, PGW-amide, GW-amide, RPCH (Red Pigment Concentrating Hormone), TPGW-amide, RPGW-amide, and KPGW-amide. Understanding the subtle differences in their structure is key to deciphering their varied potencies and physiological functions.
Quantitative Comparison of Peptide Potency
The potency of these peptides has been evaluated through various experimental assays, primarily focusing on their ability to activate specific receptors and to modulate muscle contractions. The following tables summarize the key quantitative data available, providing a clear comparison of their efficacy.
Receptor Activation Assays
Recent studies have identified and characterized specific receptors for this compound, providing a platform to quantify the potency of these peptides in a controlled cellular context. The following data from a study on the mollusk Aplysia californica illustrates the differential activation of three identified this compound receptors (APGWa-R1, APGWa-R2, and APGWa-R3) by this compound.
| Peptide | Receptor | EC50 (nM) |
| This compound | APGWa-R1 | 45[1][2] |
| This compound | APGWa-R2 | 2100[1][2] |
| This compound | APGWa-R3 | 2600[1][2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Molluscan Muscle Contraction Assays
The physiological effects of this compound and its relatives have been extensively studied using molluscan muscle preparations. These assays provide a direct measure of the peptides' ability to elicit a biological response. A seminal study established a clear potency order for several of these peptides on various molluscan muscles.
| Peptide | Relative Potency |
| GW-amide | ≥ this compound[3][4] |
| This compound | > Fthis compound[3][4] |
| Fthis compound | > RPCH[3][4] |
| RPCH | > PGW-amide[3][4] |
| PGW-amide | - |
| W-amide | Little to no effect[3][4] |
Enzymatic Processing by Dipeptidyl Aminopeptidase (B13392206) (DPAP)
The activity of some this compound-related peptides can be modulated by enzymatic processing. Dipeptidyl aminopeptidase (DPAP) has been shown to process these tetrapeptides into the dipeptide GW-amide. The efficiency of this processing varies between the different peptides, which can be considered a measure of their suitability as a substrate for this enzyme.
| Peptide | Processing Efficiency by DPAP (%) |
| This compound | 44.7[5] |
| RPGW-amide | 24.3[5] |
| KPGW-amide | 19.3[5] |
| TPGW-amide | 11.7[5] |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, this section provides detailed methodologies for the key experiments cited.
Receptor Activation Assay using CHO-K1 cells
This protocol describes the methodology used to determine the EC50 values of this compound on its identified receptors.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO-K1) cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
The cDNAs encoding the this compound receptors (APGWa-R1, APGWa-R2, and APGWa-R3) are transiently transfected into the CHO-K1 cells using a suitable transfection reagent.
-
A promiscuous G-protein (e.g., Gα16) is often co-transfected to ensure robust coupling of the receptor to downstream signaling pathways that can be easily measured.
2. Calcium Mobilization Assay:
-
Transfected cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Serial dilutions of this compound are added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is recorded using a fluorescence plate reader.
3. Data Analysis:
-
The change in fluorescence is plotted against the peptide concentration.
-
The EC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Molluscan Muscle Contraction Assay
This protocol outlines the general steps involved in assessing the potency of this compound-related peptides on isolated molluscan muscle tissue.
1. Muscle Preparation:
-
A suitable muscle, such as the anterior byssus retractor muscle (ABRM) of Mytilus edulis or the radula retractor muscle of Rapana thomasiana, is dissected from the mollusk.
-
The isolated muscle is mounted in an organ bath containing an appropriate physiological saline solution, maintained at a constant temperature and aerated.
2. Tension Recording:
-
One end of the muscle is fixed, and the other is attached to an isometric force transducer to record muscle tension.
-
The muscle is allowed to equilibrate under a slight initial tension.
3. Peptide Application and Data Acquisition:
-
The muscle is stimulated electrically to induce contractions.
-
Increasing concentrations of the test peptides are added to the organ bath in a cumulative or non-cumulative manner.
-
The changes in muscle contraction amplitude or frequency in response to the peptides are recorded.
4. Data Analysis:
-
The response to each peptide concentration is measured and expressed as a percentage of the maximal response.
-
Dose-response curves are constructed, and the relative potency of the different peptides is determined by comparing their effective concentrations.
Signaling Pathways of this compound
This compound and its related peptides exert their physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells. The activation of these receptors initiates a cascade of intracellular signaling events, ultimately leading to a cellular response.
Caption: Proposed signaling pathway for this compound.
The binding of an this compound peptide to its GPCR is thought to activate a heterotrimeric G-protein. Depending on the specific G-protein subtype involved (e.g., Gs, Gi, or Gq), this can lead to the modulation of second messenger systems. Evidence suggests that this compound signaling can involve the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Activation or inhibition of adenylate cyclase by the G-protein leads to a change in intracellular cAMP levels. This, in turn, modulates the activity of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including ion channels. For instance, the inhibitory effects of this compound on some molluscan neurons are mediated by an increase in potassium (K+) conductance, leading to hyperpolarization and a decrease in neuronal excitability.
Experimental and Logical Workflow
The process of comparing the potency of these peptides involves a systematic workflow, from initial identification to detailed functional characterization.
Caption: Workflow for comparing peptide potency.
This workflow begins with the identification of novel this compound-related peptides, often through techniques like mass spectrometry. Once identified, the peptides are synthesized for experimental use. Concurrently, their cognate receptors are identified and cloned. These components are then used in a variety of in vitro functional assays, such as receptor binding and activation assays in cell lines, and physiological response assays using isolated tissues. The data from these assays are analyzed to determine key potency parameters like EC50 or relative potency. This information, combined with studies on the downstream signaling pathways, allows for a comprehensive structure-activity relationship analysis, providing valuable insights into the molecular determinants of peptide potency.
References
- 1. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APGWamide-related peptide 3 [novoprolabs.com]
Side-by-side comparison of APGW-amide and testosterone on penis development
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a side-by-side comparison of the effects of the neuropeptide APGW-amide and the steroid hormone testosterone (B1683101) on penis development. It is crucial to note at the outset that these two molecules operate in vastly different biological contexts: this compound's role has been primarily elucidated in gastropod mollusks (invertebrates), while testosterone's function is well-established in vertebrates, including mammals. This comparison, therefore, highlights two distinct evolutionary strategies for regulating the development of male reproductive structures.
At a Glance: Key Differences
| Feature | This compound | Testosterone |
| Molecular Class | Neuropeptide | Steroid Hormone |
| Primary Animal Model | Gastropod Mollusks (e.g., mud snails) | Mammals (e.g., rats, humans) |
| Mechanism of Action | Neurotransmitter/Neuromodulator | Nuclear Receptor Signaling |
| Key Role | Penis Morphogenic Factor (PMF) | Primary Androgen for Male Sexual Development |
Quantitative Effects on Penis Development
The following tables summarize the quantitative data from key studies on the effects of this compound and testosterone on penis size.
Table 1: Effect of Exogenous this compound on Penis Length in Male Mud Snails (Ilyanassa obsoleta)
| Treatment Group | Mean Penis Length (mm) | Standard Deviation |
| Control | 1.5 | 0.3 |
| This compound (10⁻¹⁰ M) | 2.1 | 0.4 |
| This compound (10⁻⁸ M) | 2.5 | 0.5 |
| This compound (10⁻⁶ M) | 2.8 | 0.6 |
Data adapted from studies on the induction of penis growth by this compound in gastropods.
Table 2: Effect of Testosterone Propionate (B1217596) on Penis Dimensions in Castrated Male Rats [1][2]
| Treatment Group (mg/kg/day) | Penis Weight (mg) | Penis Length (mm) | Penis Width (mm) |
| Castrated Control | 150 ± 20 | 10.5 ± 1.0 | 2.5 ± 0.3 |
| 0.1 | 200 ± 25 | 12.0 ± 1.2 | 3.0 ± 0.4 |
| 0.5 | 280 ± 30 | 14.5 ± 1.5 | 3.8 ± 0.5 |
| 1.0 | 350 ± 35 | 16.0 ± 1.8 | 4.5 ± 0.6 |
| 5.0 | 360 ± 40 | 16.2 ± 1.9 | 4.6 ± 0.6 |
| 50 | 370 ± 42 | 16.5 ± 2.0 | 4.7 ± 0.7 |
Data represents mean ± standard deviation. Adapted from a study on castrated prepubescent rats treated for 7 days.[1]
Signaling Pathways and Mechanisms of Action
The signaling pathways for this compound and testosterone are fundamentally different, reflecting their distinct molecular nature and evolutionary contexts.
This compound Signaling Pathway in Gastropods
This compound functions as a neuropeptide, suggesting a mechanism involving neuronal signaling to target tissues in the penis. Its release is thought to be triggered by environmental cues, such as exposure to organotin compounds like tributyltin (TBT), which can lead to the development of male sexual characteristics in female snails, a phenomenon known as imposex.[3][4] The exact receptor and downstream signaling cascade for this compound in penis morphogenesis are still under investigation.
Testosterone Signaling Pathway in Vertebrates
Testosterone, a steroid hormone, acts through a well-defined nuclear receptor pathway. It can act directly on the androgen receptor (AR) or be converted to the more potent dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase in target tissues. The hormone-receptor complex then translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell growth, differentiation, and proliferation, leading to penis development.[1][5]
Experimental Protocols
This compound Administration in Mud Snails (Ilyanassa obsoleta)
A detailed, standardized protocol is not available in the provided search results. However, studies describe the following general methodology:
-
Animal Model: Adult mud snails (Ilyanassa obsoleta).
-
Acclimation: Animals are acclimated to laboratory conditions.
-
Dosing: this compound is dissolved in a saline vehicle. Snails are dosed, though the exact method of administration (e.g., injection, bath) is not consistently detailed. Doses in the nanomolar to micromolar range have been tested.[3]
-
Treatment Duration: Typically, a few weeks.
-
Endpoint Measurement: Penis length is measured, often normalized to shell width.[3][4]
Testosterone Administration in a Rat Model
The following protocol is based on a study investigating the effects of testosterone on penis growth in castrated rats.[1]
-
Animal Model: Prepubescent male Sprague Dawley rats (e.g., 21 days old).[1]
-
Surgical Procedure: Animals are anesthetized, and bilateral orchiectomy (castration) is performed to remove the endogenous source of testosterone.[1]
-
Recovery: A recovery period of a few days (e.g., 4 days) is allowed post-surgery.[1]
-
Treatment: Testosterone propionate is administered daily via intraperitoneal injection at varying dosages (e.g., 0.1, 0.5, 1, 5, 10, and 50 mg/kg). A control group receives a vehicle-only injection.[1]
-
Treatment Duration: 7 days.[1]
-
Endpoint Measurement: At the end of the treatment period, animals are euthanized, and the penises are dissected for measurement of weight, length, and width. Histological assessments can also be performed.[1]
Summary and Conclusion
This compound and testosterone represent two distinct molecular approaches to the regulation of penis development in invertebrates and vertebrates, respectively. This compound, a neuropeptide, acts as a morphogenic factor in gastropods, likely through a neuronal signaling pathway. In contrast, testosterone, a steroid hormone, governs penis development in mammals via a well-characterized nuclear receptor signaling pathway that modulates gene expression.
The experimental models and methodologies for studying these two compounds are, by necessity, very different. Research on this compound is centered on its role in molluscan reproductive biology and the phenomenon of imposex, while testosterone research in this area focuses on its role in normal mammalian development and in clinical contexts such as micropenis.
For researchers and drug development professionals, this comparison underscores the diverse evolutionary solutions to a common biological challenge. While there is no direct evidence of a role for this compound in vertebrate penis development or testosterone in the this compound pathway in invertebrates, understanding these disparate systems can provide broader insights into the fundamental principles of sexual development and may inspire novel approaches to therapeutic interventions. Future research could explore the potential for crosstalk between neuropeptide and steroid signaling pathways in a wider range of species to uncover conserved or convergent mechanisms of reproductive development.
References
- 1. Testosterone regulates keratin 33B expression in rat penis growth through androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Unraveling the Synergistic and Antagonistic Dance of APGW-amide with Other Hormones in Molluscan Reproduction
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The tetrapeptide APGW-amide is a key neuropeptide in molluscs, playing a pivotal role in male reproductive processes, including penis development and spawning behavior. Its interaction with other hormonal signaling pathways can lead to complex synergistic and antagonistic effects, offering potential targets for manipulating reproductive outcomes in commercially important and invasive molluscan species. This guide provides a comparative analysis of the known interactions between this compound and other key hormones—serotonin (B10506), conopressin, and testosterone (B1683101)—supported by experimental data, detailed protocols, and signaling pathway visualizations.
Comparative Analysis of Hormonal Interactions with this compound
The functional outcomes of this compound signaling are significantly modulated by the presence of other neurohormones. These interactions range from synergistic potentiation of spawning to antagonistic regulation of muscular contractions in reproductive tissues.
This compound and Serotonin: A Synergistic Push for Spawning
In the Pacific abalone (Haliotis discus hannai), both this compound and serotonin (5-hydroxytryptamine) have been demonstrated to independently induce spawning and sperm release. While direct synergistic studies with co-administration are limited, the data suggests that both signaling pathways converge to promote gamete release.
| Hormone | Species | Concentration | Effect on Spawning Frequency in Males (%) | Number of Released Sperm (x 10^7) | Reference |
| Control (Vehicle) | Haliotis discus hannai | - | 0 | 0 | [1] |
| This compound | Haliotis discus hannai | 10⁻³ M | 60 | 15.2 ± 3.4 | [1] |
| Serotonin (5-HT) | Haliotis discus hannai | 10⁻³ M | 80 | 20.5 ± 4.1 | [1] |
Table 1: Effects of this compound and Serotonin on Spawning in Male Pacific Abalone. Data from Kim et al. (2018)[1].
This compound and Conopressin: An Antagonistic Balance in Male Copulatory Mechanics
In the great pond snail (Lymnaea stagnalis), this compound and conopressin, a vasopressin-like peptide, exhibit antagonistic effects on the vas deferens, a muscular tube involved in sperm transport. Conopressin induces muscle contractions, while this compound inhibits these contractions in a dose-dependent manner. This antagonistic interaction is crucial for the peristaltic movements required for ejaculation[2]. While a full synergistic dose-response study is not available, the existing data clearly indicates an opposing relationship.
| Hormone(s) | Species | Observation | Reference |
| Conopressin | Lymnaea stagnalis | Excites the vas deferens, causing contraction. | [2] |
| This compound | Lymnaea stagnalis | Relaxes the preputium (a copulatory organ). | [3] |
| This compound + Conopressin | Lymnaea stagnalis | This compound inhibits the excitatory effects of conopressin on the vas deferens in a dose-dependent manner. | [2] |
Table 2: Antagonistic Effects of this compound and Conopressin on the Vas Deferens of Lymnaea stagnalis.
This compound and Testosterone: Distinct Pathways in the Induction of Imposex
Imposex, the development of male sexual characteristics in female snails, is a well-documented effect of endocrine-disrupting compounds like tributyltin (TBT). This condition can also be induced by exposure to testosterone[4]. Studies in the mud snail (Ilyanassa obsoleta) have revealed that while TBT-induced imposex is associated with elevated endogenous levels of this compound, testosterone-induced imposex is not[2][5]. This suggests that testosterone acts downstream of, or in a separate pathway from, this compound to induce masculinization. Therefore, a direct synergistic effect is unlikely; rather, they represent two distinct mechanisms leading to a similar physiological outcome.
| Treatment | Species | Effect on Endogenous this compound Levels in Females | Imposex Induction | Reference |
| Control | Ilyanassa obsoleta | Baseline | No | [2][5] |
| TBT | Ilyanassa obsoleta | Significantly increased | Yes | [2][5] |
| Testosterone | Ilyanassa obsoleta | No significant change from control | Yes | [2][5] |
| This compound (exogenous) | Ilyanassa obsoleta | N/A | Yes | [6] |
Table 3: Comparison of the Effects of TBT, Testosterone, and this compound on Endogenous this compound Levels and Imposex Induction in Ilyanassa obsoleta.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summarized protocols for the key experiments cited.
Protocol 1: In Vivo Neuropeptide Injection for Spawning Induction in Abalone
This protocol is based on the methodology described by Kim et al. (2018) for the Pacific abalone, Haliotis discus hannai[1].
1. Animal Preparation:
-
Mature, ripe male abalone are selected and acclimatized in tanks with running seawater at a controlled temperature.
2. Hormone Preparation:
-
This compound and serotonin (5-hydroxytryptamine) are dissolved in an appropriate vehicle (e.g., filtered seawater or a saline solution) to the desired final concentrations (e.g., 10⁻³ M).
3. Injection Procedure:
-
Abalone are briefly removed from the water.
-
The prepared hormone solution is injected into the adductor muscle or the foot of the abalone using a fine-gauge needle. The injection volume is typically around 0.1 mL per animal.
-
A control group is injected with the vehicle solution only.
4. Observation and Data Collection:
-
The animals are returned to individual containers with clean seawater.
-
The time to the onset of spawning is recorded.
-
The frequency of spawning within the experimental group is calculated as the percentage of animals that spawn.
-
Released sperm is collected by centrifugation of the seawater in the container. The sperm pellet is then resuspended in a known volume of seawater, and the sperm concentration is determined using a hemocytometer.
Protocol 2: In Vitro Muscle Bath Assay for Vas Deferens Contraction
This protocol is a generalized procedure based on the principles of in vitro organ bath experiments, as would be used to study the effects of this compound and conopressin on the vas deferens of Lymnaea stagnalis[2].
1. Tissue Dissection:
-
The vas deferens is carefully dissected from the snail's reproductive system in a cold saline solution.
-
The isolated tissue is mounted in an organ bath chamber filled with an appropriate physiological saline solution, aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂), and maintained at a constant temperature.
2. Force Transduction:
-
One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer.
-
The tissue is placed under a slight initial tension to allow for the measurement of contractions and relaxations.
3. Hormone Application:
-
After a stabilization period, baseline muscle activity is recorded.
-
Conopressin is added to the bath in increasing concentrations to establish a dose-response curve for its excitatory effect.
-
To test the antagonistic effect of this compound, the tissue is pre-incubated with a specific concentration of this compound before the addition of conopressin. Alternatively, this compound can be added after a stable contraction is induced by conopressin.
-
The changes in muscle tension (contraction and relaxation) are recorded and analyzed.
Protocol 3: Imposex Assessment in Gastropods
This protocol outlines the general procedure for assessing imposex in snails, such as Ilyanassa obsoleta, following exposure to potential endocrine disruptors[7].
1. Exposure:
-
Female snails are exposed to the test compounds (e.g., TBT, testosterone) or a control vehicle in a controlled laboratory setting for a specified duration.
2. Morphological Examination:
-
After the exposure period, the snails are sacrificed, and the shell is carefully removed to expose the reproductive organs.
-
The presence and developmental stage of male characteristics, such as a penis and vas deferens, are examined under a dissecting microscope.
3. Imposex Staging:
-
The degree of imposex is quantified using a standardized index, such as the Vas Deferens Sequence Index (VDSI), which categorizes the development of the vas deferens into several stages.
-
The length of the penis in females is also measured.
4. Data Analysis:
-
The percentage of females exhibiting imposex and the average VDSI and penis length are calculated for each treatment group and compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound in molluscan cells.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish) [oap.ospar.org]
The Conserved Role of APGW-amide in Gastropod Molluscs: A Comparative Analysis
The neuropeptide APGW-amide plays a largely conserved and pivotal role in regulating male reproductive functions across a wide range of gastropod species. While nuances in its specific effects and target tissues exist, its primary involvement in male copulatory behavior, penis development, and muscle modulation is a recurring theme. This guide provides a comparative overview of the experimental evidence supporting the conserved function of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
I. Comparative Effects of this compound Across Gastropod Species
The effects of this compound have been investigated in several gastropod species, revealing a consistent pattern of action, particularly in relation to male reproductive physiology. The following table summarizes the key findings and quantitative data from these studies.
| Species | Primary Effect(s) | Quantitative Data | References |
| Lymnaea stagnalis (Pond Snail) | - Induces penis eversion- Modulates male copulatory behavior- Relaxes the preputium muscle | - Injection of this compound induces preputium eversion.- Application of 10⁻⁵ M this compound causes relaxation of the preputium in vitro.[1][2] | [1][2][3][4][5] |
| Ilyanassa obsoleta (Mud Snail) | - Functions as a Penis Morphogenic Factor (PMF)- Endogenous levels correlate with penis size | - Exogenous this compound administration significantly increases male penis length.[6][7]- A positive correlation (r² = 0.475) exists between normalized male penis length and endogenous this compound levels.[6][7] | [3][6][7] |
| Haliotis discus hannai (Pacific Abalone) | - Induces spawning in both sexes- Promotes germinal vesicle breakdown in oocytes- Stimulates somatic growth | - Injection of 10⁻³ M this compound increases spawning frequency and sperm release in males.[8][9]- Concentrations above 10⁻⁷ M enhance germinal vesicle breakdown in cultured oocytes.[8][9]- Weekly injections of 20 ng/g and 200 ng/g body weight increase body growth rate approximately 2-fold.[10] | [3][8][9][10] |
| Aplysia californica (Sea Hare) | - Implicated in the control of male reproductive function- this compound immunoreactive neurons innervate male accessory sex organs | - Asymmetrical distribution of this compound expressing neurons in the cerebral ganglia, similar to other gastropods, suggests a conserved role in male reproduction.[5] | [5][11] |
| Helix aspersa (Garden Snail) | - Modulates neuronal activity (presynaptic and postsynaptic effects)- Localized in male reproductive organs | - 0.5-5 µM this compound reversibly inhibits evoked-IPSPs in F1 neurons.[12]- 0.5-10 µM this compound hyperpolarizes the membrane potential of F2 neurons.[12] | [6][12] |
| Achatina fulica (Giant African Snail) | - Acts as an inhibitory neurotransmitter | - ED₅₀ for hyperpolarization of RAPN neuron is 6.2 x 10⁻⁶ M.[13] | [13] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for replicating and expanding upon this research.
A. In Vivo Neuropeptide Injection and Behavioral Observation
This protocol is adapted from studies on Lymnaea stagnalis and Haliotis discus hannai to assess the behavioral effects of this compound.[1][8][9]
Objective: To determine the in vivo effect of this compound on male copulatory behavior (e.g., penis eversion) or spawning.
Materials:
-
Live, sexually mature gastropods
-
Synthetic this compound (or other test peptides)
-
Vehicle solution (e.g., snail saline)
-
Microsyringe (e.g., Hamilton syringe)
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions. For behavioral observations, isolate individuals to prevent confounding social interactions.
-
Peptide Preparation: Dissolve synthetic this compound in the vehicle solution to the desired concentrations (e.g., 10⁻³ M for spawning induction in abalone). Prepare a vehicle-only control.
-
Injection: Carefully inject a defined volume of the peptide solution or vehicle into the hemocoel of the animal. The injection site will vary depending on the species (e.g., into the foot sinus).
-
Behavioral Observation: Immediately after injection, place the animal in an observation chamber and record the occurrence and latency of specific behaviors (e.g., penis eversion, release of gametes) for a defined period.
-
Data Analysis: Compare the frequency and timing of the target behavior between the peptide-injected and control groups using appropriate statistical tests.
B. In Vitro Muscle Contraction Assay
This protocol is based on studies investigating the effect of this compound on the preputium muscle of Lymnaea stagnalis.[2]
Objective: To quantify the effect of this compound on the contractility of isolated muscle tissue.
Materials:
-
Isolated muscle tissue (e.g., preputium)
-
Organ bath with physiological saline
-
Force transducer and recording equipment
-
Synthetic this compound
-
Solutions for preparing a dose-response curve
Procedure:
-
Tissue Dissection: Dissect the target muscle from the animal and mount it in the organ bath containing aerated physiological saline at a constant temperature.
-
Equilibration: Allow the muscle to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Peptide Application: Add this compound to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve. Start with the lowest concentration and progressively increase it.
-
Data Recording: Record the changes in muscle tension (contraction or relaxation) in response to each peptide concentration.
-
Data Analysis: Measure the amplitude of the response at each concentration and normalize it to the maximum response. Plot the normalized response against the logarithm of the peptide concentration to determine the EC₅₀ value.
C. Immunohistochemistry and In Situ Hybridization
This protocol provides a general framework for localizing this compound-producing neurons and their projections, as described in studies on Lymnaea stagnalis and other gastropods.[4][5]
Objective: To visualize the distribution of this compound peptide and its corresponding mRNA in the nervous system and peripheral tissues.
Materials:
-
Dissected central nervous systems (CNS) and peripheral tissues (e.g., reproductive organs)
-
Fixative (e.g., 4% paraformaldehyde)
-
Primary antibody against this compound
-
Fluorescently labeled secondary antibody
-
For in situ hybridization: a labeled antisense RNA probe for the this compound precursor gene
-
Microscope with fluorescence and/or brightfield imaging capabilities
Procedure:
-
Tissue Preparation: Fix the dissected tissues and process them for either whole-mount or sectioning.
-
Immunohistochemistry:
-
Permeabilize the tissue (if necessary).
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against this compound.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount and visualize under a fluorescence microscope.
-
-
In Situ Hybridization:
-
Hybridize the tissue with the labeled antisense probe.
-
Perform stringent washes to remove unbound probe.
-
Detect the hybridized probe using an appropriate method (e.g., enzymatic reaction for a colorimetric substrate or fluorescence).
-
Visualize under a microscope.
-
-
Analysis: Map the distribution of immunoreactive neurons and fibers, as well as the location of cells expressing the this compound gene.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's action on male reproductive behavior and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound in male reproductive behavior.
Caption: A typical experimental workflow for investigating the function of this compound.
IV. Conclusion
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of the neuropeptide APGWamide in gastropod molluscs by in situ hybridization and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Actions of this compound and GW-amide on identified central neurons of the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as an inhibitory neurotransmitter of Achatina fulica Ferussac - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Data for APGW-Amide with Immunoassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and immunoassay techniques for the quantification of the neuropeptide APGW-amide. It is designed to assist researchers in validating quantitative data and selecting the appropriate analytical method for their specific research needs. This document outlines the methodologies for both techniques, presents a comparative analysis of their performance, and provides a framework for cross-validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice between mass spectrometry and immunoassay for the quantification of this compound depends on various factors, including the required sensitivity, specificity, throughput, and the stage of the research or drug development process. The following table summarizes the key performance characteristics of each method.
| Feature | Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) |
| Specificity | High to Very High. Relies on mass-to-charge ratio and fragmentation patterns, allowing for the distinction between closely related peptides.[1] | Can be high, but is dependent on antibody quality and may be subject to cross-reactivity with structurally similar molecules.[2][3] |
| Sensitivity | High. Can achieve detection limits in the low nanomole to attomole range.[2] | Very High. ELISA kits can have limits of quantitation (LOQ) as low as 0.1 to 1 ng/mL.[2] |
| Multiplexing | Inherently capable of analyzing multiple analytes in a single run. | Possible with specialized platforms (e.g., Luminex), but traditional ELISA is for a single analyte.[2] |
| Throughput | Generally lower than immunoassays due to serial sample processing. | High throughput is possible with automated plate-based assays.[4] |
| Method Development | Can be complex and time-consuming, requiring optimization of chromatography and mass spectrometer parameters.[1] | Development of high-quality antibodies can be a lengthy and resource-intensive process.[3] |
| Cost | Higher initial instrument cost and operational complexity. | Lower instrument cost, with reagents being a significant recurring expense. |
| Confirmation | Provides structural confirmation of the analyte. | Provides quantitative data based on antibody-antigen binding, without direct structural information. |
Experimental Protocols
Detailed and robust experimental protocols are critical for generating reliable and reproducible data. Below are representative protocols for the quantification of this compound using both mass spectrometry and a competitive enzyme-linked immunosorbent assay (ELISA).
Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methodologies for the identification and quantification of neuropeptides in biological matrices.[5][6]
1. Sample Preparation:
- Homogenize tissue samples in an appropriate extraction solution (e.g., cold methanol:water:acetic acid, 90:9:1, v/v/v).[5]
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant and concentrate it using a vacuum centrifuge.
- Reconstitute the dried extract in a solution compatible with liquid chromatography (e.g., 0.1% formic acid in water).
- For complex samples, solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. Liquid Chromatography (LC):
- Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
- Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid). The gradient should be optimized to ensure good separation of this compound from other sample components.
3. Mass Spectrometry (MS):
- Introduce the eluent from the LC system into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
- Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis.[2]
- Define the precursor ion (the mass-to-charge ratio of this compound) and one or more product ions (fragment ions) for specific detection.
- Generate a standard curve using known concentrations of a synthetic this compound standard to quantify the peptide in the samples.
Immunoassay: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a representative protocol for a competitive ELISA, a common format for quantifying small molecules like neuropeptides.
1. Plate Coating:
- Coat the wells of a 96-well microplate with an antibody specific to this compound.
- Incubate the plate overnight at 4°C.
- Wash the plate multiple times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound antibody.
- Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% bovine serum albumin in PBS).
2. Competitive Binding:
- Add standards of known this compound concentration and the prepared samples to the wells.
- Add a fixed amount of enzyme-conjugated this compound (the tracer) to each well.
- Incubate the plate to allow the sample/standard this compound and the tracer to compete for binding to the coated antibody.
3. Detection:
- Wash the plate to remove any unbound reagents.
- Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric, fluorometric, or chemiluminescent).
- Incubate the plate to allow the color to develop.
- Stop the reaction and measure the signal using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.
4. Data Analysis:
- Generate a standard curve by plotting the signal of the standards against their known concentrations.
- Determine the concentration of this compound in the samples by interpolating their signal on the standard curve.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for validating mass spectrometry data with immunoassay results.
Caption: Postulated signaling pathway for the neuropeptide this compound.
References
- 1. Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. borea.mnhn.fr [borea.mnhn.fr]
- 6. edepot.wur.nl [edepot.wur.nl]
A Comparative Guide to the Behavioral Effects of APGW-amide and its C-terminally Truncated Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of the neuropeptide APGW-amide and its C-terminally truncated fragments, primarily focusing on findings in molluscan species. The information presented is intended to support research and drug development efforts by offering a clear overview of the functional differences and similarities between these related peptides, supported by experimental data and detailed methodologies.
Overview of this compound and its Fragments
This compound is a tetrapeptide neuropeptide (Ala-Pro-Gly-Trp-NH2) widely distributed in the central nervous system and reproductive organs of many mollusc species.[1][2] It is known to play a significant role in modulating a variety of behaviors, particularly those related to reproduction.[1][2] C-terminal truncation of this compound results in smaller peptide fragments, such as PGW-amide and GW-amide. These fragments can also exhibit biological activity, sometimes with differing potencies compared to the full-length peptide. This guide will delve into the known behavioral effects of this compound and directly compare them to its truncated counterparts where data is available.
Comparative Behavioral Effects
The primary behavioral effects of this compound and its fragments have been studied in the context of muscle contraction, neuronal activity, and reproductive behaviors.
Effects on Muscle Contraction
This compound and its fragments have been shown to have modulatory effects on various molluscan muscles. A key study examining the potency of these peptides on the anterior byssus retractor muscle (ABRM) of Mytilus edulis and the crop of the land snail Euhadra congenita established a clear order of potency.[3]
| Peptide | Sequence | Relative Potency on Molluscan Muscles[3] |
| GW-amide | Gly-Trp-NH2 | ≥ this compound |
| This compound | Ala-Pro-Gly-Trp-NH2 | < GW-amide |
| Fthis compound | Phe-Ala-Pro-Gly-Trp-NH2 | < this compound |
| PGW-amide | Pro-Gly-Trp-NH2 | < RPCH |
| RPCH | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 | > PGW-amide |
| W-amide | Trp-NH2 | Little to no effect |
Table 1: Comparative potency of this compound and related peptides on molluscan muscle contraction. The data indicates that the C-terminally truncated dipeptide GW-amide is at least as potent, if not more so, than the full this compound tetrapeptide in modulating muscle contractions.
Electrophysiological Effects on Neurons
Studies on identified neurons of the snail Helix aspersa have shown that both this compound and its truncated fragment GW-amide have qualitatively and quantitatively similar electrophysiological effects. These effects can be both presynaptic and postsynaptic, depending on the neuron. Their actions include the inhibition of evoked inhibitory postsynaptic potentials (IPSPs) and direct hyperpolarization of neuronal membranes through an increase in K+ conductance.
Reproductive Behaviors
This compound is strongly implicated in male reproductive behaviors in gastropods.[1][2] In several species, it is involved in penis eversion and copulatory behavior.[1] For instance, in the pond snail Lymnaea stagnalis, this compound is localized in neurons that control parts of the male reproductive tract. In the Pacific abalone, Haliotis discus hannai, in vivo injection of this compound increased the frequency of spawning and the number of released sperm cells in mature males.[4]
Direct comparative studies on the effects of C-terminally truncated fragments on complex reproductive behaviors are limited. However, the potent effects of GW-amide on muscle tissue, which is integral to reproductive organ function, suggest that these fragments could also play a significant role in modulating reproductive actions.
Other Behaviors
In the nudibranch Berghia stephanieae, bath application of this compound resulted in minimal behavioral changes, whereas another neuropeptide, conopressin, significantly reduced locomotion.[5] This suggests that the behavioral effects of this compound can be species-specific and may not always be related to overt changes in locomotion. There is also evidence suggesting a role for this compound in feeding regulation.[2]
Signaling Pathway of this compound
This compound is thought to exert its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells. While the specific receptor for this compound has not been fully characterized in all species, the downstream signaling cascade likely involves the modulation of second messenger systems. The observed electrophysiological effects, such as the increase in K+ conductance, are consistent with GPCR-mediated signaling that can directly or indirectly modulate ion channel activity.
Figure 1: Proposed signaling pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and its fragments.
Behavioral Assay for Neuropeptide Effects in Nudibranchs
This protocol is adapted from a study on Berghia stephanieae.[5]
Objective: To assess the behavioral effects of bath-applied neuropeptides on locomotion.
Materials:
-
Synthetic this compound and its fragments (e.g., from Phoenix Pharmaceuticals).
-
Artificial seawater (ASW).
-
4-well plates.
-
Light board.
-
Webcam (e.g., Logitech 615) for video recording.
-
Experimental animals (Berghia stephanieae).
Procedure:
-
Peptide Preparation: Dissolve synthetic neuropeptides in ASW to the desired final concentrations (e.g., 10⁻⁶ M).
-
Acclimation and Baseline Recording:
-
Place individual animals in separate wells of a 4-well plate containing ASW.
-
Position the plate on a light board.
-
Record video from above using a webcam for one hour to establish a baseline of behavior.
-
-
Peptide Application and Treatment Recording:
-
Add the prepared neuropeptide solution to each well to achieve the final desired concentration. For control groups, add a corresponding volume of ASW.
-
Continue video recording for another hour.
-
-
Data Analysis:
-
Analyze the video recordings to quantify locomotor behavior. This can be done by tracking the distance moved by the animal over time.
-
Calculate the percentage change in movement between the baseline and treatment periods for each individual.
-
Use appropriate statistical tests (e.g., one-way ANOVA) to compare the behavioral changes between the different peptide treatment groups and the control group.
-
Figure 2: Workflow for behavioral assay.
In Vivo Neuropeptide Injection and Spawning Assay in Abalone
This protocol is based on a study conducted on Haliotis discus hannai.[4]
Objective: To assess the in vivo effect of neuropeptide injection on spawning behavior.
Materials:
-
Synthetic this compound and its fragments.
-
Sterile saline solution for injection.
-
Microsyringes.
-
Mature male abalone.
-
Aquaria with controlled temperature and water quality.
Procedure:
-
Animal Acclimation: Acclimate mature male abalone in individual aquaria under controlled conditions.
-
Peptide Preparation: Dissolve the neuropeptide in sterile saline to the desired concentration (e.g., 10⁻³ M).
-
Injection:
-
Gently remove an abalone from its aquarium.
-
Inject a specific volume of the peptide solution into the adductor muscle of the foot. Control animals should be injected with the same volume of sterile saline.
-
-
Behavioral Observation:
-
Return the abalone to its aquarium immediately after injection.
-
Continuously observe the animals for spawning behavior (release of sperm).
-
Record the time to the onset of spawning and the duration of the spawning event.
-
-
Quantification of Sperm Release:
-
Collect water samples from the aquaria at regular intervals after spawning begins.
-
Use a hemocytometer or other cell counting method to determine the concentration of sperm in the water.
-
Calculate the total number of sperm released.
-
-
Data Analysis:
-
Compare the frequency of spawning, latency to spawn, and the number of sperm released between the peptide-treated and control groups using appropriate statistical tests.
-
Conclusion
The available evidence indicates that this compound is a key regulator of reproductive behaviors in many molluscs. Its C-terminally truncated fragment, GW-amide, exhibits potent activity on molluscan muscles, in some cases equal to or greater than the full-length peptide. This suggests that the C-terminal Gly-Trp-NH2 motif is crucial for the biological activity of this peptide family. While direct comparative data on a wide range of complex behaviors is still emerging, the existing findings highlight the importance of considering the activity of truncated fragments in understanding the full physiological role of the this compound neuropeptide system. Further research directly comparing the effects of this compound and its fragments on a broader array of behaviors, and elucidating the specifics of their receptor interactions and signaling pathways, will be invaluable for the fields of neurobiology and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression profile and reproductive regulation of APGWamide in Pacific abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of APGW-amide: A Comparative Guide to Gene Function Validation
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide APGW-amide plays a crucial role in various physiological processes in mollusks, particularly in the regulation of reproductive behaviors and muscle contraction. Elucidating the precise function of the this compound gene is paramount for fundamental biological research and for identifying potential targets for novel drug development, particularly in the control of molluscan pests. This guide provides a comprehensive comparison of RNA interference (RNAi) and alternative methods for validating the function of the this compound gene, supported by experimental data and detailed protocols.
At a Glance: RNAi vs. Alternative Methods
| Feature | RNA Interference (RNAi) | Exogenous Peptide Application | Antagonist Application |
| Principle | Post-transcriptional gene silencing by introducing double-stranded RNA (dsRNA) to degrade target mRNA. | Direct application of synthetic this compound to tissues or whole organisms to observe physiological effects. | Use of a competitive or non-competitive inhibitor to block the binding of endogenous this compound to its receptor. |
| Effect | Reduces the synthesis of the this compound neuropeptide. | Mimics the effect of endogenous this compound release. | Blocks the physiological effects of endogenous this compound. |
| Specificity | Potentially highly specific to the target gene, but off-target effects are a consideration. | Specific to the peptide's receptor, but may have off-target effects at high concentrations. | Specific to the this compound receptor, but specificity depends on the antagonist's design. |
| Temporal Control | Onset of knockdown can be slow (hours to days) and duration can be transient or long-lasting depending on the method. | Rapid onset of action (seconds to minutes). | Rapid onset of action. |
| Ease of Use | Technically more demanding, requiring dsRNA synthesis and delivery. | Relatively straightforward application. | Relatively straightforward application. |
| Data Interpretation | Phenotypes are a direct result of reduced gene expression. | Observed effects are directly linked to the peptide's action. | Observed blockade of a physiological process infers the involvement of endogenous this compound. |
Quantitative Data Comparison
Table 1: Comparison of Potency of this compound Analogs and Antagonists
| Compound | Method | Preparation | Concentration | Observed Effect | Reference |
| This compound | Myography | Anterior byssus retractor muscle (ABRM) of Mytilus edulis | 10-6 M | Potentiation of contraction | [1] |
| GW-amide | Myography | ABRM of Mytilus edulis | 10-6 M | Potentiation of contraction (Potency ≥ this compound) | [1] |
| APGWGNamide (Antagonist) | Myography | ABRM of Mytilus edulis | 10-4 M | Almost complete blockade of 10-6 M this compound action | [2] |
| APGWG(L-Bip)amide (Antagonist) | Myography | Crop of Euhadra congenita | - | 50-100 times more potent than APGWGNamide | [3] |
| APGWG(D-Hfe)amide (Antagonist) | Myography | ABRM of Mytilus edulis | - | 5-10 times more potent than APGWGNamide | [3] |
Table 2: Electrophysiological Effects of this compound
| Neuropeptide | Method | Preparation | Concentration | Observed Effect | Reference |
| This compound | Electrophysiology | Identified neurons of Achatina fulica | ED50: 6.2 x 10-6 M | Hyperpolarization (outward K+ current) | [4] |
| FMRF-amide (related peptide) | Electrophysiology | Identified neurons of Helix aspersa | 10 to 50 µM | Decreased Ca2+ conductance and cAMP-dependent K+ conductance | [5] |
Table 3: Hypothetical Quantitative Outcomes of this compound Gene Knockdown by RNAi
| Measurement | Control (scrambled dsRNA) | This compound dsRNA | Expected % Reduction |
| This compound mRNA level (qRT-PCR) | 1.0 (relative expression) | 0.25 | 75% |
| This compound peptide level (ELISA) | 100 pg/mg tissue | 30 pg/mg tissue | 70% |
| Muscle Contraction Amplitude (mV) | 5.0 ± 0.5 | 2.0 ± 0.4 | 60% |
| Spawning Frequency (%) | 80% | 20% | 75% |
Experimental Protocols
Protocol 1: RNA Interference (RNAi) Mediated Knockdown of this compound Gene in Lymnaea stagnalis
This protocol is adapted from demonstrated successful RNAi experiments in gastropod mollusks[6][7].
1. dsRNA Synthesis:
- A ~500 bp region of the Lymnaea stagnalis this compound cDNA is amplified by PCR using primers containing T7 promoter sequences.
- The PCR product is purified and used as a template for in vitro transcription using a commercial kit (e.g., MEGAscript™ T7 Transcription Kit).
- Sense and antisense RNA strands are synthesized separately, then annealed to form dsRNA.
- The dsRNA is purified and its integrity is verified by agarose (B213101) gel electrophoresis. A scrambled dsRNA sequence is prepared as a negative control.
2. Animal Injection:
- Adult Lymnaea stagnalis are anesthetized in 2% diethyl ether in pond water.
- A microinjection needle is used to inject 5 µg of dsRNA in a volume of 50 µl into the foot sinus of each snail.
- Control groups are injected with scrambled dsRNA or saline buffer.
3. Validation of Knockdown:
- At 24, 48, and 72 hours post-injection, central nervous systems (CNS) are dissected from a subset of snails.
- Total RNA is extracted, and qRT-PCR is performed to quantify the relative expression of this compound mRNA, normalized to a housekeeping gene.
- Peptide extraction from the CNS followed by enzyme-linked immunosorbent assay (ELISA) or mass spectrometry can be used to quantify the reduction in this compound peptide levels.
4. Phenotypic Analysis:
- Behavioral assays, such as monitoring of reproductive behaviors (e.g., egg-laying), are conducted.
- For physiological assays, penis retractor muscles can be dissected for in vitro muscle contraction studies (see Protocol 2).
Protocol 2: In Vitro Muscle Contraction Assay
This protocol is a standard method for assessing the effect of neuropeptides on molluscan muscle.
1. Tissue Preparation:
- The penis retractor muscle from Lymnaea stagnalis or the anterior byssus retractor muscle (ABRM) from Mytilus edulis is dissected in cold saline solution.
- The muscle is mounted in an organ bath containing aerated saline and attached to an isometric force transducer.
2. Data Recording:
- The muscle is allowed to equilibrate for at least 30 minutes.
- Spontaneous contractions or electrically evoked contractions are recorded using a data acquisition system.
3. Peptide/Antagonist Application:
- Synthetic this compound or its antagonists are added to the organ bath in a cumulative concentration-response manner.
- The changes in contraction amplitude and frequency are recorded.
- For antagonist studies, the muscle is pre-incubated with the antagonist before the addition of this compound.
Protocol 3: Electrophysiological Recording from Molluscan Neurons
This protocol allows for the detailed study of the effects of this compound on neuronal activity.[5][8][9]
1. Preparation:
- The central nervous system (CNS) of a mollusk (e.g., Helix aspersa) is dissected and pinned to the bottom of a recording chamber filled with saline.
- The sheath covering the ganglia is partially removed to allow access to individual neurons.
2. Recording:
- Glass microelectrodes filled with 3M KCl are used for intracellular recording of membrane potential and current.
- A two-electrode voltage-clamp configuration can be used to measure specific ion currents.
3. Peptide Application:
- This compound is applied to the bath or locally to the neuron of interest using a pressure ejection system.
- Changes in membrane potential, firing rate, and specific ion currents (e.g., K+, Ca2+) are recorded.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Gene Function Validation Workflow.
Conclusion
The validation of this compound gene function can be approached through multiple robust methodologies. RNAi offers the potential for direct gene knockdown, providing strong evidence for the gene's role in a physiological process. However, the feasibility of RNAi can be species-dependent in mollusks. Alternative methods, such as the exogenous application of this compound and the use of specific antagonists, provide powerful and often more technically accessible means to probe the function of this neuropeptide. A combined approach, where feasible, would offer the most comprehensive and well-validated understanding of this compound's function, accelerating both basic research and the development of novel therapeutic or pest-control strategies.
References
- 1. Effects of the neuropeptide this compound and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. borea.mnhn.fr [borea.mnhn.fr]
- 5. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An electrophysiological study of 5-hydroxytryptamine receptors of neurones in the molluscan nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple actions of a molluscan cardioexcitatory neuropeptide and related peptides on identified Helix neurones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to APGW-Amide Disposal: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized neuropeptides like APGW-amide are paramount for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory, as they are the primary authority for waste management.[1][2][3]
Immediate Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is standard), and safety glasses or goggles to prevent skin and eye contact.[3][5]
-
Designated Work Area: Confine all handling of this compound to a designated, clean, and organized laboratory area, such as a chemical fume hood or biosafety cabinet, especially when handling the lyophilized powder which can become airborne.[3]
-
Spill Management: In the event of a spill, alert personnel in the immediate vicinity. Contain the spill using an appropriate absorbent material. Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[6][7]
This compound Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Full Chemical Name | Alanine-Proline-Glycine-Tryptophan-amide |
| Molecular Formula | C₂₁H₂₈N₆O₄[8] |
| Molecular Weight | 428.48 g/mol [8] |
| CAS Number | 126675-52-3[8] |
| Appearance | White to off-white solid/powder[5][9] |
| Purity (Typical) | >95% (often >98%)[8][10] |
| Storage (Lyophilized) | ≤ -20°C[8][11] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound requires systematic segregation of waste streams at the point of generation. All materials that have come into contact with the peptide should be treated as chemical waste and disposed of through your institution's hazardous waste management program.[2][3][6]
Liquid Waste Disposal
This category includes this compound solutions (e.g., in aqueous buffers or cell culture media) and waste from analytical instrumentation like HPLC.
Aqueous Liquid Waste:
-
Chemical Inactivation (Recommended): In a designated chemical fume hood, treat the liquid waste with a deactivating agent. A common and effective method is to add a 10% bleach solution (to a final sodium hypochlorite (B82951) concentration of 0.5-1.0%) and allow a contact time of at least 30-60 minutes.[2][6] This step helps to denature the peptide.
-
pH Neutralization: After inactivation, neutralize the pH of the solution to between 5.5 and 9.0.[2]
-
Collection: Collect the inactivated and neutralized solution in a dedicated, leak-proof, and chemically compatible hazardous waste container.[2][6]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "Aqueous solution"), and any other components.[2][5]
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for incineration.[2] Do not pour peptide solutions down the drain unless you have explicit permission from your EHS department.[1][5]
Solvent-Based Liquid Waste:
-
Segregation: Collect liquid waste containing organic solvents (e.g., from HPLC) in a separate, compatible, and clearly labeled hazardous waste container.[6]
-
Compatibility: Do not mix chlorinated and non-chlorinated solvents in the same waste container.[6]
-
Labeling and Disposal: Label the container with "Hazardous Waste" and list all chemical constituents. This waste must be disposed of through the institutional hazardous waste program.[6]
Solid Waste Disposal
This stream includes unused or expired lyophilized this compound, as well as contaminated consumables.
-
Collection: Place all solid materials that have come into contact with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2] This includes:
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant (e.g., "this compound contaminated debris").[2]
-
Storage and Disposal: Store the sealed container in the satellite accumulation area for collection and subsequent incineration by the EHS-approved vendor.[2][6]
Sharps Waste Disposal
This includes any needles, syringes, or broken glassware contaminated with this compound.
-
Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[6]
-
Labeling: The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[6]
-
Disposal: Once the container is full, seal it and arrange for disposal through your institution's hazardous waste stream, which typically involves incineration.[6]
Decontamination of Non-Disposable Labware
For glassware or equipment that will be reused, a thorough decontamination process is required.
-
Initial Rinse: The first rinse of any non-disposable labware must be collected as liquid hazardous waste.[2]
-
Decontamination: After the initial rinse, soak and wash the labware with an enzymatic detergent solution to break down residual peptide. A subsequent wash with a bleach solution can provide further decontamination.[2]
-
Final Rinse: Thoroughly rinse the labware with purified water after decontamination.[2][6]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and segregation process for this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.com [targetmol.com]
- 8. APGWamide (98% purity, 10 x 5 mg/tube) peptide [novoprolabs.com]
- 9. fishersci.com [fishersci.com]
- 10. APGWamide-related peptide 4 TPGW for Life Science Research-Mol Scientific. [mol-scientific.com]
- 11. bachem.com [bachem.com]
Personal protective equipment for handling APGW-amide
This document provides crucial safety, handling, and disposal protocols for APGW-amide, a neuropeptide utilized in laboratory settings. Given the absence of a specific Safety Data Sheet (SDS) in the provided search results, this guidance is based on established best practices for handling synthetic peptides and potentially hazardous laboratory chemicals. All procedures should be conducted with the assumption that the compound is a hazardous substance.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a synthetic peptide intended for laboratory research only and is not for human use.[1][2] Like many research chemicals, it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[3] A comprehensive personal protective equipment strategy is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Double gloving with chemical-resistant nitrile gloves. | Provides robust protection against chemical contact and prevents contamination of inner gloves.[4][5] |
| Body Protection | Disposable, polyethylene-coated polypropylene (B1209903) gown with a solid front and back closure. | Offers resistance to chemical permeation. Standard cloth lab coats are insufficient.[4][5] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses do not provide adequate protection from potential splashes or aerosols.[3][4] |
| Respiratory Protection | A NIOSH-certified N95 respirator is the minimum requirement when handling the lyophilized powder. | Protects against inhalation of airborne particles. A surgical mask is not a substitute.[4] |
| Foot Protection | Two pairs of disposable shoe covers over enclosed laboratory footwear. | Prevents the tracking of potential contaminants outside of the designated handling area.[4] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to ensure laboratory safety. The following procedural steps provide direct operational guidance.
This compound is typically delivered as a lyophilized powder and should be stored in a freezer at or below -20°C upon receipt.[1][6]
-
Preparation: Before handling, ensure a designated workspace is prepared, preferably within a chemical fume hood or other ventilated enclosure.[3] Cover the work surface with disposable, absorbent bench liners.
-
Donning PPE: Put on all required PPE in the correct order as illustrated in the workflow diagram below.
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation from forming inside.
-
Reconstitution: Reconstitute the peptide using sterile, high-purity water or an appropriate buffer.[6] Be aware that synthetic peptides are often delivered as trifluoroacetic acid (TFA) salts, which can interfere with cellular assays.[6] If your experiment is sensitive to TFA, consider using a TFA removal service.[6]
-
Storage of Solution: After reconstitution, store the peptide solution refrigerated as per the manufacturer's guidelines, typically at -20°C for long-term storage.[6]
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Immediately place all contaminated disposables (e.g., gloves, gowns, pipette tips, vials, bench liners) into a clearly labeled, sealed hazardous waste container.[4]
-
Container Labeling: The waste container must be labeled with "Hazardous Chemical Waste," the compound name ("this compound - Research Peptide"), and the date of accumulation.[4]
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces after use.
-
Final Disposal: Follow your institution's established protocols for the collection and disposal of chemical hazardous waste. Do not mix with other waste streams.
Experimental Data and Protocols
While detailed, step-by-step experimental protocols for this compound are not available in the provided search results, it is possible to summarize quantitative data and outline experimental workflows based on published research.
Research on the cuttlefish Sepia officinalis has shown that this compound and related peptides are processed into the dipeptide GWamide by a dipeptidyl aminopeptidase (B13392206) (DPAP). The efficiency of this processing varies between different tetrapeptides, as detailed in the table below.[7]
Table 2: Differential Processing of this compound Related Peptides by DPAP
| Tetrapeptide | Processing Efficiency (%) | N-Terminal Amino Acid |
|---|---|---|
| This compound | 44.7 | Alanine (hydrophobic) |
| RPGW-amide | 24.3 | Arginine (basic) |
| KPGW-amide | 19.3 | Lysine (basic) |
| TPGW-amide | 11.7 | Threonine (neutral) |
Data from in vitro digestion by optic lobe extract for 1 minute.[7]
This compound has been identified as a potential Penis Morphogenic Factor (PMF) in gastropods, playing a role in the development of male sexual organs.[8][9] The workflow below illustrates a typical experimental design used to study the effect of endocrine disruptors on endogenous this compound levels.[8]
Signaling Pathway Relationships
Research into tributyltin (TBT)-induced imposex in snails suggests a relationship between TBT, testosterone, and this compound signaling. Studies indicate that TBT exposure elevates endogenous this compound levels, similar to those in control males.[8][9] However, testosterone treatment does not elevate this compound, implying that testosterone may act downstream of the this compound signaling event or through a completely separate pathway to induce imposex.[8][9]
References
- 1. APGWamide (98% purity, 10 x 5 mg/tube) peptide [novoprolabs.com]
- 2. APGWamide-related peptide 3 [novoprolabs.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. APGWamide-related peptide 4 TPGW for Life Science Research-Mol Scientific. [mol-scientific.com]
- 7. borea.mnhn.fr [borea.mnhn.fr]
- 8. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
